Product packaging for AKTide-2T(Cat. No.:)

AKTide-2T

Cat. No.: B13398341
M. Wt: 1715.9 g/mol
InChI Key: HSEMWALZGKQWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AKTide-2T is a useful research compound. Its molecular formula is C74H114N28O20 and its molecular weight is 1715.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H114N28O20 B13398341 AKTide-2T

Properties

Molecular Formula

C74H114N28O20

Molecular Weight

1715.9 g/mol

IUPAC Name

4-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-(1-carboxyethylamino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H114N28O20/c1-38(76)59(109)93-47(15-9-25-85-72(77)78)62(112)94-46(14-7-8-24-75)61(111)95-48(16-10-26-86-73(79)80)63(113)97-50(22-23-57(107)108)64(114)96-49(17-11-27-87-74(81)82)65(115)102-58(40(3)104)70(120)100-52(29-42-18-20-45(105)21-19-42)67(117)101-55(35-103)69(119)98-51(28-41-12-5-4-6-13-41)60(110)88-34-56(106)92-53(30-43-32-83-36-89-43)68(118)99-54(31-44-33-84-37-90-44)66(116)91-39(2)71(121)122/h4-6,12-13,18-21,32-33,36-40,46-55,58,103-105H,7-11,14-17,22-31,34-35,75-76H2,1-3H3,(H,83,89)(H,84,90)(H,88,110)(H,91,116)(H,92,106)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H,98,119)(H,99,118)(H,100,120)(H,101,117)(H,102,115)(H,107,108)(H,121,122)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)

InChI Key

HSEMWALZGKQWLK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N)O

Origin of Product

United States

Foundational & Exploratory

what is the function of AKTide-2T in Akt signaling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of AKTide-2T, a synthetic peptide crucial for the in vitro study of the Akt signaling pathway. Tailored for researchers, scientists, and professionals in drug development, this document details the function, kinetic parameters, and experimental applications of this compound, positioning it within the broader context of Akt-mediated cellular processes.

The Akt Signaling Pathway

The Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in a signaling cascade vital for regulating fundamental cellular functions, including proliferation, survival, metabolism, and growth.[1][2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[1][3] At the membrane, Akt is partially activated by phosphorylation at Threonine 308 (Thr308) in its activation loop by PDK1. Full activation requires a second phosphorylation event at Serine 473 (Ser473) in the C-terminal hydrophobic motif, a modification primarily catalyzed by the mTORC2 complex.[1][2][3] Once fully active, Akt phosphorylates a multitude of downstream substrates, executing its diverse cellular roles.

Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1_mem PDK1 PIP3->PDK1_mem Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1_mem->Akt P (T308) mTORC2 mTORC2 mTORC2->Akt P (S473) Akt_active Akt (Active) Substrates Downstream Substrates Akt_active->Substrates Phosphorylates AKTide_2T This compound (Substrate) Akt_active->AKTide_2T Phosphorylates (in vitro assay) Cell_Response Cellular Responses (Survival, Growth, etc.) Substrates->Cell_Response Leads to

Caption: The canonical PI3K/Akt signaling pathway leading to cellular responses.

Function of this compound

This compound is a synthetic 14-amino-acid peptide with the sequence H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH. It was identified through peptide library screening as containing an optimal phosphorylation motif for Akt.[4] Its primary function is to serve as a highly specific and efficient substrate for Akt kinase in in vitro assays.[5] When used in a kinase reaction with purified active Akt, the serine residue within the this compound sequence becomes phosphorylated.[4]

Interestingly, this compound also functions as a competitive inhibitor for the phosphorylation of other Akt substrates, such as histone H2B.[4][5] This dual role makes it a versatile tool for studying Akt kinase activity and for screening potential inhibitors.

Dual_Function cluster_substrate Function 1: Substrate cluster_inhibitor Function 2: Competitive Inhibitor Akt Active Akt Kinase AKTide_2T This compound Akt->AKTide_2T Phosphorylates (Km) Histone_H2B Histone H2B (Alternative Substrate) Akt->Histone_H2B Phosphorylates AKTide_2T->Akt Competitively Inhibits (Ki) Phospho_AKTide Phosphorylated This compound AKTide_2T->Phospho_AKTide Product Phospho_H2B Phosphorylated Histone H2B Histone_H2B->Phospho_H2B Product

Caption: Dual roles of this compound as a substrate and competitive inhibitor for Akt.

Quantitative Kinetic Parameters

The efficiency of this compound as a substrate and inhibitor has been quantified. These parameters are essential for designing kinase assays and interpreting results.

ParameterDescriptionValueReference
Km Michaelis constant for the phosphorylation of this compound by Akt. A lower Km indicates higher affinity.3.9 µM[5]
Ki Inhibition constant for the competitive inhibition of histone H2B phosphorylation by Akt.12 µM or 12 nM*[5][6]

*Note on Ki value: There is a discrepancy in the reported Ki value in secondary literature, with some commercial suppliers citing 12 µM[5] and others 12 nM[6], both referencing the same primary publication (Obata, T., et al. 2000. J. Biol. Chem.). Researchers should consider this variance when designing experiments.

Experimental Protocol: In Vitro Radioactive Akt Kinase Assay

This compound is ideally suited for a classic radioactive kinase assay to measure the specific activity of purified or immunoprecipitated Akt. The protocol below is a synthesized methodology based on established procedures.[5]

A. Materials and Reagents

  • Purified, active Akt enzyme

  • This compound peptide substrate

  • Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)

  • ATP solution (10 mM)

  • [γ-³²P]-ATP (Specific activity ~3000 Ci/mmol)

  • Stop Solution (e.g., 8 N HCl with 1 mM cold ATP)

  • P81 phosphocellulose paper

  • Wash Buffer (0.5% phosphoric acid)

  • Scintillation fluid and counter

B. Assay Procedure

  • Prepare Reaction Master Mix: On ice, prepare a master mix containing the Kinase Reaction Buffer, a final concentration of 50 µM this compound, and 100 µM ATP. Spike the mix with [γ-³²P]-ATP (e.g., 3 µCi per reaction).

  • Initiate Reaction: For each sample, add the appropriate amount of purified Akt enzyme (e.g., 0.1 µg) to a tube. Start the kinase reaction by adding the master mix to achieve a final volume of 30 µL. Include a "no enzyme" blank as a negative control.

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a designated time (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by adding 10 µL of the Stop Solution to each tube.

  • Spotting: Spot an aliquot (e.g., 20 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers extensively (e.g., four times for 5 minutes each) in 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP. Perform a final rinse with acetone to dry the papers.

  • Quantification: Place each dried P81 paper in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Experimental_Workflow Start Start Prepare_Mix 1. Prepare Reaction Mix (Buffer, this compound, ATP, [γ-³²P]-ATP) Start->Prepare_Mix Add_Enzyme 2. Add Akt Enzyme Prepare_Mix->Add_Enzyme Incubate 3. Incubate at 25°C (5-15 min) Add_Enzyme->Incubate Stop_Reaction 4. Add Stop Solution Incubate->Stop_Reaction Spot_Paper 5. Spot onto P81 Paper Stop_Reaction->Spot_Paper Wash 6. Wash Paper (0.5% Phosphoric Acid) Spot_Paper->Wash Quantify 7. Scintillation Counting Wash->Quantify End End Quantify->End

Caption: Workflow for a radioactive in vitro Akt kinase assay using this compound.

References

The Mechanism of AKTide-2T as a Substrate for Akt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKTide-2T is a synthetic peptide that serves as a highly specific and efficient substrate for the serine/threonine kinase Akt (also known as Protein Kinase B). Its design is based on the optimal phosphorylation consensus sequence for Akt, making it an invaluable tool for the in vitro and in situ assessment of Akt kinase activity. This technical guide provides a comprehensive overview of the mechanism of this compound as an Akt substrate, including its biochemical properties, its role in the broader context of the Akt signaling pathway, and detailed protocols for its use in research and drug development.

The Akt Signaling Pathway: A Central Regulator of Cellular Processes

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other extracellular stimuli. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt, through its pleckstrin homology (PH) domain, is recruited to the plasma membrane by binding to PIP3. This translocation facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex. Dual phosphorylation leads to the full activation of Akt.

Once activated, Akt phosphorylates a multitude of downstream substrates, thereby modulating their activity and initiating a diverse range of cellular responses.

Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (inactive) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 Akt->PDK1 Interacts with Akt->mTORC2 Interacts with Activated Akt Akt (active) Downstream Substrates Downstream Substrates (e.g., GSK3, FOXO, mTOR) Activated Akt->Downstream Substrates Phosphorylates Cellular Responses Cellular Responses (Growth, Proliferation, Survival) Downstream Substrates->Cellular Responses Regulate SPPS Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Amino Acid Wash2 Wash Couple->Wash2 Wash1->Couple Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next Cycle Cleave Cleave and Deprotect Repeat->Cleave Final Cycle Precipitate Precipitate Peptide Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Characterize Mass Spec & HPLC Purify->Characterize Lyophilize Lyophilize Characterize->Lyophilize End Pure this compound Lyophilize->End

The Role of AKTide-2T in In Vitro Kinase Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide substrate, AKTide-2T, and its application in in vitro kinase assays for the measurement of AKT (also known as Protein Kinase B) activity. This document details the core principles of this compound-based assays, provides comprehensive experimental protocols, and presents relevant quantitative data to aid in the design and execution of robust and reliable kinase activity studies.

Core Concepts: this compound as a Substrate for AKT Kinase

This compound is a synthetic peptide designed to serve as a highly specific and efficient substrate for the serine/threonine kinase AKT. Its amino acid sequence mimics the optimal phosphorylation motif recognized by AKT, making it an excellent tool for in vitro kinase assays. The phosphorylation of this compound by AKT provides a direct measure of the enzyme's catalytic activity. Understanding the kinetic parameters of this interaction is crucial for assay design.

ParameterValueReference
Km for AKT 3.9 µM[1]
Ki (competitive inhibition of histone H2B phosphorylation) 12 µM[1]

Table 1: Kinetic Parameters of this compound

The low micromolar Km value indicates a high affinity of AKT for this compound, allowing for sensitive detection of kinase activity. This property is particularly advantageous when working with low concentrations of the enzyme or when screening for inhibitors.

The AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer. Therefore, the ability to accurately measure AKT activity is paramount for both basic research and drug development.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (inactive) PIP3->AKT Recruitment PDK1->AKT P-Thr308 mTORC2 mTORC2 mTORC2->AKT P-Ser473 AKT_active AKT (active) Downstream Downstream Substrates AKT_active->Downstream Phosphorylation Cellular_Responses Cellular Responses (Growth, Survival, etc.) Downstream->Cellular_Responses

Caption: The PI3K/AKT Signaling Pathway.

Experimental Protocols for In Vitro Kinase Assays Using this compound

The following protocols provide a framework for conducting in vitro kinase assays using this compound. Both radiolabeling and non-radioactive methods are described.

General Reagents and Buffers

Kinase Assay Buffer (1X):

  • 25 mM Tris-HCl, pH 7.5

  • 5 mM beta-glycerophosphate

  • 2 mM Dithiothreitol (DTT)

  • 0.1 mM Na3VO4

  • 10 mM MgCl2

ATP Stock Solution (10 mM):

  • Dissolve ATP in sterile water and adjust pH to 7.0. Store at -20°C in aliquots.

This compound Stock Solution (1 mM):

  • Dissolve this compound in sterile water. Store at -20°C in aliquots.

Protocol 1: Radiolabeling In Vitro Kinase Assay

This traditional method offers high sensitivity and is considered a gold standard for quantifying kinase activity.[1]

Methodology:

  • Prepare the Reaction Mixture: For each reaction, prepare a master mix on ice. The final reaction volume is typically 25-50 µL.

ComponentFinal Concentration
Kinase Assay Buffer (1X)1X
Active AKT EnzymeVariable (e.g., 10-100 ng)
This compound20-50 µM
[γ-³²P]ATP100 µM (specific activity ~3000 Ci/mmol)

Table 2: Reaction Mixture for Radiolabeling Kinase Assay

  • Initiate the Reaction: Add the active AKT enzyme to the reaction mixture to start the phosphorylation reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the incorporation of ³²P into this compound using a scintillation counter.

Protocol 2: Non-Radioactive In Vitro Kinase Assay (Luminescence-Based)

This method measures the amount of ADP produced, which is directly proportional to the kinase activity. It offers a safer and often higher-throughput alternative to radiolabeling.

Methodology:

  • Prepare the Kinase Reaction: In a white, opaque 96-well or 384-well plate, set up the kinase reaction.

ComponentFinal Concentration
Kinase Assay Buffer (1X)1X
Active AKT EnzymeVariable (e.g., 10-100 ng)
This compound20-50 µM
ATP10-50 µM

Table 3: Reaction Mixture for Luminescence-Based Kinase Assay

  • Initiate and Incubate: Add ATP to the mixture to initiate the reaction. Incubate at room temperature or 30°C for 30-60 minutes.

  • ADP Detection: Add a commercially available ADP-Glo™ or similar reagent that converts the ADP generated into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro kinase assay using a peptide substrate like this compound.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATP, Substrate) Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction (Enzyme, Buffer, Substrate) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add ATP) Setup_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30°C for 30 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Detection (e.g., Scintillation Counting or Luminescence) Terminate_Reaction->Detection Analyze_Data Data Analysis Detection->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Assay Workflow.

Data Presentation and Interpretation

The data obtained from in vitro kinase assays using this compound can be used to determine various parameters, including enzyme kinetics, inhibitor potency (IC50 values), and the specific activity of the kinase. For inhibitor studies, a dose-response curve is typically generated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Inhibitor Concentration (nM)% Kinase Activity (Normalized)
0100
195
1075
10050
100020
100005

Table 4: Example Data for an AKT Inhibitor Screening Assay

This data can then be fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

This compound is a valuable tool for the in vitro assessment of AKT kinase activity. Its high affinity and specificity for AKT make it an ideal substrate for a variety of assay formats, including both traditional radiolabeling and modern non-radioactive methods. The detailed protocols and conceptual framework provided in this guide are intended to assist researchers in designing and implementing robust and reliable kinase assays to further our understanding of AKT signaling and to facilitate the discovery of novel therapeutic agents targeting this critical pathway.

References

The Use of AKTide-2T in the Investigation of Cellular Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of AKTide-2T, a synthetic peptide substrate, for the study of cellular proliferation. By enabling the specific measurement of AKT kinase activity, this compound serves as a powerful tool to investigate the signaling pathways that drive cell growth and division. This document details the underlying principles, experimental protocols, and data interpretation relevant to the use of this compound in a research and drug development context.

Introduction: The AKT Signaling Pathway and Cellular Proliferation

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in a signaling pathway crucial for regulating fundamental cellular processes, including cell proliferation, survival, and metabolism.[1][2] The PI3K/AKT pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1]

Activation of the AKT pathway is initiated by growth factors or other extracellular signals that stimulate receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the plasma membrane. At the membrane, AKT is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[3] Once active, AKT phosphorylates a multitude of downstream substrates that directly or indirectly promote cell cycle progression and, consequently, cellular proliferation.

Given its critical role, the precise measurement of AKT kinase activity is paramount for understanding its contribution to normal and pathological cell proliferation and for evaluating the efficacy of novel therapeutic agents targeting this pathway.

This compound: A Specific Substrate for Measuring AKT Activity

Directly measuring cellular proliferation through methods like cell counting or viability assays provides a global view of the cellular response. However, to dissect the underlying molecular mechanisms, it is often necessary to quantify the activity of specific signaling proteins. This compound is a synthetic peptide designed to be a highly specific substrate for AKT kinase, enabling the direct measurement of its enzymatic activity.[4][5][6]

While the exact sequence of commercially available peptides termed "this compound" has varied, a well-characterized and specific peptide substrate for AKT is RPRAATF .[1][2][7][8][9] This guide will focus on the use of this peptide for in vitro kinase assays as a reliable method to quantify AKT activity, which serves as a proxy for the pro-proliferative signaling status within a cell. The principle of the assay is to measure the transfer of a phosphate group from ATP to this peptide substrate by AKT kinase.

The AKT Signaling Pathway in Cellular Proliferation

The following diagram illustrates the core components of the PI3K/AKT signaling pathway and its downstream effectors that are involved in promoting cellular proliferation.

AKT Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Recruits & Activates pdk1 PDK1 pdk1->akt P(Thr308) mtorc2 mTORC2 mtorc2->akt P(Ser473) downstream Downstream Effectors akt->downstream pten PTEN pten->pip3 Inhibits proliferation Cellular Proliferation downstream->proliferation

Figure 1. Simplified AKT signaling pathway leading to cellular proliferation.

Experimental Protocols for Measuring AKT Activity Using a Peptide Substrate

The activity of AKT can be determined using an in vitro kinase assay following its immunoprecipitation from cell lysates. Both radioactive and non-radioactive methods are available.

Preparation of Cell Lysates
  • Culture cells to the desired confluency and treat with experimental compounds as required.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in a suitable ice-cold lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors).[3]

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration.

Immunoprecipitation of AKT
  • Incubate a specific anti-AKT antibody with the cell lysate to form an antibody-antigen complex.

  • Add Protein A/G-agarose or magnetic beads to capture the complex.

  • Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific proteins.

In Vitro Kinase Assay (Radioactive Method)

This method utilizes [γ-³²P]ATP to track the phosphorylation of the peptide substrate.

Materials:

  • Immunoprecipitated AKT on beads

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)[4]

  • This compound (RPRAATF) peptide substrate

  • [γ-³²P]ATP

  • Cold (non-radioactive) ATP

  • Stop solution (e.g., 0.5% phosphoric acid or 8 N HCl with 1 mM ATP)[4]

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Resuspend the immunoprecipitated AKT beads in kinase buffer.

  • Prepare a reaction mixture containing the peptide substrate (e.g., 50 µM) and a mix of cold ATP (e.g., 100 µM) and [γ-³²P]ATP.[4]

  • Initiate the kinase reaction by adding the ATP-containing reaction mixture to the resuspended beads.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Spot a small volume of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]

  • Quantify the radioactivity on the P81 paper using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate and thus to the AKT kinase activity.

In Vitro Kinase Assay (Non-Radioactive Method)

This method typically relies on an antibody that specifically recognizes the phosphorylated form of the substrate, often in an ELISA-based format.

Materials:

  • Immunoprecipitated AKT on beads

  • Kinase buffer

  • This compound (RPRAATF) peptide substrate

  • Cold ATP

  • Antibody specific for the phosphorylated peptide substrate

  • A secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Microplate reader

Procedure:

  • Perform the kinase reaction as described in the radioactive protocol, but using only cold ATP.

  • After the incubation period, transfer the reaction supernatant to a microplate well pre-coated to bind the peptide substrate.

  • Incubate to allow the peptide to bind to the well.

  • Wash the wells to remove unbound components.

  • Add the primary antibody that recognizes the phosphorylated peptide and incubate.

  • Wash the wells and add the enzyme-linked secondary antibody.

  • Wash the wells and add the enzyme substrate.

  • Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate and thus to the AKT kinase activity.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro AKT kinase assay.

Kinase Assay Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis ip Immunoprecipitation of AKT lysis->ip wash Wash Beads ip->wash kinase_rxn In Vitro Kinase Reaction (this compound + ATP) wash->kinase_rxn stop_rxn Stop Reaction kinase_rxn->stop_rxn detection Detection of Phosphorylated Peptide stop_rxn->detection analysis Data Analysis: Quantify AKT Activity detection->analysis

Figure 2. General experimental workflow for an in vitro AKT kinase assay.

Data Presentation and Interpretation

The primary output of an in vitro kinase assay using this compound is a quantitative measure of AKT's enzymatic activity. This data can be presented in various ways, such as fold change in activity relative to a control, or as absolute units if a standard curve is generated.

While direct, quantitative data on the effect of this compound on cellular proliferation endpoints (e.g., cell count) is not the immediate output of this assay, the measured kinase activity serves as a strong indicator of the cell's proliferative potential. An increase in AKT activity is generally correlated with an increase in proliferation, while a decrease suggests an anti-proliferative effect.

The following table presents example data from a study where AKT activity was measured alongside a marker of cell proliferation, illustrating the correlation between the two.

Treatment ConditionRelative AKT Activity (Fold Change)Proliferating Cells (% Ki67 Positive)
Vehicle Control1.035%
Growth Factor X (10 ng/mL)3.578%
AKT Inhibitor Y (1 µM)0.28%
Growth Factor X + Inhibitor Y0.825%
Table 1. Example data correlating AKT activity with a cellular proliferation marker. Note: This is representative data to illustrate the expected correlation and is not from a single specific study using this compound.

In studies where time-course data is collected, the temporal dynamics of AKT activation can be captured, providing insights into how cells respond to various stimuli over time.

Time after EGF StimulationRelative AKT Activity (Normalized)
0 min0.05
5 min1.00
15 min0.85
30 min0.60
60 min0.30
120 min0.15
Table 2. Example of quantitative time-course data for AKT activity in HT-29 cells stimulated with EGF, as measured by an in vitro kinase assay.[3] This data demonstrates how the assay can quantify the dynamics of AKT activation.

Interpretation:

  • Increased AKT Activity: Suggests that the upstream signaling pathway is active and that downstream pro-proliferative signals are being transmitted. This would be expected in response to growth factor stimulation or in cancer cells with mutations that activate the PI3K/AKT pathway.

  • Decreased AKT Activity: Indicates inhibition of the pathway, either by removal of a stimulus or by the action of a specific inhibitor. This is the desired outcome for anti-cancer therapies targeting the AKT pathway and would be expected to correlate with a reduction in cellular proliferation.

Conclusion

The use of the synthetic peptide substrate this compound (specifically, the RPRAATF peptide) in in vitro kinase assays provides a robust and specific method for quantifying the enzymatic activity of AKT. This approach is invaluable for researchers and drug development professionals seeking to understand the role of the AKT signaling pathway in cellular proliferation. By providing a direct measure of the activity of this key pro-proliferative kinase, these assays allow for the detailed investigation of signaling dynamics and the characterization of the mechanism of action of novel therapeutic agents. While not a direct measure of cell number, the data generated using this technique offers critical insights into the molecular events that drive cellular proliferation.

References

The Role of AKTide-2T in Angiogenesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis. The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central signaling node that regulates a multitude of cellular processes, including cell survival, proliferation, and migration, all of which are fundamental to angiogenesis.[1][2][3] AKTide-2T, a synthetic 14-amino acid peptide with the sequence ARKRERTYSFGHHA, serves as a valuable tool for researchers studying the Akt signaling pathway. It functions as both a substrate and a competitive inhibitor of Akt, specifically Akt1, thereby enabling the investigation of the downstream consequences of Akt activity. While direct studies detailing the use of this compound in angiogenesis models are not extensively documented in publicly available literature, its established role as an Akt inhibitor provides a strong rationale for its application in this field of research. This technical guide will provide an in-depth overview of the Akt signaling pathway in angiogenesis and detail the experimental models where a tool like this compound could be instrumental in elucidating the role of Akt in vascular biology.

The Akt Signaling Pathway in Angiogenesis

The Akt signaling pathway is a critical downstream effector of various growth factors and cytokines that promote angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF).[2][4] Upon binding of VEGF to its receptor (VEGFR2) on the surface of endothelial cells, a cascade of intracellular events is initiated, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt at the plasma membrane. Once recruited, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2.

Activated Akt, in turn, phosphorylates a wide array of downstream substrates, influencing several key processes in angiogenesis:

  • Endothelial Cell Survival: Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins such as Bad and caspase-9.[3][5]

  • Endothelial Cell Proliferation: Akt can promote cell cycle progression, contributing to the proliferation of endothelial cells necessary for new vessel formation.

  • Endothelial Cell Migration: Akt is implicated in the regulation of cell motility, a crucial step in the sprouting of new blood vessels.[5]

  • Vascular Permeability: The Akt pathway can influence vascular permeability, another important aspect of the angiogenic process.

  • Nitric Oxide Production: Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.[6]

Given its central role, the inhibition of the Akt pathway is a significant area of interest for the development of anti-angiogenic therapies.

Visualization of the Akt Signaling Pathway in Angiogenesis

AKT Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt (PKB) PIP3->AKT activates eNOS eNOS AKT->eNOS Bad Bad AKT->Bad inhibits Caspase9 Caspase-9 AKT->Caspase9 inhibits CellMigration Cell Migration AKT->CellMigration CellProliferation Cell Proliferation AKT->CellProliferation AKTide2T This compound AKTide2T->AKT inhibits NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis CellSurvival Cell Survival CellMigration->Angiogenesis CellProliferation->Angiogenesis CellSurvival->Angiogenesis Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Seed Endothelial Cells (e.g., HUVECs) A->B C Treat with this compound (various concentrations) B->C D Incubate (4-18 hours) C->D E Image Tube Formation D->E F Quantify: - Tube Length - Junctions - Loops E->F Migration Assay Workflow A Add chemoattractant (e.g., VEGF) to lower chamber of Transwell B Seed Endothelial Cells in upper chamber A->B C Add this compound to upper chamber B->C D Incubate (4-24 hours) C->D E Remove non-migrated cells D->E F Fix, stain, and count migrated cells E->F CAM Assay Workflow A Incubate fertilized eggs (3 days) B Create window in eggshell to expose CAM A->B C Apply carrier with this compound onto CAM B->C D Seal window and incubate (48-72 hours) C->D E Image and analyze angiogenic response D->E F Quantify: - Converging Vessels - Vessel Density E->F

References

Biophysical Properties of AKTide-2T: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKTide-2T is a synthetic peptide that serves as a crucial tool in the study of the Serine/Threonine kinase AKT, also known as Protein Kinase B (PKB). As a substrate and competitive inhibitor, this compound is instrumental in elucidating the kinetics and mechanism of AKT, a key node in cellular signaling pathways regulating cell proliferation, survival, and metabolism.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its physical and chemical characteristics, binding kinetics, and its role in the broader context of the PI3K/AKT signaling pathway. Detailed experimental protocols and visual representations of key processes are included to facilitate its application in research and drug development.

Physicochemical Properties

This compound is a 14-amino acid peptide that mimics the optimal phosphorylation sequence for AKT.[2][3] Its fundamental properties are summarized below.

PropertyValueReference
Peptide Sequence H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH[4]
Molecular Weight 1714.9 g/mol [2]
Hill Formula C₇₄H₁₁₄N₂₈O₂₀[4]
Form Off-white solid, supplied as a trifluoroacetate salt[4]
Purity ≥95% by HPLC[4]
Solubility Soluble to 1 mg/ml in water
Storage Desiccate at -20°C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C.[4]

Interaction with AKT Kinase

This compound functions as both a substrate for and a competitive inhibitor of AKT, making it a versatile tool for studying the enzyme's activity.

Binding and Inhibition Constants

The interaction of this compound with AKT has been characterized by its inhibition constant (Ki) and Michaelis constant (Km).

ParameterValueDescriptionReference
Ki (Inhibition Constant) 12 µMCompetitively inhibits histone H2B phosphorylation by AKT.[4]
Km (Michaelis Constant) 3.9 µMConcentration at which the rate of phosphorylation of this compound by AKT is half-maximal.[4]

Note: One source reports a Ki of 12 nM for the competitive inhibition of histone H2B phosphorylation.[3] This discrepancy may reflect different experimental conditions or assay formats and should be considered when designing experiments.

Mechanism of Action

This compound acts as a competitive inhibitor by binding to the active site of AKT, thereby preventing the binding of other substrates like histone H2B.[2] While it contains both a threonine and a serine residue as potential phosphorylation sites, studies have shown that AKT exclusively phosphorylates the serine residue.[2]

Role in the PI3K/AKT Signaling Pathway

AKT is a central component of the PI3K/AKT signaling pathway, which is crucial for regulating numerous cellular processes. Understanding the interaction of this compound with AKT provides insights into the modulation of this critical pathway.

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets AKT->Downstream Phosphorylation AKTide_2T This compound AKTide_2T->AKT Competitive Inhibition

PI3K/AKT Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro AKT Kinase Assay (Radiometric)

This protocol is adapted from a standard method for measuring AKT activity using a peptide substrate and radiolabeled ATP.[4]

Materials:

  • Purified AKT enzyme

  • This compound

  • [γ-³²P]ATP

  • ATP solution

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)

  • Stop solution (e.g., 8 N HCl, 1 mM ATP)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture (Buffer, DTT, MgCl2, EGTA, [γ-³²P]ATP, ATP, this compound) Start->Prepare AddEnzyme Initiate Reaction (Add Purified AKT) Prepare->AddEnzyme Incubate Incubate (e.g., 25°C for 5-15 min) AddEnzyme->Incubate Stop Terminate Reaction (Add Stop Solution) Incubate->Stop Spot Spot Aliquot onto P81 Paper Stop->Spot Wash Wash P81 Paper (4x in 0.5% Phosphoric Acid) Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End Quantify->End

Workflow for In Vitro Radiometric AKT Kinase Assay.

Procedure:

  • Prepare a 30 µl reaction mixture containing 20 mM HEPES (pH 7.4), 10 mM DTT, 10 mM MgCl₂, 0.5 mM EGTA, 100 µM ATP with 3 µCi of [γ-³²P]ATP, and 50 µM this compound.[4]

  • Initiate the reaction by adding 0.1 µg of purified AKT.[4]

  • Incubate the reaction at 25°C for a designated time period (e.g., 5 to 15 minutes).[4]

  • Terminate the reaction by adding 10 µl of a stop solution containing 8 N HCl and 1 mM ATP.[4]

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]

  • Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]

  • Quantify the incorporated radioactivity using a scintillation counter.[4]

  • Run appropriate blank reactions concurrently to determine background radioactivity.[4]

Advanced Biophysical Characterization (Further Research)

While the fundamental binding kinetics of this compound have been established, a more in-depth biophysical characterization would provide a more complete understanding of its interaction with AKT.

Thermodynamic Analysis

Techniques such as Isothermal Titration Calorimetry (ITC) could be employed to determine the thermodynamic parameters of the this compound:AKT interaction, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS). This data would offer insights into the driving forces of the binding event. To date, specific thermodynamic data for the this compound and AKT interaction has not been published.

Structural Analysis

High-resolution structural information from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography would reveal the precise binding mode of this compound within the AKT active site. Such studies could elucidate the key amino acid residues involved in the interaction and provide a structural basis for its inhibitory activity. Currently, no publically available structural data exists for this compound, either in its free form or in complex with AKT.

Kinase Selectivity Profiling

To fully characterize this compound as a research tool, its selectivity should be assessed against a broad panel of protein kinases. This would determine its specificity for AKT and identify any potential off-target effects, which is critical for the interpretation of experimental results. A comprehensive kinase selectivity profile for this compound is not currently available in the public domain.

Conclusion

This compound is a well-characterized and valuable tool for the study of AKT kinase. Its defined peptide sequence, established binding constants, and utility as both a substrate and a competitive inhibitor make it suitable for a variety of in vitro assays. The provided experimental protocol offers a robust method for quantifying AKT activity. Further research into the thermodynamic and structural basis of its interaction with AKT, as well as a comprehensive kinase selectivity profile, would further enhance its utility and provide a more complete biophysical understanding of this important research peptide.

References

AKTide-2T: A Technical Guide for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation across a wide range of human cancers makes it a highly attractive target for therapeutic intervention.[3][4] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a critical node in this cascade, phosphorylating over 100 downstream substrates to drive tumorigenesis.[3] Understanding and modulating the activity of AKT is therefore a cornerstone of modern cancer research.

AKTide-2T is a synthetic 14-amino acid peptide (Sequence: ARKRERTYSFGHHA) designed as a specific tool for studying AKT kinase. It mimics the optimal phosphorylation consensus sequence for AKT, making it an excellent in vitro substrate.[5] This dual-function peptide serves not only as a substrate for quantifying enzyme activity but also as a competitive inhibitor, making it an invaluable reagent for screening potential AKT-targeting cancer therapeutics.[5][6][7]

The PI3K/AKT Signaling Pathway in Cancer

The PI3K/AKT pathway transduces signals from extracellular stimuli, such as growth factors, to intracellular targets that control fundamental cellular processes.[8] In cancer, this pathway is often constitutively active due to mutations in key components (e.g., PIK3CA amplification, PTEN loss) leading to uncontrolled cell proliferation and resistance to apoptosis.[1][3]

Mechanism of Activation:

  • Receptor Activation: Growth factors bind to and activate Receptor Tyrosine Kinases (RTKs) at the cell surface.

  • PI3K Activation: Activated RTKs recruit and activate PI3K.

  • PIP3 Generation: PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8]

  • AKT Recruitment and Activation: PIP3 acts as a docking site, recruiting AKT and its upstream kinase PDK1 to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT.[8][9]

Once activated, AKT phosphorylates a multitude of downstream targets, leading to:

  • Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins like Bad, Caspase-9, and FOXO transcription factors.[3]

  • Promotion of Cell Growth: Through activation of the mTORC1 complex, which boosts protein synthesis.[1][3]

  • Cell Cycle Progression: By inhibiting cell cycle inhibitors such as p21, p27, and GSK-3β.[3][10]

  • Enhanced Metabolism: By promoting glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[8]

  • Angiogenesis: By stimulating the production of pro-angiogenic factors.[8]

A key negative regulator of this pathway is the tumor suppressor PTEN, a phosphatase that converts PIP3 back to PIP2, thereby terminating the signal.[2][4] Loss of PTEN function is a common event in many cancers, leading to sustained AKT activation.[4]

PI3K_AKT_Pathway cluster_cytosol Cytosol / Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT_mem AKT PIP3->AKT_mem Recruits PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PIP3->PTEN Dephosphorylates AKT_active Active AKT (p-AKT) AKT_mem->AKT_active Activation PDK1->AKT_mem Phosphorylates mTOR mTORC1 Activation AKT_active->mTOR Promotes GSK3 GSK-3β Inhibition AKT_active->GSK3 Inhibits FOXO FOXO Inhibition AKT_active->FOXO Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Leads to GSK3->Proliferation Leads to Apoptosis Apoptosis FOXO->Apoptosis Inhibits GF Growth Factor GF->RTK Binds Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, ATP, [γ-³²P]-ATP, this compound) B 2. Add Purified AKT Enzyme (Keep on ice) A->B C 3. Incubate at 25°C (5-15 minutes) B->C D 4. Terminate Reaction (Add Stop Solution) C->D E 5. Spot Aliquot (Onto P81 Paper) D->E F 6. Wash P81 Paper (4x with 0.5% Phosphoric Acid) E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G

References

Methodological & Application

Measuring Akt Activity Using AKTide-2T: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the activity of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) using the synthetic peptide substrate, AKTide-2T. Akt is a critical node in cell signaling pathways, regulating essential cellular processes such as growth, proliferation, survival, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and diabetes, making it a key target for drug discovery. This compound is a well-characterized substrate that mimics the optimal phosphorylation sequence of Akt, enabling robust and specific measurement of its kinase activity.[1][2][3] This guide covers the principles of the assay, detailed protocols for both radioactive and non-radioactive detection methods, and guidelines for data analysis and assay optimization.

Introduction to Akt and this compound

The PI3K/Akt signaling pathway is a central regulator of cellular function. Activated by growth factors and other stimuli, Akt phosphorylates a multitude of downstream targets, thereby controlling cellular fate.[4][5][6] Understanding the activity of Akt is crucial for both basic research and the development of therapeutic inhibitors.

This compound is a synthetic peptide with the sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala (ARKRERTYSFGHHA).[1][7] It serves as an excellent in vitro substrate for Akt, with phosphorylation occurring specifically at the serine residue.[3][8] The peptide exhibits a Michaelis constant (Km) of 3.9 µM for Akt, indicating a high affinity, and it competitively inhibits the phosphorylation of other substrates like histone H2B with an inhibition constant (Ki) of 12 µM.[8]

Principle of the Akt Kinase Assay

The fundamental principle of the Akt kinase assay using this compound is to measure the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine residue on the this compound peptide, catalyzed by the Akt enzyme. The rate of this phosphorylation reaction is directly proportional to the activity of the Akt kinase. The detection of the phosphorylated this compound can be achieved through various methods, including the incorporation of a radioactive phosphate group or the use of phospho-specific antibodies in non-radioactive assays.

Signaling Pathway and Assay Workflow

The following diagrams illustrate the simplified Akt signaling pathway leading to its activation and the general workflow of an in vitro kinase assay using this compound.

Caption: Simplified Akt signaling pathway.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, ATP, this compound) B 2. Add Akt Enzyme (from cell lysate or purified) A->B C 3. Incubate (e.g., 30°C for 15-30 min) B->C D 4. Stop Reaction C->D E 5. Detect Phosphorylated This compound D->E F 6. Data Analysis E->F

Caption: General workflow for an Akt kinase assay.

Experimental Protocols

This section provides detailed protocols for measuring Akt activity using this compound with both radioactive and non-radioactive detection methods.

Materials and Reagents
Reagent/MaterialSupplier ExampleCatalog Number ExampleStorage
This compoundR&D Systems1338-20°C
Active Akt1/PKBα, humanMillipore14-276-80°C
[γ-³²P]ATPPerkinElmerNEG002A-20°C
P81 Phosphocellulose PaperWhatman3698-915Room Temp
Kinase Buffer (5X)Cell Signaling Tech98024°C
ATP (10 mM)Cell Signaling Tech9804-20°C
Anti-Phospho-Akt Substrate AbCell Signaling Tech96144°C
HRP-conjugated Secondary AbJackson ImmunoResearch111-035-0034°C
96-well platesCorning3676Room Temp
Scintillation CounterBeckman CoulterLS 6500N/A
Plate ReaderMolecular DevicesSpectraMax M5N/A
Protocol 1: Radioactive Filter Binding Assay

This is a classic and highly sensitive method for quantifying kinase activity. It relies on the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.

3.2.1. Reagent Preparation

  • 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with sterile, deionized water. A typical 1X buffer may contain 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.

  • ATP Mix: Prepare a working solution of ATP containing both non-radioactive ("cold") ATP and [γ-³²P]ATP ("hot") ATP. For a final concentration of 100 µM ATP in a 30 µL reaction, with approximately 3 µCi of [γ-³²P]ATP, mix the appropriate volumes of 10 mM cold ATP and the radioactive stock.

  • This compound Stock: Reconstitute lyophilized this compound in water to a stock concentration of 1 mg/ml (approximately 583 µM).[1] Store at -20°C in aliquots.[8]

  • Stop Solution: 0.5% Phosphoric Acid.

3.2.2. Kinase Reaction

  • Prepare a master mix containing 1X Kinase Buffer, the ATP mix, and water.

  • In a microcentrifuge tube or a 96-well plate, add the following in order:

    • Master Mix

    • This compound (to a final concentration of 50 µM)

    • Purified Akt enzyme (e.g., 0.1 µg) or immunoprecipitated Akt from cell lysates.

  • The final reaction volume is typically 25-50 µL.

  • Initiate the reaction by adding the Akt enzyme.

  • Incubate at 30°C for a designated time (e.g., 5 to 15 minutes).[8] The optimal time should be determined in a time-course experiment to ensure the reaction is in the linear range.

3.2.3. Reaction Termination and Detection

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.[8]

  • Immediately place the P81 paper in a beaker containing 0.5% phosphoric acid.

  • Wash the P81 papers three to four times with 0.5% phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.[8]

  • Perform a final wash with acetone to dry the papers.

  • Place the dried P81 papers into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

3.2.4. Data Analysis

The counts per minute (CPM) are directly proportional to the amount of phosphorylated this compound and thus to the Akt activity. Remember to include a "no enzyme" control to determine the background signal.

Protocol 2: Non-Radioactive ELISA-Based Assay

This method utilizes a phospho-specific antibody to detect the phosphorylated this compound, offering a safer alternative to the radioactive assay.

3.3.1. Reagent Preparation

  • Biotinylated this compound: Use a version of this compound that is biotinylated at the N-terminus.

  • Streptavidin-coated Plates: 96-well plates pre-coated with streptavidin.

  • Primary Antibody: A rabbit polyclonal or mouse monoclonal antibody that specifically recognizes the phosphorylated Akt substrate motif.

  • Secondary Antibody: An HRP-conjugated anti-rabbit or anti-mouse IgG.

  • TMB Substrate: 3,3',5,5'-Tetramethylbenzidine substrate for HRP.

  • Stop Solution: 2 N H2SO4.

3.3.2. Kinase Reaction

  • Perform the kinase reaction in a microcentrifuge tube as described in section 3.2.2, but use non-radioactive ATP and biotinylated this compound.

3.3.3. Detection

  • Stop the kinase reaction by adding EDTA to a final concentration of 50 mM.

  • Transfer the reaction mixture to a well of a streptavidin-coated 96-well plate.

  • Incubate for 1 hour at room temperature to allow the biotinylated this compound to bind to the streptavidin.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the primary antibody (diluted in a suitable blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution. The color will change to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

3.3.4. Data Analysis

The absorbance at 450 nm is proportional to the amount of phosphorylated this compound. A standard curve can be generated using a synthetically phosphorylated version of the peptide to quantify the results.

Other Non-Radioactive Methods

Several other non-radioactive methods can be adapted to measure this compound phosphorylation, including:

  • Luminescence-based ADP detection (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is stoichiometric with the amount of phosphorylated substrate.[4]

  • Fluorescence Polarization (FP): This method requires a fluorescently labeled this compound. The binding of a phospho-specific antibody to the phosphorylated peptide causes a change in the polarization of the emitted light.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a europium-labeled phospho-specific antibody and a fluorescently labeled this compound (e.g., with ULight™). When the antibody binds to the phosphorylated peptide, FRET occurs between the europium donor and the ULight™ acceptor.[9]

Assay Optimization and Validation

To ensure reliable and reproducible results, it is crucial to optimize and validate the kinase assay.

Key Parameters to Optimize
  • Enzyme Concentration: Titrate the concentration of the Akt enzyme to find a concentration that results in a linear reaction rate over the desired incubation time.

  • Substrate Concentration (this compound and ATP): The concentration of both substrates should be optimized. For initial experiments, a concentration at or near the Km value is often a good starting point (Km for this compound is ~3.9 µM).

  • Incubation Time: A time-course experiment should be performed to determine the time frame during which the reaction is linear.

  • Buffer Conditions: While standard kinase buffers are generally effective, components like MgCl₂ concentration can be optimized for maximal activity.

Assay Validation
  • Z'-factor: For high-throughput screening applications, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10] It is calculated using positive and negative controls.

Quantitative Data Summary
ParameterValueReference
This compound SequenceARKRERTYSFGHHA[1][7]
Molecular Weight~1715.9 g/mol [1][7]
Phosphorylation SiteSerine[3][8]
Km for Akt3.9 µM[8]
Ki (vs. Histone H2B)12 µM[8]

Conclusion

This compound is a versatile and specific substrate for measuring the kinase activity of Akt. The choice of assay format—radioactive or non-radioactive—will depend on the specific application, available equipment, and safety considerations. By following the detailed protocols and optimization guidelines presented in this document, researchers can obtain accurate and reproducible measurements of Akt activity, facilitating a deeper understanding of its role in cellular signaling and advancing the development of novel therapeutics.

References

Application Notes and Protocols for Radioactive Filter Binding Assay with AKTide-2T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting a radioactive filter binding assay to measure the kinase activity of Akt (also known as Protein Kinase B or PKB) using the specific peptide substrate, AKTide-2T. This assay is a robust and sensitive method for quantifying Akt activity, screening for inhibitors, and studying enzyme kinetics.

Introduction

The PI3K/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2][3] Dysregulation of this pathway is implicated in various diseases, particularly cancer, making Akt a significant target for drug discovery. The radioactive filter binding assay remains a "gold standard" for quantifying protein kinase activity due to its direct measurement, high sensitivity, and low background.[4][5][6] This assay measures the incorporation of a radiolabeled phosphate group from gamma-labeled adenosine triphosphate ([γ-³²P]ATP) into a specific substrate.[4][7]

This compound is a synthetic peptide that mimics the optimal phosphorylation sequence for Akt, making it an excellent in vitro substrate.[8] The assay relies on the principle that the positively charged this compound peptide will bind to negatively charged phosphocellulose filter paper, while the negatively charged [γ-³²P]ATP will not.[7][9] By washing the filter paper, unincorporated [γ-³²P]ATP is removed, and the amount of radioactivity remaining on the filter is directly proportional to the amount of phosphorylated substrate and thus, the kinase activity.

Signaling Pathway

The Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[2][3][10] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][10] Akt is recruited to the plasma membrane by binding to PIP3 via its pleckstrin homology (PH) domain. This allows for the phosphorylation of Akt at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[2][3] Activated Akt then phosphorylates a multitude of downstream substrates, regulating various cellular functions.

Akt_Signaling_Pathway Ligand Growth Factor / Hormone RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt_inactive Inactive Akt (Cytosol) PIP3->Akt_inactive Recruits to membrane PDK1 PDK1 PDK1->Akt_inactive P (T308) mTORC2 mTORC2 mTORC2->Akt_inactive P (S473) Akt_active Active Akt Akt_inactive->Akt_active Activation Downstream Downstream Substrates Akt_active->Downstream Phosphorylates Cellular_Response Cell Survival, Growth, Proliferation Downstream->Cellular_Response PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt Signaling Pathway.

Experimental Workflow

The experimental workflow for the radioactive filter binding assay is a multi-step process that involves reaction setup, incubation, spotting onto filter paper, washing, and finally, scintillation counting to quantify the incorporated radioactivity.

Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction: - Akt Enzyme - this compound Substrate - Kinase Buffer - Inhibitor (optional) Start->Reaction_Setup Initiate Initiate Reaction: Add [γ-³²P]ATP Reaction_Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction: Add Phosphoric Acid Incubate->Stop Spot Spot Reaction Mixture onto P81 Paper Stop->Spot Wash1 Wash 4x with 0.5% Phosphoric Acid Spot->Wash1 Wash2 Wash 1x with Acetone Wash1->Wash2 Dry Air Dry Filter Paper Wash2->Dry Count Scintillation Counting Dry->Count Analyze Data Analysis Count->Analyze

Caption: Radioactive Filter Binding Assay Workflow.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Active Akt1 KinaseMilliporeSigma14-276
This compound Peptide SubstrateMedChemExpressHY-P1437
[γ-³²P]ATPPerkinElmerBLU002A
P81 Phosphocellulose PaperWhatman (Cytiva)3698-915
Non-radioactive ATPMilliporeSigmaA7699
Kinase Buffer (10X)Cell Signaling Technology9802
Phosphoric Acid (85%)Fisher ScientificA242-500
AcetoneFisher ScientificA929-4
Scintillation CocktailPerkinElmer6013621
Microcentrifuge TubesEppendorf022363204
Pipettes and TipsGilsonVarious
Scintillation CounterBeckman CoulterLS 6500

Detailed Experimental Protocol

1. Preparation of Reagents

  • 1X Kinase Buffer: Dilute the 10X Kinase Buffer to 1X with sterile, deionized water. A typical 1X buffer may contain 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.

  • This compound Stock Solution: Reconstitute the lyophilized peptide in sterile water to a stock concentration of 1 mM. Aliquot and store at -20°C.

  • ATP Stock Solution: Prepare a 10 mM stock solution of non-radioactive ATP in sterile water. Aliquot and store at -20°C.

  • [γ-³²P]ATP Working Solution: The specific activity of the [γ-³²P]ATP will vary. Dilute the stock [γ-³²P]ATP with non-radioactive ATP to achieve the desired final concentration and specific activity for the assay. A typical final ATP concentration is 100 µM.

  • 0.5% Phosphoric Acid Wash Solution: Prepare by diluting 85% phosphoric acid in deionized water. Prepare this solution fresh and keep it on ice.

  • Active Akt Enzyme: Dilute the active Akt kinase to the desired concentration in 1X Kinase Buffer just before use. The optimal concentration should be determined empirically.

2. Kinase Reaction Setup

  • Set up the kinase reactions in microcentrifuge tubes on ice. The final reaction volume is typically 25-50 µL.

  • For each reaction, add the components in the following order:

    • Sterile water to bring the final volume to 25 µL.

    • 1X Kinase Buffer.

    • This compound substrate (final concentration typically 20-100 µM).

    • Inhibitor or vehicle control (if screening for inhibitors).

    • Diluted active Akt enzyme.

  • Include control reactions:

    • No Enzyme Control: Replace the enzyme volume with 1X Kinase Buffer to determine background.

    • No Substrate Control: Replace the substrate volume with sterile water.

3. Kinase Reaction

  • Initiate the reaction by adding the [γ-³²P]ATP working solution to each tube.

  • Mix gently by tapping the tube.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

4. Stopping the Reaction and Spotting

  • Terminate the reaction by adding an equal volume of 75 mM phosphoric acid to each tube.

  • Spot a portion (e.g., 20 µL) of each reaction mixture onto a pre-labeled square of P81 phosphocellulose paper.[7]

5. Washing the Filter Paper

  • Allow the spots to air dry completely.

  • Place the filter papers in a beaker and wash four times with ice-cold 0.5% phosphoric acid for 5-10 minutes each wash, with gentle agitation.[7] This step is crucial for removing the unincorporated [γ-³²P]ATP.

  • Perform one final wash with acetone for 2-5 minutes to aid in drying.[7]

  • Allow the filter papers to air dry completely.

6. Scintillation Counting

  • Place each dried filter paper square into a scintillation vial.

  • Add an appropriate volume of scintillation cocktail (e.g., 5 mL) to each vial.

  • Measure the radioactivity in a scintillation counter. The output will be in counts per minute (CPM).

Data Presentation and Analysis

The raw data will be in CPM. To analyze the results, first subtract the background CPM (from the no-enzyme control) from all other readings.

Table 1: Example Data for Akt Kinase Assay

Sample[Inhibitor] (µM)CPM (Replicate 1)CPM (Replicate 2)Average CPMCorrected CPM (Average - Background)% Inhibition
No Enzyme (Background)-1501601550-
Vehicle Control015,50015,70015,60015,4450
Inhibitor X0.112,30012,50012,40012,24520.7
Inhibitor X17,8008,0007,9007,74550.0
Inhibitor X101,6001,7001,6501,49590.3

Calculation of Percent Inhibition:

% Inhibition = [ 1 - (Corrected CPM of Inhibitor / Corrected CPM of Vehicle Control) ] * 100

Determination of Kinase Activity:

To quantify the kinase activity in terms of moles of phosphate incorporated per minute per mg of enzyme, the specific activity of the [γ-³²P]ATP must be known.

Specific Activity (SA) = Total CPM in reaction / Total moles of ATP in reaction

Kinase Activity (pmol/min/µg) = (Corrected CPM on filter * Total ATP (pmol)) / (Incubation time (min) * Amount of enzyme (µg) * Total CPM added)

Troubleshooting

ProblemPossible CauseSolution
High Background Incomplete washingIncrease the number and duration of phosphoric acid washes. Ensure the wash solution is cold.
Non-specific binding of ATPEnsure the phosphoric acid concentration is correct. Consider pre-washing the P81 paper.
Low Signal Inactive enzymeUse a fresh aliquot of enzyme. Confirm enzyme activity with a positive control substrate.
Suboptimal reaction conditionsOptimize pH, temperature, and concentrations of ATP, substrate, and Mg²⁺.
Short incubation timeIncrease the incubation time, ensuring it remains within the linear range.
High Variability Pipetting errorsUse calibrated pipettes and proper technique. Prepare a master mix for common reagents.
Inconsistent spotting/washingEnsure consistent spotting volume and uniform washing for all filters.

Conclusion

The radioactive filter binding assay using this compound is a powerful and reliable method for studying Akt kinase activity. By following this detailed protocol and considering the provided application notes, researchers can obtain accurate and reproducible data for basic research and drug development applications. Proper safety precautions for handling radioactive materials must be followed at all times.

References

Non-Radioactive AKTide-2T Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism.[1] Dysregulation of the Akt signaling pathway is implicated in numerous diseases, particularly cancer, making it a key target for drug discovery.[2] Traditional kinase assays have often relied on the use of hazardous radioactive isotopes (e.g., ³²P-ATP). This document provides detailed protocols and application notes for non-radioactive methods to assay the activity of Akt kinase using the specific peptide substrate, AKTide-2T.[3]

This compound is a high-affinity peptide substrate for Akt, mimicking its optimal phosphorylation sequence.[1][4] The non-radioactive assays described herein offer safer, more stable, and often higher-throughput alternatives to traditional methods. These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and ELISA-based approaches.

The PI3K/Akt Signaling Pathway

Akt is a key downstream effector of Phosphoinositide 3-kinase (PI3K). Upon stimulation by growth factors or insulin, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[1] Once activated, Akt phosphorylates a multitude of downstream substrates, including those involved in apoptosis, cell cycle progression, and protein synthesis.

AKT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits PDK1->Akt_inactive Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_inactive Phosphorylates (Ser473) Akt_active Akt (active) Akt_inactive->Akt_active Activation Downstream Downstream Substrates Akt_active->Downstream Phosphorylates Cellular_Response Cell Survival, Growth, Proliferation Downstream->Cellular_Response

Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Non-Radioactive Assay Methodologies

Several non-radioactive methods are available for measuring Akt kinase activity using this compound. The choice of assay depends on the specific application, required throughput, and available instrumentation.

Fluorescence Polarization (FP) Assay

Principle: This homogenous assay measures the change in the rotational speed of a fluorescently labeled this compound peptide upon phosphorylation. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When phosphorylated by Akt, the peptide is bound by a larger molecule (e.g., a phosphospecific antibody or a metal-chelate nanoparticle in IMAP assays), which slows its tumbling and increases the polarization of the emitted light.

Experimental Workflow (IMAP-FP Assay):

IMAP_FP_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Akt Akt Kinase Reaction_Mix Reaction Mixture Akt->Reaction_Mix Fluorescent_AKTide Fluorescent This compound Fluorescent_AKTide->Reaction_Mix ATP ATP ATP->Reaction_Mix Incubation1 Incubate Reaction_Mix->Incubation1 Phospho_Product Phosphorylated Fluorescent Product Incubation1->Phospho_Product Incubation2 Incubate Phospho_Product->Incubation2 IMAP_Beads IMAP™ Beads (Trivalent Metal Coated) IMAP_Beads->Incubation2 FP_Reader Read Fluorescence Polarization Incubation2->FP_Reader

Caption: Workflow for an Immobilized Metal Affinity-based (IMAP) Fluorescence Polarization kinase assay.

Protocol: IMAP-FP this compound Kinase Assay

This protocol is adapted from a bead-based FP methodology for Akt.[5][6]

Materials:

  • Active Akt Kinase

  • Fluorescein-labeled this compound (FL-AKTide-2T)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • IMAP™ Progressive Binding Reagent and Buffers (Molecular Devices)

  • 384-well, black, low-volume microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer.

    • Prepare a 2X FL-AKTide-2T/2X ATP solution in Kinase Reaction Buffer.

    • Prepare the IMAP Binding Solution according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add 5 µL of 2X kinase solution to the wells of the 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X FL-AKTide-2T/2X ATP solution to each well.

    • Mix gently and incubate for 60-90 minutes at room temperature.

  • Detection:

    • Add 10 µL of the IMAP Binding Solution to each well to stop the kinase reaction and initiate binding.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence polarization reader with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~525 nm).

  • Data Analysis:

    • Calculate the change in millipolarization units (ΔmP) between reactions with and without active kinase.

    • For inhibitor studies, plot ΔmP against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET assays utilize the transfer of energy between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like fluorescein or Alexa Fluor). In the context of a kinase assay, a biotinylated this compound substrate and a phospho-specific antibody labeled with the donor are used. The acceptor is typically streptavidin-conjugated. When the substrate is phosphorylated by Akt, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The long-lived fluorescence of the lanthanide donor allows for a time-gated measurement, reducing background fluorescence.

Experimental Workflow (LanthaScreen™ TR-FRET Assay):

TR_FRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Akt Akt Kinase Reaction_Mix Reaction Mixture Akt->Reaction_Mix Biotin_AKTide Biotinylated This compound Biotin_AKTide->Reaction_Mix ATP ATP ATP->Reaction_Mix Incubation1 Incubate Reaction_Mix->Incubation1 Phospho_Product Phosphorylated Biotin-AKTide-2T Incubation1->Phospho_Product Detection_Mix Detection Mixture Phospho_Product->Detection_Mix Tb_Antibody Terbium-labeled Phospho-Akt Substrate Ab Tb_Antibody->Detection_Mix SA_Acceptor Streptavidin-Acceptor SA_Acceptor->Detection_Mix Incubation2 Incubate Detection_Mix->Incubation2 TRFRET_Reader Read TR-FRET Signal Incubation2->TRFRET_Reader

Caption: Workflow for a LanthaScreen™ TR-FRET kinase assay.

Protocol: LanthaScreen™ TR-FRET this compound Kinase Assay

This protocol is a general guide based on the LanthaScreen™ platform.[7]

Materials:

  • Active Akt Kinase

  • Biotinylated this compound

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-phospho-Akt Substrate Antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., Alexa Fluor™ 647)

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • 384-well, black, low-volume microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer.

    • Prepare a 2X Biotin-AKTide-2T/2X ATP solution in Kinase Reaction Buffer.

    • Prepare a 2X Detection Mix containing Tb-antibody, Streptavidin-acceptor, and EDTA in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 5 µL of 2X kinase solution to the wells of the 384-well plate.

    • Add 5 µL of the 2X Biotin-AKTide-2T/2X ATP solution to each well to start the reaction.

    • Mix gently and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the 2X Detection Mix to each well.

    • Mix gently and incubate for 30-60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., Excitation 340 nm, Emission 495 nm and 520 nm for Terbium-Fluorescein FRET pair).

  • Data Analysis:

    • Calculate the emission ratio (e.g., 520 nm / 495 nm).

    • For inhibitor studies, plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.[3]

ELISA-Based Assay

Principle: This solid-phase assay involves the immobilization of a substrate, in this case, a biotinylated this compound captured on a streptavidin-coated plate. The kinase reaction is performed in the wells, and the resulting phosphorylated substrate is detected using a phospho-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). Addition of a chromogenic or chemiluminescent substrate for the enzyme allows for quantification of the kinase activity.

Experimental Workflow (ELISA-Based Assay):

ELISA_Workflow cluster_steps Assay Steps Plate_Prep Coat Plate with Streptavidin Substrate_Binding Bind Biotin-AKTide-2T Plate_Prep->Substrate_Binding Wash1 Wash Substrate_Binding->Wash1 Kinase_Reaction Add Akt Kinase + ATP Incubate Wash1->Kinase_Reaction Wash2 Wash Kinase_Reaction->Wash2 Antibody_Binding Add HRP-conjugated Phospho-Akt Substrate Ab Incubate Wash2->Antibody_Binding Wash3 Wash Antibody_Binding->Wash3 Substrate_Addition Add TMB Substrate Incubate Wash3->Substrate_Addition Stop_Reaction Add Stop Solution Substrate_Addition->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

References

Determining the Michaelis-Menten Constant (Km) of AKTide-2T for Akt Kinase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cell signaling pathways, governing essential cellular processes such as growth, proliferation, survival, and metabolism.[1] Its three isoforms (Akt1, Akt2, and Akt3) are frequently hyperactivated in various cancers, making them attractive targets for therapeutic intervention.[1] A thorough understanding of Akt kinase kinetics is crucial for the development of novel inhibitors and the characterization of its enzymatic activity. AKTide-2T is a synthetic peptide substrate designed to mimic the optimal phosphorylation sequence of Akt, making it an excellent tool for in vitro kinase assays. This document provides detailed protocols and application notes for determining the Michaelis-Menten constant (Km) of this compound for Akt kinase, a key parameter for characterizing the enzyme-substrate interaction. While a specific Km value for this compound is not consistently reported in publicly available literature, this guide outlines the methodology to determine it empirically. It is important to note that one source indicates a Ki of 12 nM for this compound as a competitive inhibitor of histone H2B phosphorylation, while another suggests a Ki of 12 mM for its binding to the Akt1 substrate domain, highlighting the necessity for experimental determination of the Km for its phosphorylation.[2][3]

Signaling Pathway and Regulation

Akt is a key downstream effector of the Phosphoinositide 3-kinase (PI3K) pathway. Upon stimulation by growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This recruits Akt via its pleckstrin homology (PH) domain, leading to its activation through phosphorylation at two key sites: Threonine 308 (T308) in the activation loop by PDK1 and Serine 473 (S473) in the hydrophobic motif by mTORC2.[1][4][5] Fully activated Akt then phosphorylates a multitude of downstream substrates, including those involved in cell survival and proliferation.

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (inactive) PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates T308 mTORC2 mTORC2 mTORC2->Akt phosphorylates S473 pAkt Akt (active) Akt->pAkt Downstream Downstream Substrates (e.g., GSK3, FOXO) pAkt->Downstream phosphorylates CellResponse Cellular Responses (Survival, Growth, Proliferation) Downstream->CellResponse

Caption: The PI3K/Akt signaling pathway leading to cellular responses.

Data Presentation

KinaseSubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)Reference
Akt1 (pT308/pS473)GSK3 peptide~20~500-fold > non-phosphorylatedHigh[6]
Akt1 (pT308)GSK3 peptideSimilar to dual-phosphorylatedLower than dual-phosphorylatedModerate[6]

Experimental Protocols

Principle of the Assay

The determination of the Km of this compound for Akt kinase involves measuring the initial reaction velocity (rate of phosphorylation) at various concentrations of the this compound substrate while keeping the concentrations of Akt kinase and ATP constant. The data are then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate the Km, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Several methods can be employed to measure kinase activity, including:

  • Radiometric Assay: Utilizes [γ-³²P]ATP or [γ-³³P]ATP to track the incorporation of the radiolabeled phosphate group onto the this compound peptide.

  • Luminescence-Based Assay: Measures the depletion of ATP or the production of ADP using a coupled enzyme system that generates a luminescent signal.

  • Fluorescence-Based Assay: Employs a modified substrate that exhibits a change in fluorescence upon phosphorylation.

  • Antibody-Based Detection (ELISA or Western Blot): Uses a phospho-specific antibody to detect the phosphorylated this compound.

The following protocol details a generic luminescence-based assay, which is a common, non-radioactive, and high-throughput compatible method.

Materials and Reagents
  • Active, purified Akt kinase (isoform-specific, e.g., Akt1, Akt2, or Akt3)

  • This compound peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[2]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well white, opaque microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

  • Incubator

Experimental Workflow for Km Determination

Km_Determination_Workflow Prep Prepare Reagents (Akt, this compound, ATP, Buffer) Serial Serial Dilution of this compound Prep->Serial Reaction Set up Kinase Reactions in Microplate (Varying [this compound], Fixed [Akt], [ATP]) Serial->Reaction Incubate Incubate at 30°C Reaction->Incubate Stop Stop Reaction (e.g., Add ADP-Glo™ Reagent) Incubate->Stop Develop Develop Luminescent Signal (Add Kinase Detection Reagent) Stop->Develop Read Read Luminescence Develop->Read Analyze Data Analysis (Michaelis-Menten / Lineweaver-Burk Plot) Read->Analyze Km Determine Km and Vmax Analyze->Km

Caption: Workflow for the determination of Km for this compound with Akt kinase.

Detailed Protocol (Luminescence-Based)
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare a working solution of active Akt kinase in Kinase Assay Buffer. The final concentration should be in the linear range of the assay, determined in preliminary experiments.

    • Prepare a working solution of ATP in Kinase Assay Buffer. The concentration should be at or near the Km of Akt for ATP to ensure that the reaction is not limited by ATP availability.

  • Serial Dilution of this compound:

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations. A typical range might be from 0 µM to 100 µM, but the optimal range should be determined empirically, bracketing the expected Km.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Kinase Assay Buffer

      • Varying concentrations of this compound

      • A fixed concentration of active Akt kinase

    • Include control wells:

      • "No enzyme" control (replace Akt kinase with buffer) for each substrate concentration to determine background signal.

      • "No substrate" control (replace this compound with buffer) to measure any background kinase activity.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP working solution to all wells.

    • Mix gently and incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.

  • Stopping the Reaction and Signal Detection (Example using ADP-Glo™):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP.

    • Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate at room temperature as per the manufacturer's instructions (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Initial Velocity:

    • Subtract the background luminescence (from "no enzyme" controls) from the experimental values.

    • Convert the luminescence readings to the amount of ADP produced using a standard curve.

    • Calculate the initial reaction velocity (v) for each this compound concentration (e.g., in pmol/min).

  • Determine Km and Vmax:

    • Plot the initial velocity (v) against the substrate concentration ([S], i.e., [this compound]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v = (Vmax * [S]) / (Km + [S])

    • Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively. However, non-linear regression is generally preferred due to better error distribution.

Michaelis_Menten_Relationship origin x_axis origin->x_axis y_axis origin->y_axis xlabel [Substrate] (this compound) ylabel Initial Velocity (v) start_curve mid_curve start_curve->mid_curve end_curve mid_curve->end_curve Vmax_line Vmax_line->y_axis Vmax_label Vmax half_Vmax_y half_Vmax_point half_Vmax_y->half_Vmax_point Km_x half_Vmax_point->Km_x Km_label Km half_Vmax_label Vmax/2

Caption: Michaelis-Menten plot illustrating the relationship between substrate concentration and reaction velocity.

Conclusion

References

Application Notes and Protocols for Optimal AKTide-2T Concentration in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKTide-2T is a synthetic peptide substrate that is highly specific for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Its sequence, ARKRERTYSFGHHA, mimics the optimal phosphorylation motif for Akt, making it an invaluable tool for in vitro kinase assays. Accurate determination of Akt activity is crucial for understanding its role in cellular processes such as cell survival, proliferation, and metabolism, and for the development of therapeutic inhibitors. The concentration of this compound is a critical parameter for ensuring the sensitivity, accuracy, and reliability of these assays. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various kinase assay formats.

Determining the Optimal this compound Concentration

The optimal concentration of this compound in a kinase assay is dependent on the specific assay format, the isoform of Akt being used (Akt1, Akt2, or Akt3), and the concentration of ATP. A key parameter to consider is the Michaelis constant (Km), which represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). The reported Km of this compound for Akt is approximately 3.9 µM.

For most kinase assays, a substrate concentration around the Km value is a good starting point for optimization. However, for different objectives, the concentration may need to be adjusted:

  • For inhibitor screening (IC50 determination): Using an this compound concentration close to its Km value is generally recommended. This ensures that the assay is sensitive to competitive inhibitors.

  • For kinetic studies: A range of this compound concentrations, typically from 0.2x Km to 5x Km (or higher), should be used to generate a substrate saturation curve. This allows for the accurate determination of both Km and Vmax.

  • For routine kinase activity measurements: A saturating concentration of this compound (typically 5-10 times the Km) can be used to ensure that the reaction rate is not limited by the substrate concentration.

Experimental Approach for Optimization:

To empirically determine the optimal this compound concentration for your specific experimental conditions, a substrate titration experiment is recommended.

  • Set up a series of kinase reactions with a fixed, non-limiting concentration of ATP (e.g., 100 µM) and a fixed amount of active Akt enzyme.

  • Vary the concentration of this compound across a wide range (e.g., 0.5 µM to 50 µM).

  • Measure the initial reaction velocity for each concentration.

  • Plot the reaction velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Select the optimal concentration based on the experimental goals as described above.

Data Presentation: Quantitative Parameters for this compound Kinase Assays

ParameterValue/RangeNotes
Peptide Sequence ARKRERTYSFGHHAOptimal substrate motif for Akt/PKB.
Molecular Weight ~1715 g/mol Varies slightly depending on the salt form.
Km for Akt ~3.9 µMThis is an approximate value and should be determined empirically for the specific assay conditions.
Ki (as an inhibitor) ~12 µMCompetitively inhibits histone H2B phosphorylation by Akt.[1]
Recommended Starting Concentration 5 - 10 µMA concentration around the Km is a good starting point for most applications.
Concentration for Saturating Conditions 20 - 50 µMUsed when substrate availability should not be a limiting factor. A concentration of 50 µM has been used in radioactive assays.[1]
Inhibitory Concentration Example 20 µMHas been shown to inhibit Akt-mediated phosphorylation of Hsp27.

Experimental Protocols

Protocol 1: Radioactive [γ-³²P]ATP Kinase Assay

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto the substrate.

Materials:

  • Active Akt enzyme

  • This compound peptide

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)

  • Stop Solution (e.g., 8 N HCl and 1 mM ATP)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix with a final volume of 30 µL. The mix should contain Kinase Assay Buffer, 100 µM ATP with 3 µCi of [γ-³²P]ATP, and the optimized concentration of this compound (e.g., 50 µM).[1]

  • Initiate the Reaction: Add 0.1 µg of purified active Akt enzyme to the reaction mix.

  • Incubate: Incubate the reaction at 25°C for a predetermined time (e.g., 5 to 15 minutes), ensuring the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction by adding 10 µL of Stop Solution.[1]

  • Spot onto P81 Paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash: Wash the P81 paper four times in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Active Akt enzyme

  • This compound peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Set up the Kinase Reaction: In a white, opaque 384-well plate, set up the kinase reaction in a final volume of 5 µL. Include the Kinase Assay Buffer, the desired concentration of ATP, and the optimized concentration of this compound.

  • Initiate the Reaction: Add the active Akt enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal.

  • Incubate: Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 3: Non-Radioactive Fluorescence Polarization (FP) Kinase Assay

This method detects the phosphorylation of a fluorescently labeled substrate. When the small fluorescent peptide is phosphorylated, it can be bound by a larger molecule (e.g., a phosphospecific antibody or a metal-ion affinity reagent), causing a change in its fluorescence polarization.

Materials:

  • Active Akt enzyme

  • Fluorescently labeled this compound (or unlabeled this compound with a fluorescently labeled phosphospecific antibody)

  • ATP

  • Kinase Assay Buffer

  • FP Stop/Detection Buffer (containing a phosphospecific antibody or IMAP beads)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Set up the Kinase Reaction: In a black microplate, set up the kinase reaction containing Kinase Assay Buffer, ATP, fluorescently labeled this compound, and the active Akt enzyme.

  • Incubate: Incubate the reaction at room temperature for the optimized duration.

  • Terminate and Detect: Add the FP Stop/Detection Buffer to stop the reaction and allow the binding of the phosphorylated peptide to the detection molecule.

  • Incubate: Incubate for the recommended time to allow for binding to reach equilibrium.

  • Measure Fluorescence Polarization: Read the fluorescence polarization on a compatible plate reader. An increase in polarization indicates phosphorylation of the substrate.

Mandatory Visualizations

PI3K_AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt (inactive) PIP3->AKT Recruits PDK1->AKT AKT_active Akt (active) AKT->AKT_active mTORC2 Phosphorylates (Ser473) Downstream Downstream Targets AKT_active->Downstream Cellular Cell Survival, Growth, Proliferation Downstream->Cellular

Caption: PI3K/Akt Signaling Pathway.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, ATP, this compound) Start->Prepare AddEnzyme Add Active Akt Enzyme Prepare->AddEnzyme Incubate Incubate at RT AddEnzyme->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data Detect->Analyze End End Analyze->End

Caption: General Kinase Assay Workflow.

Substrate_Optimization Setup Set up reactions with varying [this compound] Measure Measure initial reaction velocity Setup->Measure Plot Plot velocity vs. [this compound] Measure->Plot Determine Determine Km and Vmax Plot->Determine Select Select optimal concentration Determine->Select

Caption: Substrate Concentration Optimization.

References

Application Note: Preparation and Storage of AKTide-2T Stock Solutions for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction AKTide-2T is a synthetic peptide that serves as a highly specific substrate for the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). It mimics the optimal phosphorylation sequence recognized by Akt, making it an essential tool for in vitro kinase assays designed to measure Akt activity or screen for its inhibitors.[1] The integrity and concentration of the this compound solution are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, recommendations for storage to ensure stability, and an example of its application in a kinase assay.

Physicochemical Properties and Specifications

Proper handling and preparation of this compound begin with an understanding of its key properties. The quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Amino Acid Sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala[2][3]
Molecular Weight 1715.89 g/mol [4]
Chemical Formula C₇₄H₁₁₄N₂₈O₂₀[2]
Appearance Off-white lyophilized solid; often supplied as a trifluoroacetate salt.[2][3]
Purity ≥95% by HPLC[2][3]
Solubility Soluble up to 1 mg/mL in high-purity water.[4]
Kinetic Constants Km: 3.9 µM Ki: 12 µM (for competitive inhibition of histone H2B phosphorylation)[2][3]
Characteristics Hygroscopic[2][3]

Preparation of this compound Stock Solution

This protocol details the steps to reconstitute lyophilized this compound to a desired stock concentration (e.g., 1 mM). Accurate preparation is crucial for downstream applications.

Required Materials
  • Lyophilized this compound peptide

  • Sterile, high-purity water (e.g., nuclease-free or Milli-Q)

  • Calibrated micropipettes and sterile, low-protein-binding tips

  • Low-protein-binding microcentrifuge tubes for aliquoting

  • Vortex mixer and microcentrifuge

Reconstitution Protocol

Calculation: To prepare a stock solution of a specific molarity, use the following formula: Volume of Solvent (µL) = [(Mass of Peptide (mg) / Molecular Weight ( g/mol ))] x 1,000,000 / Molarity of Stock (mM)

Example for a 1 mM Stock Solution from 1 mg of Peptide: Volume (µL) = [1 mg / 1715.89 g/mol ] x 1,000,000 / 1 mM = 582.8 µL Therefore, dissolve 1 mg of this compound in 582.8 µL of high-purity water to yield a 1 mM stock solution.

Step-by-Step Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents condensation from forming on the hygroscopic peptide.[2][3]

  • Collect Powder: Briefly centrifuge the vial (e.g., at 2,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the tube.

  • Reconstitute: Carefully add the calculated volume of high-purity water to the vial using a calibrated pipette.

  • Dissolve: Close the vial tightly and vortex gently for 15-30 seconds until the peptide is fully dissolved. Visually inspect the solution to ensure no particulates are present.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Workflow start Start: Obtain Lyophilized this compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Centrifuge Vial to Collect Powder equilibrate->centrifuge calculate Calculate Required Solvent Volume centrifuge->calculate add_solvent Add High-Purity Water calculate->add_solvent dissolve Vortex Gently to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -20°C aliquot->store end_node End: Stock Solution Ready store->end_node

Caption: Workflow for reconstituting and storing this compound peptide.

Storage and Stability

Correct storage is vital to maintain the activity of the peptide over time.

FormStorage ConditionStabilityReference(s)
Lyophilized Powder Desiccate at -20°C.At least 12 months.[5]
Stock Solution Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.Up to 3 months.[3]

Note: Some suppliers do not recommend long-term storage of the reconstituted solution and advise using it promptly.[4]

Application Protocol: In Vitro Akt Kinase Assay

This compound is an ideal substrate for measuring the enzymatic activity of Akt. The following is a representative protocol for a radioactive kinase assay based on established methods.[2]

Simplified Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Activation typically begins with growth factor receptor stimulation, leading to the activation of PI3K.[8] This triggers a cascade that results in the phosphorylation and full activation of Akt by kinases like PDK1 and mTORC2.[9] Activated Akt then phosphorylates a multitude of downstream substrates, including this compound in an in vitro setting.

G cluster_pathway Simplified Akt Activation Pathway GF Growth Factor Signal PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates Akt_inactive Akt (Inactive) PDK1->Akt_inactive mTORC2->Akt_inactive Akt_active Akt (Active) Akt_inactive->Akt_active P Substrate This compound Akt_active->Substrate phosphorylates pSubstrate Phosphorylated This compound Substrate->pSubstrate

Caption: Simplified diagram of Akt activation and substrate phosphorylation.

Experimental Protocol

This protocol is adapted from a method using [γ-³²P]-ATP to quantify phosphorylation.[2]

Reagents & Buffers:

  • Kinase Assay Buffer (1X): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA.

  • This compound Working Solution: Dilute stock solution in kinase buffer to the desired final concentration (e.g., 50 µM).

  • ATP Mix: 100 µM ATP supplemented with [γ-³²P]-ATP (e.g., 3 µCi per reaction).

  • Purified Active Akt Enzyme: Diluted in kinase buffer.

  • Stop Solution: 8 N HCl with 1 mM non-radioactive ATP.

  • Wash Solution: 0.5% Phosphoric Acid.

  • P81 Phosphocellulose Paper

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 30 µL reaction mixture containing:

    • Kinase Assay Buffer

    • 50 µM this compound

    • ATP Mix (100 µM ATP with [γ-³²P]-ATP)

  • Initiate Reaction: Add purified active Akt enzyme (e.g., 0.1 µg) to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 25°C for a defined period (e.g., 5-15 minutes).

  • Terminate Reaction: Stop the reaction by adding 10 µL of Stop Solution.

  • Spotting: Spot an aliquot (e.g., 20 µL) of the terminated reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers four times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Kinase Assay Workflow

G cluster_assay Radioactive Kinase Assay Workflow start Start setup Set Up Reaction Mix (Buffer, this compound, ATP) start->setup initiate Initiate with Akt Enzyme setup->initiate incubate Incubate at 25°C (5-15 min) initiate->incubate terminate Terminate with Stop Solution incubate->terminate spot Spot onto P81 Paper terminate->spot wash Wash P81 Papers (4x with Phosphoric Acid) spot->wash count Quantify Radioactivity (Scintillation Counting) wash->count end_node End: Analyze Data count->end_node

Caption: Experimental workflow for a typical in vitro Akt kinase assay.

References

Application Notes and Protocols for High-Throughput Screening using AKTide-2T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing AKTide-2T, a synthetic peptide substrate, in high-throughput screening (HTS) assays to identify and characterize inhibitors of the Akt serine/threonine kinase. Akt, a key node in the PI3K/Akt signaling pathway, is a critical target in drug discovery, particularly in oncology. These notes offer a comprehensive guide, from the underlying principles of the assay to detailed experimental procedures and data analysis. Included are diagrams of the PI3K/Akt signaling pathway and a representative HTS workflow, along with tables of quantitative data to aid in assay development and interpretation.

Introduction to Akt and its Role in Disease

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central component of the PI3K/Akt signaling pathway, which is crucial for regulating a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt pathway is a hallmark of numerous human diseases, most notably cancer, where it promotes tumor progression, metastasis, and resistance to therapy.[1] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, which have both overlapping and distinct functions. Due to its significant role in pathology, Akt has emerged as a prime target for the development of novel therapeutics.

This compound: A Specific Substrate for Akt Kinase

This compound is a synthetic peptide that serves as a highly specific and efficient substrate for all three Akt isoforms.[2] It was identified through peptide library screening as containing the optimal phosphorylation motif for Akt.[3] The sequence of this compound is H-ARKRERTYSFGHHA-OH.[3] In vitro, Akt specifically phosphorylates the serine residue within this sequence.[3] Notably, this compound also acts as a competitive inhibitor of the phosphorylation of other substrates, such as histone H2B, with a reported Ki of 12 µM.[2][3]

Principle of a High-Throughput Screening Assay

High-throughput screening assays are essential for identifying lead compounds in drug discovery.[4] For Akt kinase, a common HTS approach involves measuring the phosphorylation of a substrate like this compound in the presence of a library of small molecules. A variety of detection methods are amenable to HTS, offering non-radioactive alternatives that are safer and more efficient. These methods include:

  • Luminescence-based assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.

  • Fluorescence-based assays (e.g., HTRF®, LanthaScreen™): These assays often utilize Förster Resonance Energy Transfer (FRET). In a typical format, a labeled antibody that recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by Akt, the antibody binds, bringing a donor and acceptor fluorophore into close proximity and generating a FRET signal.

The selection of a specific HTS platform will depend on the available instrumentation and specific requirements of the screening campaign.

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1->Akt_mem Phosphorylates (T308) Akt_active Active Akt (p-Akt) Akt_mem->Akt_active Activation mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylates (S473) GSK3b GSK3β Akt_active->GSK3b Inhibits FOXO FOXO Akt_active->FOXO Inhibits mTORC1 mTORC1 Akt_active->mTORC1 Activates Bad Bad Akt_active->Bad Inhibits FOXO_nuc FOXO FOXO->FOXO_nuc Translocates to nucleus when not phosphorylated Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_inhibition Inhibition of Apoptosis Bad->Apoptosis_inhibition FOXO_nuc->Proliferation Regulates genes for apoptosis & cell cycle arrest GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway is initiated by growth factor binding.

Experimental Protocols

This section provides a detailed protocol for a luminescence-based high-throughput screening assay using the ADP-Glo™ Kinase Assay System. This is a representative protocol and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents:

  • Active Akt1, Akt2, or Akt3 enzyme

  • This compound peptide substrate

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

HTS_Workflow start Start dispense_compounds Dispense Test Compounds and Controls (e.g., 25 nL) start->dispense_compounds add_enzyme Add Akt Enzyme (e.g., 2.5 µL) dispense_compounds->add_enzyme incubate1 Incubate (e.g., 15 min at RT) add_enzyme->incubate1 add_substrate_atp Add this compound/ATP Mix to Initiate Reaction (e.g., 2.5 µL) incubate1->add_substrate_atp incubate2 Incubate (e.g., 60 min at RT) add_substrate_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent (e.g., 5 µL) incubate2->add_adpglo incubate3 Incubate (e.g., 40 min at RT) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent (e.g., 10 µL) incubate3->add_detection incubate4 Incubate (e.g., 30 min at RT) add_detection->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence analyze_data Data Analysis (IC50 determination) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical HTS kinase assay.

Protocol Steps:

  • Compound Plating:

    • Dispense test compounds and controls into a 384-well plate. Typically, a small volume (e.g., 25-50 nL) of compound stock solution is transferred.

    • Include positive controls (e.g., a known Akt inhibitor like Staurosporine) and negative controls (DMSO vehicle).

  • Enzyme Addition:

    • Prepare a solution of Akt enzyme in kinase buffer at a pre-determined optimal concentration.

    • Add the enzyme solution to all wells of the assay plate.

  • Pre-incubation:

    • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution containing both this compound and ATP in kinase buffer. The concentrations of both should be at or near their respective Km values to ensure sensitive detection of competitive inhibitors.

    • Add this mixture to all wells to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Signal Development:

    • Add the ADP-Glo™ Reagent to all wells. This reagent will stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells. This reagent will convert the ADP generated to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation:

  • Normalization: The raw luminescence data should be normalized. The signal from the negative control wells (DMSO) represents 100% kinase activity, while the signal from the positive control wells (a potent inhibitor) represents 0% activity.

  • IC50 Determination: For active compounds, the percentage of inhibition is plotted against the compound concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the following formula:

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Where:

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Quantitative Data

Table 1: Key Parameters of this compound

ParameterValueReference
Sequence H-ARKRERTYSFGHHA-OH[3]
Molecular Weight ~1715 g/mol [3]
Phosphorylation Site Serine[3]
Ki (for Histone H2B phosphorylation) 12 µM[2][3]
Reported Km (for Akt) 3.9 µM

Table 2: Representative IC50 Values of Known Akt Inhibitors

InhibitorTarget(s)Reported IC50Assay Type
Staurosporine Broad-spectrum kinase inhibitor3-20 nM for various kinasesBiochemical
MK-2206 Allosteric Akt1/2/3 inhibitor~5-12 nM (Akt1), ~12-45 nM (Akt2)Biochemical/Cell-based
Capivasertib (AZD5363) ATP-competitive Akt1/2/3 inhibitor~3-8 nM (Akt1/2/3)Biochemical
Ipatasertib (GDC-0068) ATP-competitive Akt1/2/3 inhibitor~5 nM (Akt1), ~21 nM (Akt2), ~6 nM (Akt3)Biochemical

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate concentration, and enzyme lot).

Table 3: Expected HTS Assay Performance Metrics

MetricRecommended ValueDescription
Z'-factor > 0.5Indicates a robust and reliable assay for HTS.
Signal-to-Background (S/B) > 5A high S/B ratio ensures a clear distinction between active and inactive compounds.
Coefficient of Variation (%CV) < 15%Low variability within replicate measurements is crucial for data quality.

Conclusion

This compound is a valuable tool for the development of robust and reliable high-throughput screening assays for the discovery of Akt kinase inhibitors. By utilizing non-radioactive detection methods such as luminescence or fluorescence-based assays, researchers can efficiently screen large compound libraries to identify novel therapeutic candidates targeting the critical PI3K/Akt signaling pathway. The protocols and data presented in these application notes provide a solid foundation for establishing and validating such assays in a drug discovery setting.

References

Application of AKTide-2T in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of AKTide-2T, a synthetic peptide substrate, in drug discovery and research focused on the protein kinase Akt (also known as Protein Kinase B or PKB).

Introduction

This compound is a high-affinity peptide substrate for the serine/threonine kinase Akt. Its sequence, ARKRERTYSFGHHA, mimics the optimal phosphorylation motif for Akt, making it an invaluable tool for the in vitro characterization of Akt activity and the screening of potential inhibitors. This compound also acts as a competitive inhibitor of the phosphorylation of other Akt substrates, such as histone H2B, with a reported Ki of 12 µM.[1][2] The peptide is phosphorylated by Akt at the serine residue, and this event can be quantified to measure kinase activity.

The central role of the PI3K/Akt signaling pathway in regulating cell survival, proliferation, and metabolism has made it a prime target for therapeutic intervention, particularly in oncology. Consequently, robust and reliable assays are essential for the discovery and development of novel Akt inhibitors. This compound serves as a key reagent in these assays.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that is activated by a variety of upstream signals, including growth factors and hormones. Upon activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1), to the membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Akt_active Akt (active) Akt->Akt_active Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt_active->Downstream Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Metabolism Metabolism Downstream->Metabolism PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Data Presentation: Potency of Known Akt Inhibitors

The following table summarizes the inhibitory potency (IC50) of several well-characterized Akt inhibitors.

Note: The IC50 values presented in this table were compiled from various literature sources and were not determined using an this compound-based assay. The specific peptide substrates used in the cited studies may differ. Researchers should use the protocols provided in this document to determine the precise IC50 values of their compounds of interest with this compound as the substrate.

InhibitorTarget(s)Reported IC50 (nM)Reference Substrate (if specified)
Capivasertib (AZD5363) Akt1, Akt2, Akt33, 8, 8Custom 5-FAM-labeled peptide
MK-2206 Allosteric (Akt1/2)~5 (Akt1), ~12 (Akt2)Not specified
Ipatasertib (GDC-0068) ATP-competitive (pan-Akt)~5Not specified
Afuresertib (GSK2110183) ATP-competitive (pan-Akt)~0.8Not specified

Experimental Protocols

In Vitro Akt Kinase Assay for Inhibitor Screening (Radioactive Format)

This protocol describes a traditional method for measuring Akt kinase activity using a radioactive isotope.

Materials:

  • Active, purified Akt enzyme

  • This compound peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

  • ATP solution

  • Test compounds (potential inhibitors)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, active Akt enzyme, and the test compound at various concentrations.

  • Initiate the reaction: Add a mixture of ATP and [γ-³²P]ATP to the reaction mix, followed by the addition of this compound to start the phosphorylation reaction.

  • Incubate: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot onto phosphocellulose paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash: Wash the phosphocellulose paper strips multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed paper strips into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Akt Kinase Assay for Inhibitor Screening (Fluorescence-Based Format)

This protocol outlines a non-radioactive, fluorescence-based assay, which is more amenable to high-throughput screening. This example utilizes a fluorescently labeled this compound and detection of the phosphorylated product.

Materials:

  • Active, purified Akt enzyme

  • Fluorescently labeled this compound (e.g., with FAM or TAMRA)

  • Kinase reaction buffer (as above)

  • ATP solution

  • Test compounds

  • Phospho-specific antibody that recognizes phosphorylated this compound, conjugated to a fluorophore (e.g., a time-resolved fluorescence resonance energy transfer [TR-FRET] donor or acceptor)

  • Microplate reader capable of detecting the specific fluorescence signal

Procedure:

  • Prepare the kinase reaction: In a suitable microplate (e.g., a 384-well plate), add the kinase reaction buffer, active Akt enzyme, and the test compound at various concentrations.

  • Initiate the reaction: Add ATP and the fluorescently labeled this compound to each well to start the kinase reaction.

  • Incubate: Incubate the plate at 30°C for a defined period.

  • Stop the reaction and detect phosphorylation: Add a stop/detection solution containing EDTA to chelate Mg²⁺ and stop the kinase reaction, along with the phospho-specific antibody.

  • Incubate for detection: Allow the plate to incubate at room temperature to allow for the binding of the antibody to the phosphorylated peptide.

  • Read the plate: Measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of phosphorylated this compound.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described in the radioactive assay protocol.

Inhibitor_Screening_Workflow Start Start Dispense Dispense Reagents (Akt, Buffer, Test Compound) Start->Dispense Initiate Initiate Reaction (Add ATP & this compound) Dispense->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction & Add Detection Reagents Incubate->Stop Read Read Signal (Fluorescence/Radioactivity) Stop->Read Analyze Data Analysis (IC50 Determination) Read->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro Akt inhibitor screening assay.

Cellular Assays for Akt Activity

While in vitro assays using this compound are excellent for direct enzyme inhibition studies, it is crucial to assess the activity of potential inhibitors in a cellular context. Cellular assays provide insights into compound permeability, off-target effects, and engagement with the Akt pathway within a physiological environment.

1. Western Blotting for Downstream Substrate Phosphorylation:

A common method to assess Akt activity in cells is to measure the phosphorylation status of its downstream substrates.

  • Principle: Treat cells with the test compound, lyse the cells, and then use Western blotting to detect the levels of phosphorylated forms of Akt substrates like GSK3β (at Ser9) or FOXO transcription factors. A decrease in the phosphorylation of these substrates indicates inhibition of Akt activity.

2. In-Cell Kinase Assays:

More advanced techniques allow for the direct measurement of Akt activity within cells.

  • Principle: These assays often involve the expression of a reporter construct within cells. For example, a FRET (Förster Resonance Energy Transfer)-based biosensor can be designed with an Akt substrate sequence flanked by two fluorescent proteins. Upon phosphorylation by endogenous Akt, a conformational change in the biosensor leads to a change in FRET, which can be measured by microscopy or a plate reader.

Conclusion

This compound is a versatile and specific tool for the study of Akt kinase activity. Its use in both traditional radioactive and modern fluorescence-based assays enables the robust screening and characterization of potential Akt inhibitors. When combined with cellular assays to confirm on-target activity, the use of this compound can significantly contribute to the successful discovery and development of novel therapeutics targeting the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Incorporating AKTide-2T in Cell Lysate Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in intracellular signaling pathways that govern cell survival, proliferation, metabolism, and angiogenesis.[1][2] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, including cancer and diabetes, making it a key target for drug discovery and development.[3][4] Accurate and reliable measurement of Akt kinase activity in a cellular context is therefore essential for both basic research and therapeutic development.

AKTide-2T is a high-affinity peptide substrate designed for the specific in vitro assay of Akt kinase activity.[5][6] Its sequence, ARKRERTYSFGHHA, mimics the optimal phosphorylation motif for Akt. This application note provides detailed protocols for the incorporation of this compound in cell lysate-based kinase assays, enabling researchers to quantify the activity of endogenous or immunoprecipitated Akt in a near-native cellular environment.

Principle of the Assay

The assay quantifies the phosphorylation of this compound by Akt present in a cell lysate. The transfer of the gamma-phosphate from ATP to the serine residue on this compound is measured. This can be achieved through various detection methods, including radiometric assays using [γ-³²P]ATP, or non-radiometric methods such as fluorescence-based assays or antibody-based detection of the phosphorylated substrate. The amount of phosphorylated this compound is directly proportional to the activity of the Akt kinase in the sample.

Data Presentation

The following tables summarize representative quantitative data that can be obtained using this compound in cell lysate kinase assays.

Table 1: Specificity and Kinetic Parameters of this compound

ParameterValueReference
Peptide Sequence H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH[5]
Molecular Weight 1715.89 g/mol
Phosphorylation Site Serine[6]
Km for AKT 3.9 µM[5]
Ki for Histone H2B phosphorylation 12 µM[5]

Table 2: Example Data - Stimulation of Akt Activity in Cell Lysates

This table illustrates the expected results from a kinase assay using lysates from cells stimulated with a growth factor known to activate the PI3K/Akt pathway.

Cell TreatmentAkt Activity (Fold Change over Control)
Control (Unstimulated) 1.0
Growth Factor (e.g., PDGF, 50 ng/mL for 15 min) 5.8
Growth Factor + PI3K Inhibitor (e.g., LY294002, 10 µM) 1.2

Note: These are representative data and actual results may vary depending on the cell line, stimulus, and experimental conditions.

Table 3: Example Data - Inhibition of Akt Activity in Cell Lysates

This table demonstrates the use of the assay to determine the potency of an Akt inhibitor.

Inhibitor Concentration% Akt Activity
0 µM (DMSO control) 100
0.01 µM 85
0.1 µM 55
1 µM 20
10 µM 5
IC50 ~0.15 µM

Note: These are representative data and actual IC50 values will be specific to the inhibitor and experimental conditions.

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial cascade that regulates a multitude of cellular processes. The diagram below illustrates the key steps leading to Akt activation.

PI3K_AKT_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT Akt (inactive) PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) ActiveAKT Akt (active) Downstream Downstream Effectors ActiveAKT->Downstream phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for performing a cell lysate kinase assay using this compound.

Kinase_Assay_Workflow start Start cell_culture 1. Cell Culture & Treatment start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant ip 4. Immunoprecipitation (Optional) protein_quant->ip kinase_reaction 5. Kinase Reaction protein_quant->kinase_reaction Direct Assay ip->kinase_reaction IP-Kinase Assay detection 6. Signal Detection kinase_reaction->detection analysis 7. Data Analysis detection->analysis end End analysis->end

Caption: Experimental Workflow for Kinase Assay.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of whole-cell lysates suitable for kinase assays under non-denaturing conditions.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4)

  • Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Grow and treat cells in culture plates as required by the experimental design.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Completely remove the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 0.5 mL for a 10 cm plate).

  • Incubate the plate on ice for 5 minutes.

  • Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • To ensure complete lysis, sonicate the lysate on ice (e.g., three 5-second pulses).

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • The lysate can be used immediately or stored in aliquots at -80°C for future use.

Protocol 2: In Vitro Kinase Assay using this compound

This protocol provides a general method for measuring Akt activity in cell lysates using a radiometric assay with [γ-³²P]ATP. This protocol can be adapted for non-radiometric methods by using the appropriate detection reagents.

Materials:

  • Cell Lysate (prepared as in Protocol 1)

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP solution (stock concentration, e.g., 10 mM)

  • [γ-³²P]ATP

  • Stop Solution (e.g., 75 mM phosphoric acid or 3% acetic acid)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, ATP, and [γ-³²P]ATP. The final ATP concentration is typically in the range of 50-200 µM.

  • Set up the Reactions: In a microcentrifuge tube on ice, add the following in order:

    • Kinase Assay Buffer to bring the final reaction volume to the desired amount (e.g., 25-50 µL).

    • Cell lysate (typically 10-50 µg of total protein).

    • This compound substrate (final concentration typically 20-100 µM).

  • Initiate the Reaction: Add the Kinase Reaction Mix containing [γ-³²P]ATP to each tube to start the reaction.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay, which should be determined empirically.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

  • Spot onto P81 Paper: Spot an aliquot (e.g., 20 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Wash the P81 Paper: Wash the P81 papers three to four times for 5 minutes each in a beaker containing 0.75% phosphoric acid or 1% acetic acid to remove unincorporated [γ-³²P]ATP.

  • Rinse: Briefly rinse the P81 papers with acetone and let them air dry.

  • Quantify: Place each P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Analyze Data: Calculate the kinase activity, often expressed as pmol of phosphate incorporated per minute per mg of protein. Remember to subtract the background counts from a control reaction without lysate or with an inactive lysate.

Protocol 3: Immunoprecipitation (IP)-Kinase Assay (Optional)

This protocol is for measuring the activity of a specific isoform of Akt or a tagged, overexpressed Akt.

Materials:

  • Cell Lysate (prepared as in Protocol 1)

  • Akt-specific antibody

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., Cell Lysis Buffer or a modified, less stringent buffer)

  • Kinase Assay Buffer (as in Protocol 2)

  • All other reagents from Protocol 2

Procedure:

  • Immunoprecipitation:

    • To a pre-cleared cell lysate (typically 200-500 µg of total protein), add the appropriate amount of Akt-specific antibody.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and continue to incubate with rotation for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and discard the supernatant.

  • Wash the Immunocomplex:

    • Wash the beads three times with ice-cold Wash Buffer.

    • After the final wash, wash the beads once with Kinase Assay Buffer to equilibrate them for the kinase reaction.

  • Kinase Assay:

    • Resuspend the washed beads in Kinase Assay Buffer containing this compound.

    • Initiate the reaction by adding the Kinase Reaction Mix with [γ-³²P]ATP.

    • Follow steps 4-10 of Protocol 2 to complete the assay and quantify the results.

Troubleshooting

IssuePossible CauseSuggestion
High Background Incomplete washing of P81 paper.Increase the number and duration of washes.
Non-specific binding of ATP to beads (IP-Kinase).Pre-clear lysate with beads before adding the antibody. Increase the number of washes of the immunocomplex.
Low Signal Low Akt activity in the lysate.Stimulate cells with a known activator of the Akt pathway. Increase the amount of lysate used.
Inactive kinase.Ensure proper sample handling and use of protease/phosphatase inhibitors. Check the activity of a positive control (recombinant Akt).
Suboptimal assay conditions.Optimize ATP concentration, substrate concentration, and incubation time.
High Variability Pipetting errors.Use a master mix for reagents. Ensure accurate pipetting.
Inconsistent incubation times.Stagger the start of reactions to ensure consistent incubation times for all samples.

Conclusion

The use of this compound in cell lysate kinase assays provides a robust and specific method for quantifying Akt activity. The protocols outlined in this application note offer a framework for researchers to reliably measure Akt activity in response to various stimuli and inhibitors. By providing a more physiologically relevant context compared to assays with purified enzymes, these methods are invaluable tools for advancing our understanding of Akt signaling and for the development of novel therapeutics targeting this critical pathway.

References

Troubleshooting & Optimization

troubleshooting low signal in AKTide-2T kinase assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with the AKTide-2T kinase assay, with a specific focus on addressing low signal output.

Frequently Asked Questions (FAQs)

Q1: What is the this compound kinase assay and its principle?

The this compound kinase assay is an in vitro method used to measure the enzymatic activity of AKT (also known as Protein Kinase B or PKB). The assay utilizes a synthetic peptide, this compound, which serves as an optimal substrate for AKT.[1] The core principle involves incubating active AKT enzyme with this compound and a phosphate donor, typically Adenosine Triphosphate (ATP). The kinase transfers a phosphate group from ATP to a specific serine site on the this compound peptide.[1][2] The amount of phosphorylated substrate is then quantified, which directly correlates with the kinase's activity. Detection is commonly achieved using radiolabeled [γ-³²P]-ATP followed by scintillation counting or through non-radioactive methods like luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[1][3]

Q2: My kinase assay has a very low signal. What are the most common causes?

Low signal is a frequent issue that can typically be attributed to one of five key areas:

  • Inactive or Insufficient Enzyme: The AKT enzyme may have lost activity due to improper storage or handling, or its concentration in the assay may be too low.

  • Substrate or Reagent Degradation: The this compound peptide, ATP, or other critical buffer components may have degraded.

  • Suboptimal Assay Conditions: The concentrations of enzyme, substrate, or ATP may not be optimal for generating a robust signal.[4]

  • Incorrect Buffer Composition: Essential components, such as MgCl₂, may be missing or at the wrong concentration.

  • Problems with the Detection Step: Issues with the plate reader, detection reagents, or, in the case of radioactive assays, improper washing steps can all lead to low signal.[4]

Q3: How can I verify that my AKT enzyme is active?

To confirm enzyme activity, run a positive control with a known, potent activator of the PI3K/AKT pathway if you are using a cell lysate as the enzyme source.[5] For purified recombinant AKT, the best positive control is a separate batch of enzyme known to be active. If you suspect your enzyme has degraded, use a fresh aliquot and ensure it has been stored at -20°C or below and has not undergone multiple freeze-thaw cycles.[4] When preparing the enzyme, it should be kept on ice to preserve its activity.[4]

Q4: What are the proper storage and handling procedures for the this compound substrate?

This compound is typically supplied as a trifluoroacetate salt and can be hygroscopic.[1] It should be stored desiccated at -20°C.[6] After reconstituting the peptide in a suitable buffer (e.g., water), it is critical to create single-use aliquots and freeze them at -20°C to avoid repeated freeze-thaw cycles.[1] Reconstituted stock solutions are generally stable for up to 3 months when stored this way.[1]

Q5: How do I determine the optimal ATP concentration for my assay?

The optimal ATP concentration depends on the goal of the experiment.

  • For inhibitor screening (especially for ATP-competitive inhibitors): The ATP concentration should be close to the apparent Michaelis constant (Km,app) for ATP.[7] This ensures the assay is sensitive to inhibitors that compete with ATP for the binding site. A full ATP titration is required to determine this value (see Protocol 3).

  • For routine activity measurements: A higher, saturating concentration of ATP (e.g., 100 µM) is often used to ensure the reaction rate is not limited by ATP availability.[1] Many luminescence-based assay kits can accommodate ATP concentrations up to 1 mM.[3]

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving the root cause of low signal in your this compound assay.

Problem: Low or No Signal in Positive Control Wells

This is the most critical issue, as the positive control (containing all components: enzyme, substrate, ATP, and buffer, but no inhibitor) sets the maximum signal window for the assay.

Possible Cause 1: Inactive or Insufficient AKT Kinase

The most common reason for a failed assay is inactive or insufficient enzyme.

  • Solution:

    • Verify Handling: Always keep the enzyme on ice when it is out of the -80°C freezer. Use pre-chilled buffers for dilution.

    • Use a Fresh Aliquot: Avoid using an enzyme stock that has been subjected to multiple freeze-thaw cycles. Thaw a new aliquot and use it immediately.

    • Check Enzyme Source: If using a cell lysate as the enzyme source, ensure that the lysis buffer contained phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride) to protect the activated, phosphorylated state of AKT.[5]

    • Perform a Kinase Titration: The amount of enzyme needed can vary between batches. It is essential to titrate the kinase to find the optimal concentration that yields a robust signal within the linear range of the assay (see Protocol 2).[7][8]

Possible Cause 2: Degraded Substrate or ATP

The peptide substrate and ATP are essential for the reaction and can degrade if not stored properly.

  • Solution:

    • Prepare Fresh Reagents: Reconstitute a new vial of this compound peptide as recommended by the manufacturer, aliquot it, and store it at -20°C.[1]

    • Use a Fresh ATP Stock: Prepare a fresh ATP stock solution from a high-quality powder. The pH of the ATP stock should be neutralized to ~7.4. Store in single-use aliquots at -20°C.

    • Check for Contamination: Ensure that reagents are free from bacterial or nuclease contamination, which could degrade the peptide or ATP.

Possible Cause 3: Incorrect Reaction Buffer Composition

The kinase reaction is highly sensitive to the buffer's components, pH, and ionic strength.

  • Solution:

    • Confirm Mg²⁺ Presence: AKT, like most kinases, requires magnesium ions (Mg²⁺) as a cofactor. Mg²⁺ complexes with ATP to form the actual substrate for the enzyme.[9] Ensure that MgCl₂ is included in your reaction buffer at an appropriate concentration, typically 5-10 mM.[1]

    • Check DTT/β-mercaptoethanol: A reducing agent like Dithiothreitol (DTT) is often included to maintain the enzyme in an active state.[1] Ensure it is added fresh to the buffer on the day of the experiment.

    • Verify pH: The optimal pH for AKT activity is typically around 7.4.[1] Prepare the buffer carefully and confirm the final pH.

Possible Cause 4: Suboptimal Assay Procedure or Detection

Errors in the experimental workflow or signal detection can lead to poor results.

  • Solution:

    • Review Incubation Time & Temperature: Ensure the incubation time is long enough to generate a detectable amount of product but not so long that the reaction plateaus or depletes the substrate. A typical incubation is 30-60 minutes at 25-30°C.[1][3] An enzyme titration can help determine the optimal reaction time.[8]

    • Order of Addition: A common practice is to add the enzyme last to initiate the reaction.[10] Pre-incubating the enzyme with inhibitors before adding the substrate/ATP mix is standard for inhibitor studies.

    • Check Plate Reader Settings: For luminescence or fluorescence assays, ensure the correct filters, integration time, and gain settings are used as recommended by the assay kit manufacturer.[4]

    • For Radiolabel Assays ([γ-³²P]-ATP): The washing steps after spotting the reaction on P81 phosphocellulose paper are critical. Insufficient washing will result in high background, while excessive washing can remove the phosphorylated peptide, leading to a low signal. Ensure the phosphoric acid wash solution is fresh.[1]

Data Presentation

Table 1: Typical Reaction Component Concentrations

This table provides a starting point for setting up an this compound kinase assay based on published methods.[1] Optimization is highly recommended.

ComponentStock ConcentrationFinal ConcentrationNotes
HEPES, pH 7.41 M20 mMProvides stable pH buffering.
AKT KinaseVaries0.1 - 10 ng/µLMust be optimized via titration (Protocol 2).
This compound1 mM50 µMSubstrate concentration. Can be varied around the Km (~3.9 µM)[1].
ATP10 mM100 µMFor activity assays. For inhibitor studies, use Km,app (Protocol 3).
[γ-³²P]-ATP10 µCi/µL~0.2 µCi/µLFor radioactive detection.
MgCl₂1 M10 mMEssential cofactor for the kinase.
DTT1 M10 mMReducing agent. Add fresh.
Table 2: Troubleshooting Summary for Low Signal
IssuePotential CauseRecommended Solution
Enzyme Inactivity due to storage/handlingUse a fresh aliquot; always keep on ice; perform a kinase titration (Protocol 2).
Insufficient concentrationIncrease enzyme concentration based on titration results.
Substrate Degradation of this compound or ATPPrepare fresh stocks from powder; store in single-use aliquots at -20°C.
Buffer Missing MgCl₂Ensure MgCl₂ is present at 5-10 mM.
Incorrect pHRemake buffer and verify pH is ~7.4.
Degraded DTTAdd fresh DTT to the buffer before use.
Procedure Incubation time is too shortIncrease incubation time (e.g., from 30 to 60 minutes).
Incorrect temperatureEnsure incubation is performed at a consistent 25-30°C.
Detection Incorrect plate reader settingsConsult assay kit manual for optimal settings (gain, integration time).
Improper washing (radiolabel assay)Review and optimize the P81 paper washing protocol.

Experimental Protocols

Protocol 1: Standard this compound Kinase Assay (Radiolabel Method)

This protocol is adapted from a standard method for measuring AKT activity.[1]

  • Prepare 2X Kinase Reaction Buffer: 40 mM HEPES, pH 7.4, 20 mM MgCl₂, 20 mM DTT.

  • Prepare 2X Substrate/ATP Mix: In the 2X Kinase Reaction Buffer, add this compound to a concentration of 100 µM and ATP to 200 µM. Add [γ-³²P]-ATP to achieve a final specific activity of ~200-500 cpm/pmol.

  • Prepare Diluted AKT Enzyme: Dilute the active AKT kinase in 1X Kinase Reaction Buffer to the desired concentration (determined from a titration). Keep on ice.

  • Initiate Reaction: In a 30 µL final reaction volume, add 15 µL of the 2X Substrate/ATP mix to 15 µL of the diluted AKT enzyme. For inhibitor studies, the inhibitor would be pre-incubated with the enzyme before adding the substrate mix.

  • Incubate: Incubate the reaction at 25°C for 5-15 minutes.[1] The reaction should be stopped within the linear range.

  • Stop Reaction: Terminate the reaction by adding 10 µL of a stop solution containing 8 N HCl and 1 mM ATP.[1]

  • Detect Signal: Spot an aliquot of the terminated reaction onto P81 phosphocellulose paper. Wash the paper four times in 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP. Quantify the remaining radioactivity on the paper using a scintillation counter.[1]

Protocol 2: Kinase Enzyme Titration

The goal is to find the enzyme concentration that yields ~80% of the maximum signal (EC₈₀) within a fixed time.[7]

  • Set Up Assay: Prepare reaction components as described in Protocol 1, but replace the single enzyme concentration with a serial dilution of the AKT enzyme (e.g., from 100 ng down to 0.1 ng per reaction). Include a "no enzyme" control for background.

  • Run Assay: Initiate, incubate (for a fixed time, e.g., 30 minutes), and stop the reactions.

  • Detect and Plot: Measure the signal for each enzyme concentration. Plot the signal versus the enzyme concentration.

  • Determine Optimal Concentration: Identify the lowest enzyme concentration that falls within the linear range of the curve and provides a robust signal-to-background ratio (typically the EC₈₀ value). This is the optimal kinase concentration for future experiments.[7]

Protocol 3: ATP Concentration Optimization (Determination of Km,app)

This protocol is for determining the apparent Km of ATP, which is useful for inhibitor studies.[7]

  • Set Up Assay: Use the optimal enzyme concentration determined in Protocol 2. Prepare reaction mixes containing a serial dilution of ATP (e.g., from 1 mM down to 1 µM). Keep the concentration of this compound constant and saturating (e.g., 50-100 µM).

  • Run Assay: Initiate, incubate, and stop the reactions.

  • Detect and Plot: Measure the signal for each ATP concentration. Plot the signal (representing reaction velocity) versus the ATP concentration.

  • Calculate Km,app: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). The resulting Km value is the apparent Km (Km,app) for ATP under these conditions.

Visualizations

AKT_Signaling_Pathway cluster_membrane Plasma Membrane receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt AKT (Inactive) pip3->akt Recruits to membrane pdk1 PDK1 akt_active AKT (Active) pdk1->akt_active Phosphorylates T308 mtorc2 mTORC2 mtorc2->akt_active Phosphorylates S473 downstream Downstream Targets (Cell Survival, Growth) akt_active->downstream pten PTEN pten->pip3 Dephosphorylates

Diagram 1: Simplified PI3K/AKT Signaling Pathway.

Assay_Workflow start Start prep 1. Prepare Reagents (Buffer, Enzyme, Substrate/ATP Mix) start->prep initiate 2. Initiate Reaction (Add enzyme to substrate mix) prep->initiate incubate 3. Incubate (e.g., 30 min at 25-30°C) initiate->incubate stop 4. Stop Reaction (e.g., add HCl or EDTA) incubate->stop detect 5. Detect Signal (Scintillation Counting or Luminescence) stop->detect analyze 6. Analyze Data detect->analyze end End analyze->end

Diagram 2: General workflow for the this compound kinase assay.

Troubleshooting_Tree question question cause cause action action q1 Low signal in positive control? q2 Is enzyme a fresh aliquot? q1->q2 Yes ok Signal is OK. Proceed with inhibitor screening. q1->ok No q3 Are reagents (Substrate, ATP) freshly prepared? q2->q3 Yes a1 Use fresh aliquot. Keep on ice. Perform kinase titration. q2->a1 No q4 Is MgCl2 present in the buffer? q3->q4 Yes a2 Prepare fresh stocks. Aliquot and store at -20°C. q3->a2 No q5 Are detection settings correct? q4->q5 Yes a3 Add MgCl2 (5-10 mM) to reaction buffer. q4->a3 No a4 Consult kit manual. Optimize integration time. q5->a4 No c1 Potential Cause: Inactive/Insufficient Enzyme a1->c1 c2 Potential Cause: Degraded Reagents a2->c2 c3 Potential Cause: Incorrect Buffer a3->c3 c4 Potential Cause: Detection Issue a4->c4

Diagram 3: Troubleshooting logic for low signal issues.

References

Technical Support Center: Troubleshooting the AKTide-2T Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the AKTide-2T phosphorylation assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a focus on reducing high background signals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide, and why is it used in Akt kinase assays?

A1: this compound is a synthetic peptide substrate specifically designed for assaying the kinase activity of Akt (also known as Protein Kinase B). Its amino acid sequence is derived from the phosphorylation site of glycogen synthase kinase 3 (GSK-3), a well-characterized downstream target of Akt. The high specificity of this compound for Akt makes it a valuable tool for studying the enzyme's activity and for screening potential inhibitors.

Q2: What are the common causes of high background in a radioactive this compound phosphorylation assay?

A2: High background in this assay can stem from several factors:

  • Non-specific binding of [γ-³²P]ATP: The radiolabeled ATP can bind to the filter paper, assay components, or even the kinase or substrate in a non-enzymatic manner.

  • Contaminated reagents: Impurities in the ATP, kinase, or buffer solutions can contribute to background noise.

  • Akt autophosphorylation: Akt is known to autophosphorylate, which can lead to a signal independent of this compound phosphorylation.[1]

  • Suboptimal assay conditions: Incorrect concentrations of ATP, magnesium, or other buffer components can increase non-specific signal.

  • Inadequate washing: Insufficient washing of the filter papers after the reaction fails to remove unbound [γ-³²P]ATP, leading to high background counts.

Q3: How does the concentration of ATP affect the assay results and background?

A3: ATP concentration is a critical parameter in kinase assays. In cell-free biochemical assays, ATP concentrations are often kept near the Michaelis constant (Km) of the kinase for ATP. This allows for the accurate determination of inhibitor potency (IC50), as the IC50 value becomes a more direct measure of the inhibitor's binding affinity (Ki).[2][3] However, cellular ATP concentrations are much higher (in the millimolar range).[2][3] Using ATP concentrations that are too high in an in vitro assay can lead to increased background and may mask the effect of competitive inhibitors. Conversely, very low ATP concentrations might limit the kinase activity and reduce the signal-to-background ratio.

Q4: Can the purity of the Akt enzyme affect the assay background?

A4: Absolutely. The purity of the recombinant Akt enzyme is crucial. Contaminating kinases in the enzyme preparation can phosphorylate the this compound substrate or other proteins, leading to a false-positive signal and high background. Additionally, proteases in an impure enzyme preparation can degrade the kinase or the substrate, affecting the assay's reliability.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to high background in your this compound phosphorylation assay.

Issue 1: High Background Signal in "No Enzyme" Control Wells

Symptoms: You observe a high radioactive signal in control wells that do not contain the Akt enzyme.

Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of [γ-³²P]ATP to filter paper 1. Pre-soak P81 phosphocellulose papers in a solution of 0.5% phosphoric acid before use. 2. Ensure the wash buffer (e.g., 0.75% phosphoric acid) is fresh and at the correct concentration. 3. Increase the number and duration of wash steps.Reduced radioactive counts in blank and control wells.
Contaminated [γ-³²P]ATP 1. Use fresh, high-purity [γ-³²P]ATP. 2. Run a control with only the reaction buffer and [γ-³²P]ATP to check for intrinsic contamination.A clean ATP stock should result in minimal signal on the filter paper.
Contaminated Reagents 1. Prepare all buffers and solutions with high-purity, nuclease-free water. 2. Filter-sterilize buffer solutions.Reduced background across all wells.
Issue 2: High Background Signal in "No Substrate" Control Wells

Symptoms: You observe a high radioactive signal in control wells that contain the Akt enzyme and [γ-³²P]ATP but lack the this compound substrate.

Potential Cause Troubleshooting Step Expected Outcome
Akt Autophosphorylation 1. Optimize the concentration of the Akt enzyme. Use the lowest concentration that provides a robust signal with the this compound substrate. 2. Reduce the incubation time of the reaction.A lower enzyme concentration or shorter reaction time should decrease the autophosphorylation signal.
Contaminating Substrates in Enzyme Preparation 1. Use a highly purified Akt enzyme preparation. 2. If possible, obtain the enzyme from a different, reputable supplier.A purer enzyme will have less non-specific phosphorylation activity.
Issue 3: Generally High Background Across All Wells

Symptoms: All wells, including your experimental wells, show high and variable background, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Assay Buffer Composition 1. Optimize BSA concentration: Titrate the concentration of Bovine Serum Albumin (BSA) in the assay buffer (e.g., 0.1, 0.5, 1.0 mg/mL). BSA can help to reduce non-specific binding of the kinase and ATP to surfaces. 2. Optimize detergent concentration: Include a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01-0.05%) in the assay buffer to minimize non-specific hydrophobic interactions.[4]An optimized buffer will reduce non-specific binding and improve the signal-to-background ratio.
Incorrect ATP Concentration 1. Perform an ATP titration to determine the optimal concentration for your specific enzyme lot and substrate concentration. Start with a concentration around the reported Km of Akt for ATP.An optimal ATP concentration will provide a good signal with minimal background.
Inadequate Washing 1. Ensure a sufficient volume of wash buffer is used for each wash step (e.g., 4-5 mL per filter). 2. Increase the number of washes (e.g., from 3 to 5). 3. Increase the duration of each wash.More stringent washing will more effectively remove unbound [γ-³²P]ATP.

Quantitative Data Summary

Table 1: Illustrative Effect of ATP Concentration on IC50 Values for a Hypothetical Akt Inhibitor

This table illustrates how the concentration of ATP in the assay can influence the measured IC50 value of an ATP-competitive inhibitor. The data is based on the Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km)).[2][3]

KinaseKinase Km for ATP (µM)Inhibitor Ki (nM)IC50 at Km ATP (nM)IC50 at 1 mM ATP (nM)
Akt1151020677
Kinase X1001020110
Kinase Y510202010

This is example data and actual results may vary.

Table 2: Example of Optimizing BSA Concentration to Improve Signal-to-Background Ratio

This table shows hypothetical data from an experiment to optimize the concentration of BSA in the assay buffer.

BSA Concentration (mg/mL)Signal (CPM)Background (CPM)Signal-to-Background Ratio
01500030005.0
0.11450015009.7
0.514000100014.0
1.01300090014.4
2.012000110010.9

This is example data and actual results may vary.

Experimental Protocols

Protocol 1: Standard this compound Phosphorylation Assay using P81 Filter Paper

This protocol provides a general framework for performing a radioactive this compound phosphorylation assay. Concentrations and incubation times may need to be optimized for your specific experimental conditions.

Materials:

  • Active Akt kinase

  • This compound peptide substrate

  • [γ-³²P]ATP

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mM EDTA)

  • ATP Solution (a mixture of cold ATP and [γ-³²P]ATP to achieve the desired specific activity and final concentration)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, this compound substrate, and any inhibitors being tested.

  • Enzyme Addition: Add the active Akt kinase to the master mix.

  • Initiate the Reaction: Start the phosphorylation reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

  • Spotting on Filter Paper: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto the center of a labeled P81 phosphocellulose filter paper square.

  • Washing:

    • Place the filter papers in a beaker and wash three to five times with an excess of Wash Buffer for 5-10 minutes each wash, with gentle agitation.

    • Perform a final wash with acetone to dry the filters.

  • Counting: Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt Akt (active) Downstream Downstream Targets pAkt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Kinase_Assay_Workflow prep Prepare Reaction Mix (Buffer, this compound, Inhibitor) add_enzyme Add Akt Kinase prep->add_enzyme start_rxn Initiate Reaction with [γ-³²P]ATP Solution add_enzyme->start_rxn incubate Incubate at 30°C start_rxn->incubate stop_rxn Stop Reaction with Phosphoric Acid incubate->stop_rxn spot Spot onto P81 Filter Paper stop_rxn->spot wash Wash Filters spot->wash count Scintillation Counting wash->count analyze Analyze Data count->analyze Troubleshooting_High_Background start High Background in Assay check_no_enzyme Check 'No Enzyme' Control start->check_no_enzyme high_no_enzyme High Signal in 'No Enzyme' Control? check_no_enzyme->high_no_enzyme non_specific_atp Issue: Non-specific [γ-³²P]ATP Binding Solution: - Pre-soak filters - Optimize washing - Check ATP purity high_no_enzyme->non_specific_atp Yes check_no_substrate Check 'No Substrate' Control high_no_enzyme->check_no_substrate No high_no_substrate High Signal in 'No Substrate' Control? check_no_substrate->high_no_substrate autophosphorylation Issue: Akt Autophosphorylation Solution: - Optimize enzyme conc. - Reduce incubation time high_no_substrate->autophosphorylation Yes general_high_bg Issue: General High Background Solution: - Optimize buffer (BSA, detergent) - Optimize ATP conc. - Improve washing high_no_substrate->general_high_bg No

References

Technical Support Center: Optimizing Buffer Conditions for the AKTide-2T Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their AKTide-2T kinase assays. The following information is designed to address specific issues you may encounter during your experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a standard buffer composition for the this compound assay?

A standard reaction mixture for the this compound assay typically contains the following components:

ComponentConcentrationPurpose
HEPES, pH 7.420 mMBuffering agent to maintain a stable pH.
ATP100 µMPhosphate donor for the kinase reaction.
[γ-32P]-ATP~3 µCiRadiolabel for detection of substrate phosphorylation.
Dithiothreitol (DTT)10 mMReducing agent to maintain enzyme activity.
Magnesium Chloride (MgCl₂)10 mMEssential cofactor for kinase activity.[1]
EGTA0.5 mMChelating agent to prevent inhibition by divalent cations.
This compound50 µMPeptide substrate for the AKT kinase.
Purified AKT0.1 µgThe enzyme being assayed.

Q2: My assay signal is very low or absent. What are the possible causes and solutions?

Low or no signal is a common issue in kinase assays. Here are several potential causes and troubleshooting steps:

  • Inactive Enzyme: Ensure the AKT enzyme is active. Use a fresh aliquot or a new batch of enzyme. Proper storage and handling are critical to maintain enzyme activity.

  • Suboptimal Reagent Concentrations: The concentrations of ATP, this compound, or the enzyme itself may not be optimal. It's important to empirically determine the optimal concentrations of both the kinase and the substrate.[2] The substrate concentration should be in vast excess to ensure it is not depleted by more than 10% during the reaction.[2]

  • Incorrect Buffer pH: The pH of the reaction buffer can significantly impact enzyme activity. A HEPES buffer at pH 7.5 is a common and reliable starting point for kinase assays.[3][4]

  • Degraded ATP: ATP solutions can degrade with multiple freeze-thaw cycles. Prepare fresh ATP stock from a high-quality source and aliquot it to minimize degradation.

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time to ensure the reaction is within the linear range.

Q3: I'm observing high background signal in my assay. How can I reduce it?

High background can mask the true signal from your kinase activity. Consider the following to reduce background noise:

  • Non-specific Binding: If using a filter-based assay, ensure adequate washing of the phosphocellulose paper to remove unbound [γ-32P]-ATP. A common procedure involves washing four times with 0.5% phosphoric acid.

  • Contaminated Reagents: Use high-quality, fresh reagents to avoid contaminants that may interfere with the assay.

  • Autophosphorylation of the Kinase: Some kinases can autophosphorylate, contributing to the background signal. Including a "no substrate" control can help quantify this.

Q4: How does the concentration of MgCl₂ affect the this compound assay?

Magnesium ions (Mg²⁺) are crucial for kinase activity as they are required for the proper binding of ATP to the enzyme's active site.[1] The catalytic activity of many kinases is dependent on the Mg²⁺ concentration, often reaching saturation at 5-8 mM MgCl₂.[1] It is important to note that free magnesium ions, in excess of what is needed to complex with ATP, are often essential for activating the kinase.[1] Therefore, optimizing the MgCl₂ concentration is a critical step.

Q5: What is the role of DTT in the assay buffer, and can it be substituted?

DTT is a reducing agent that helps maintain the kinase in an active state by preventing the oxidation of cysteine residues within the enzyme. However, if you are screening inhibitors that may react with thiols, DTT could interfere with their binding. In such cases, TCEP (Tris(2-carboxyethyl)phosphine) can be used as an alternative reducing agent as it does not contain thiol groups.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the this compound assay.

Problem: Low or No Signal

LowSignalTroubleshooting

Problem: High Background

HighBackgroundTroubleshooting

Experimental Protocols

Protocol 1: Standard this compound Kinase Assay

This protocol outlines the steps for a standard in vitro kinase assay using this compound as a substrate.

AssayWorkflow

Materials:

  • Purified AKT enzyme

  • This compound peptide substrate

  • [γ-³²P]ATP

  • 10X Kinase Buffer (200 mM HEPES, pH 7.4, 100 mM MgCl₂, 5 mM EGTA, 100 mM DTT)

  • 10X ATP solution (1 mM ATP)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • 8N HCl

  • Scintillation counter and vials

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, and 10 mM DTT.

  • Add Enzyme and Substrate: Add 0.1 µg of purified AKT and 50 µM this compound to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding 100 µM ATP mixed with 3 µCi of [γ-³²P]-ATP. The final reaction volume is typically 30 µl.

  • Incubate: Incubate the reaction at 25°C for a designated time, typically between 5 to 15 minutes.

  • Terminate the Reaction: Stop the reaction by adding 10 µl of a stop solution containing 8 N HCl and 1 mM ATP.

  • Spot and Wash: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper four times in 0.5% phosphoric acid.

  • Quantify: Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Optimizing MgCl₂ Concentration

This protocol describes how to determine the optimal MgCl₂ concentration for your this compound assay.

  • Prepare a Range of MgCl₂ Concentrations: Prepare a series of reaction buffers with varying concentrations of MgCl₂, for example, from 0 mM to 20 mM (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 mM). Keep all other buffer components constant.

  • Set Up Parallel Reactions: For each MgCl₂ concentration, set up a kinase reaction as described in Protocol 1.

  • Perform the Assay: Run the kinase assays for each MgCl₂ concentration simultaneously.

  • Analyze the Results: Plot the kinase activity (e.g., CPM) against the MgCl₂ concentration. The optimal concentration will be the one that yields the highest signal-to-background ratio.

Signaling Pathway

AKTSignaling

References

Technical Support Center: Managing Lot-to-Lot Variability of AKTide-2T

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address potential lot-to-lot variability when using AKTide-2T, a synthetic peptide substrate for Akt/PKB protein kinase.

Troubleshooting Guide: Addressing Inconsistent Results with New Lots of this compound

Discrepancies in experimental outcomes upon switching to a new lot of this compound can be a significant source of frustration. This guide provides a systematic approach to identify and mitigate issues arising from lot-to-lot variability.

Symptom: Reduced or Increased Kinase Activity Observed with a New Lot of this compound.

Potential Cause: Differences in peptide purity, net peptide content, or the presence of inhibitory contaminants.

Troubleshooting Steps:

  • Verify Peptide Concentration: Do not assume the concentration of the new lot is identical to the previous one based on mass alone. Trifluoroacetate (TFA) salts of synthetic peptides can have varying amounts of TFA and water bound, affecting the net peptide content.

    • Recommendation: Perform accurate peptide quantification for each new lot. Methods like amino acid analysis or a quantitative colorimetric peptide assay can provide a more accurate measure of the active peptide concentration.

  • Perform a Head-to-Head Comparison: Run a kinase assay comparing the new lot directly against a previously validated, stored aliquot of the old lot.

    • Experimental Protocol:

      • Prepare identical reaction mixtures (buffer, ATP, MgCl2, kinase) for both lots of this compound.

      • Use a concentration range for both the old and new lots to generate a dose-response curve.

      • Incubate for a fixed time and measure the output (e.g., radioactivity, fluorescence).

    • Data Analysis: Compare the Vmax and apparent Km values between the two lots. A significant shift in these parameters indicates a difference in peptide performance.

  • Assess Substrate Quality with a Control Kinase: If you have access to a highly purified and well-characterized Akt kinase, use it to qualify the new lot of this compound.

    • Rationale: A consistent, high-quality enzyme preparation can help determine if the variability originates from the peptide substrate or other experimental components.

Experimental Workflow for Qualifying a New Lot of this compound

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis cluster_outcome Outcome start Receive New Lot of this compound quantify Accurately Quantify Peptide Concentration (e.g., Amino Acid Analysis) start->quantify reconstitute Reconstitute in Appropriate Buffer (e.g., Water or Low Molarity Buffer) quantify->reconstitute aliquot Aliquot and Store at -20°C or -80°C reconstitute->aliquot setup Set Up Parallel Kinase Assays: - New Lot - Old (Validated) Lot aliquot->setup concentrations Use a Range of Substrate Concentrations setup->concentrations run Incubate with Akt Kinase and ATP concentrations->run measure Measure Kinase Activity run->measure compare Compare Dose-Response Curves measure->compare kinetics Calculate and Compare Km and Vmax compare->kinetics decision Assess Comparability kinetics->decision accept New Lot is Acceptable decision->accept Comparable adjust Adjust Concentration for Future Experiments decision->adjust Not Comparable, but Usable reject Contact Supplier for Replacement decision->reject Significant Discrepancy

Caption: Workflow for qualifying a new lot of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its sequence?

A1: this compound is a synthetic peptide used as a substrate for the Akt/PKB serine/threonine kinase. Its amino acid sequence is H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH.[1] Phosphorylation by Akt occurs on the serine residue.[1][2]

Q2: What are the typical kinetic parameters for this compound with Akt kinase?

A2: The Michaelis constant (Km) for the phosphorylation of this compound by Akt is reported to be approximately 3.9 µM.[1][3] It also acts as a competitive inhibitor of histone H2B phosphorylation with an inhibition constant (Ki) of 12 µM.[1][3]

Q3: How should I store and handle this compound?

A3: this compound is supplied as a lyophilized powder, which is hygroscopic and should be stored desiccated at -20°C.[1][4] After reconstitution, it is recommended to aliquot the solution and store it at -20°C.[1][3] Stock solutions are generally stable for up to 3 months under these conditions.[1][3] Avoid repeated freeze-thaw cycles.

Q4: My kinase assay results are inconsistent after switching to a new lot of this compound. What should I do?

A4: Lot-to-lot variability is a known challenge with synthetic peptides. First, ensure you have accurately quantified the peptide concentration of the new lot, as net peptide content can vary. Then, perform a head-to-head comparison with a previously validated lot to determine if there are differences in performance. If significant discrepancies exist, you may need to adjust the concentration used in your assays or contact the supplier.

Q5: What factors can contribute to the lot-to-lot variability of this compound?

A5: Several factors can lead to variability between different lots of synthetic peptides:

  • Purity: The percentage of the full-length, correct sequence peptide.

  • Net Peptide Content: The actual amount of peptide in the lyophilized powder, which can be less than 100% due to the presence of counter-ions (like TFA) and water.

  • Peptide Stability: Degradation of the peptide over time or due to improper storage.

  • Synthesis Byproducts: Presence of truncated or modified peptide sequences that could act as inhibitors.

Q6: Can I use a generic peptide quantification method for this compound?

A6: While generic methods can provide an estimate, they may not be the most accurate. For rigorous and reproducible science, especially when dealing with kinase kinetics, amino acid analysis is considered the gold standard for peptide quantification.

AKT Signaling Pathway and the Role of this compound

G cluster_upstream Upstream Activation cluster_akt Akt Activation cluster_downstream Downstream Effects cluster_assay In Vitro Kinase Assay GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits to Membrane PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellSurvival Cell Survival Akt->CellSurvival Growth Cell Growth Akt->Growth Proliferation Proliferation Akt->Proliferation AKTide This compound (Substrate) Akt->AKTide Phosphorylates pAKTide Phospho-AKTide-2T (Product) AKTide->pAKTide

Caption: The PI3K/Akt signaling pathway and the role of this compound as an in vitro substrate.

Quantitative Data Summary

ParameterValueReference
Sequence H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH[1]
Molecular Weight ~1715.9 g/mol [4]
Phosphorylation Site Serine[1][2]
Km for Akt 3.9 µM[1][3]
Ki (vs. Histone H2B) 12 µM[1][3]
Purity (Typical) ≥95% by HPLC[1]

Detailed Experimental Protocol: Radioactive Kinase Assay for Akt

This protocol describes a typical in vitro kinase assay using [γ-³²P]-ATP to measure the phosphorylation of this compound by Akt.

Materials:

  • Purified, active Akt kinase

  • This compound (new and/or validated lots)

  • [γ-³²P]-ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the Reaction Mixture: On ice, prepare a master mix containing the kinase reaction buffer, [γ-³²P]-ATP, and cold ATP. The final ATP concentration will depend on the experimental goals (e.g., at or below the Km of Akt for ATP).

  • Aliquot the Master Mix: Distribute the master mix into reaction tubes.

  • Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a "no substrate" control.

  • Initiate the Reaction: Add the purified Akt kinase to each tube to start the reaction. The final reaction volume is typically 25-50 µL.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding the stop solution.

  • Spot onto P81 Paper: Spot an aliquot of each reaction onto a labeled P81 phosphocellulose square.

  • Wash the P81 Paper: Wash the P81 squares several times in a large volume of phosphoric acid (e.g., 0.5% or 75 mM) to remove unincorporated [γ-³²P]-ATP. Perform a final wash with acetone to dry the papers.

  • Quantify Phosphorylation: Place each dried P81 square into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Analyze the Data: Plot the measured counts per minute (CPM) against the concentration of this compound. If comparing lots, plot both curves on the same graph for direct comparison.

Troubleshooting Logic for Kinase Assays

G cluster_reagents Reagent Checks cluster_actions Corrective Actions cluster_outcome Outcome start Inconsistent Kinase Assay Results check_peptide New Lot of this compound? start->check_peptide check_enzyme Enzyme Activity? check_peptide->check_enzyme No qualify_lot Qualify New Lot (Head-to-Head Comparison) check_peptide->qualify_lot Yes check_atp ATP Degradation? check_enzyme->check_atp Activity OK new_enzyme Use New Aliquot of Kinase check_enzyme->new_enzyme Low/No Activity new_atp Use Fresh ATP check_atp->new_atp Yes check_protocol Review Assay Protocol (Timing, Concentrations) check_atp->check_protocol No resolved Problem Resolved qualify_lot->resolved new_enzyme->resolved new_atp->resolved check_protocol->resolved

Caption: A logical flow for troubleshooting inconsistent kinase assay results.

References

Technical Support Center: AKTide-2T Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of AKTide-2T in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

A1: this compound is a synthetic peptide that serves as a substrate for the Akt/PKB (Protein Kinase B) serine/threonine kinase.[1] It is also known to act as a competitive inhibitor of Akt, for instance by inhibiting the phosphorylation of histone H2B.[1][2] The amino acid sequence of this compound is Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala (ARKRERTYSFGHHA).[2]

Q2: What are the primary causes of this compound degradation in solution?

A2: Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions. The primary causes include:

  • Proteolytic Degradation: The presence of multiple arginine (Arg) residues makes this compound a potential substrate for proteases that cleave at the C-terminus of arginine.

  • Oxidation: The tyrosine (Tyr) and histidine (His) residues in the sequence are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[3][4]

  • Dephosphorylation: If this compound is used in its phosphorylated form, endogenous phosphatases in experimental samples can remove the phosphate group from the serine residue.

  • Physical Instability: Factors such as repeated freeze-thaw cycles, improper pH, and high concentrations can lead to aggregation and precipitation.[5]

  • Hydrolysis: Peptide bonds can undergo hydrolysis, especially at extreme pH values.

Q3: How should I reconstitute lyophilized this compound?

A3: Proper reconstitution is the first step in preventing degradation. Follow this protocol for optimal results:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature. This prevents condensation from forming inside the vial, which can introduce moisture and accelerate degradation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Selection: this compound is soluble in water.[6] For most applications, sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., a kinase assay buffer) is recommended.

  • Reconstitution: Gently add the desired volume of solvent to the vial. To avoid foaming and potential denaturation, do not vortex vigorously. Instead, gently swirl the vial or pipette the solution up and down until the peptide is fully dissolved.

Troubleshooting Guides

Issue 1: Loss of this compound activity in my kinase assay.

If you observe a decrease or complete loss of this compound phosphorylation in your kinase assay, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Proteolytic Degradation Your sample (e.g., cell lysate) may contain endogenous proteases that are degrading this compound. Solution: Add a protease inhibitor cocktail to your reaction mixture. For this compound, which is rich in arginine residues, ensure the cocktail is effective against serine proteases like trypsin, which cleaves after arginine.
Phosphatase Activity If you are studying the phosphorylation of this compound, endogenous phosphatases in your sample can remove the phosphate group, leading to a false-negative result. Solution: Incorporate a phosphatase inhibitor cocktail into your assay buffer. Cocktails containing inhibitors of serine/threonine phosphatases (e.g., okadaic acid, calyculin A) are recommended.[7][8]
Oxidation of Peptide The tyrosine and histidine residues in this compound are susceptible to oxidation, which can affect its interaction with the kinase. Solution: Prepare solutions fresh and minimize their exposure to air and light. Consider using buffers that have been degassed. For long-term storage of solutions, overlaying with an inert gas like argon or nitrogen can be beneficial.
Incorrect Buffer pH The pH of the assay buffer can impact both the stability of the peptide and the activity of the kinase. Most kinase assays perform optimally at a pH between 7.0 and 8.0.[9][10] Extreme pH values can lead to hydrolysis of the peptide. Solution: Verify the pH of your kinase assay buffer. A common buffer is HEPES-based, at a pH of around 7.4.[2]
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing your this compound stock solution can lead to peptide aggregation and degradation. Solution: After reconstitution, aliquot the peptide into single-use volumes and store them at -20°C or -80°C. This will minimize the number of freeze-thaw cycles for the bulk of your stock.
Issue 2: Observing unexpected peaks during HPLC analysis of my this compound solution.

The appearance of new peaks during HPLC analysis is a common indicator of peptide degradation or the presence of impurities.

Potential Cause Troubleshooting Steps
Peptide Fragments The presence of smaller peaks eluting earlier than the main this compound peak may indicate proteolytic cleavage or hydrolysis. Solution: If your sample contains biological components, the addition of protease inhibitors is recommended. To confirm hydrolysis, you can perform a forced degradation study by incubating the peptide at low and high pH and analyzing the samples by HPLC-MS to identify the fragments.
Oxidized Peptide Oxidation of tyrosine or histidine will result in a mass increase (+16 Da for a single oxidation) and may cause a shift in the retention time on a reverse-phase HPLC column. Solution: Use mass spectrometry (LC-MS) to determine the mass of the species in the unexpected peaks. To prevent further oxidation, follow the handling recommendations for minimizing exposure to oxygen and light. The addition of antioxidants to the buffer can be considered, but their compatibility with the downstream assay must be verified.[11][12]
Contaminants from Synthesis Synthetic peptides can sometimes contain small amounts of impurities from the synthesis process, such as truncated or deletion sequences.[13][14][15] Solution: Always obtain a certificate of analysis from the supplier to understand the purity of the peptide. If high purity is critical for your experiment, consider re-purifying the peptide using HPLC.
Trifluoroacetate (TFA) Adducts Peptides are often purified by HPLC using trifluoroacetic acid (TFA), which can remain as a counter-ion in the lyophilized product. In some cases, TFA can affect biological assays.[16] Solution: If you suspect TFA interference, you can perform a salt exchange procedure to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or appropriate buffer

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to pellet the powder.

  • Add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently swirl the vial or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing.

  • Aliquot the stock solution into single-use volumes in low-protein-binding tubes.

  • For short-term storage (up to one week), store the aliquots at 4°C.

  • For long-term storage, store the aliquots at -20°C or -80°C. A product data sheet suggests that stock solutions are stable for up to 3 months at -20°C.[2]

Protocol 2: General Kinase Assay with this compound

Materials:

  • This compound stock solution

  • Active Akt/PKB kinase

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • Protease and phosphatase inhibitor cocktails (optional, but recommended for crude samples)

  • Method for detecting phosphorylation (e.g., radioactive ATP, phosphospecific antibody)

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube or well of a microplate. The final volume and concentrations should be optimized for your specific kinase and detection method. A typical reaction might contain:

    • Kinase assay buffer

    • This compound (final concentration typically in the µM range)

    • Active Akt/PKB kinase

    • Protease and phosphatase inhibitors (if needed)

  • Initiate the reaction by adding ATP to the desired final concentration (e.g., 200 µM).

  • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or a denaturing agent like SDS).

  • Detect the phosphorylation of this compound using your chosen method.

Visual Guides

AKTide_2T_Degradation_Pathways cluster_degradation Degradation Pathways AKTide_2T This compound in Solution Proteolysis Proteolysis (cleavage at Arginine) AKTide_2T->Proteolysis Proteases Oxidation Oxidation (Tyr, His residues) AKTide_2T->Oxidation O₂, Light, Metal Ions Dephosphorylation Dephosphorylation (at Serine) AKTide_2T->Dephosphorylation Phosphatases Aggregation Aggregation/ Precipitation AKTide_2T->Aggregation Freeze-Thaw, Incorrect pH

Caption: Key degradation pathways for this compound in solution.

Troubleshooting_Workflow start Reduced Peptide Activity or Purity Observed check_storage Review Storage and Handling Procedures start->check_storage check_buffer Analyze Buffer Composition and pH check_storage->check_buffer Storage OK optimize_conditions Optimize Assay Conditions check_storage->optimize_conditions Improper Handling add_inhibitors Incorporate Protease/ Phosphatase Inhibitors check_buffer->add_inhibitors Buffer OK check_buffer->optimize_conditions Suboptimal Buffer add_inhibitors->optimize_conditions repurify Consider Peptide Re-purification (HPLC) add_inhibitors->repurify If problem persists end Problem Resolved optimize_conditions->end repurify->end

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute Lyophilized This compound aliquot Aliquot into Single-Use Volumes reconstitute->aliquot storage Store at -20°C or -80°C aliquot->storage prepare_reaction Prepare Reaction Mix (with inhibitors if needed) storage->prepare_reaction initiate_reaction Initiate with ATP prepare_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phos Detect Phosphorylation stop_reaction->detect_phos

Caption: A typical experimental workflow using this compound.

References

Technical Support Center: Utilizing AKTide-2T Peptide Substrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AKTide-2T, a peptide substrate for in vitro Akt/PKB kinase assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide that serves as an optimal substrate for assaying the in vitro activity of the Akt/PKB/Rac protein kinase. Its amino acid sequence (ARKRERTYSFGHHA) mimics the optimal phosphorylation motif for Akt.[1] It is primarily used in kinase assays to screen for inhibitors or to measure the enzymatic activity of purified Akt.

Q2: What are the key parameters of this compound for kinase assays?

A2: this compound is phosphorylated at the serine residue. It has a Michaelis constant (Km) of 3.9 µM for Akt and acts as a competitive inhibitor of histone H2B phosphorylation with an inhibition constant (Ki) of 12 µM.[2]

Q3: How should I reconstitute and store this compound?

A3: this compound is soluble in water up to 1 mg/ml and in DMSO up to 5 mg/ml.[2] For storage, it is recommended to desiccate the lyophilized peptide at -20°C. After reconstitution, it is best to create aliquots and freeze them at -20°C. These stock solutions are reported to be stable for up to 3 months at -20°C.[2]

Q4: What are the advantages of using a peptide substrate like this compound compared to a full-length protein substrate?

A4: Peptide substrates offer several advantages over full-length protein substrates. They are relatively inexpensive to synthesize in large quantities, are easy to store and handle, and can be readily characterized.[3] Their small size can also improve accessibility for the kinase in an in vitro setting.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Kinase Activity Inactive Kinase: The Akt enzyme may have lost activity due to improper storage or handling.Ensure the kinase is stored at the correct temperature (typically -80°C in glycerol stocks) and avoid repeated freeze-thaw cycles.[4]
Suboptimal Assay Conditions: Incorrect concentrations of ATP, MgCl₂, or DTT can inhibit kinase activity.Optimize the concentration of each component. A typical starting point is 100 µM ATP, 10 mM MgCl₂, and 10 mM DTT.[2]
Degraded this compound: The peptide may have degraded due to improper storage or protease contamination.Ensure proper storage of the peptide stock solutions at -20°C.[2] If using cell lysates, add protease inhibitors to the reaction mixture.[3]
High Background Signal Non-specific Phosphorylation: Other kinases in a cell lysate may be phosphorylating the peptide.If using cell lysates, consider immunoprecipitating Akt before the kinase assay to increase specificity.[5]
Contaminated Reagents: Contamination in buffers or ATP stocks can lead to high background.Use fresh, high-quality reagents. Filter-sterilize buffers if necessary.
Substrate Immobilization Issues (for solid-phase assays): Non-specific binding of proteins from cell lysates to the assay surface.Passivate the surface to reduce non-specific interactions. Consider using longer, hydrophilic linkers if immobilizing the peptide.[3]
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.Use calibrated pipettes and be meticulous with technique. Prepare a master mix of reagents to reduce variability.
Inconsistent Reaction Times: Variation in the start and stop times of the kinase reaction.Use a multichannel pipette to start and stop reactions simultaneously. Ensure the stop solution is effective and quickly halts the reaction.
Peptide Solubility Issues: The peptide may not be fully dissolved, leading to inconsistent concentrations.Ensure the peptide is completely dissolved in the appropriate solvent before adding it to the assay. Vortex thoroughly.
Difficulty Interpreting Results Non-linear Reaction Rate: The kinase reaction may not be in the linear range, leading to inaccurate measurements.Perform a time-course experiment to determine the linear range of the reaction. Ensure substrate and ATP are not depleted.
Inappropriate Blanks: The blank or negative control may not be appropriate for the assay.Run appropriate blanks, such as a reaction without the kinase or a reaction without the peptide substrate, to accurately determine background signal.[2]

Experimental Protocols

Standard Radioactive Kinase Assay Protocol using this compound

This protocol is adapted from a standard method for measuring Akt activity using a radioactive label.[2]

Reagents:

  • Purified active Akt enzyme

  • This compound peptide substrate

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 10 mM DTT

  • ATP solution: 100 µM ATP with 3 µCi of [γ-³²P]-ATP

  • Stop Solution: 8 N HCl with 1 mM ATP

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

Procedure:

  • Prepare the reaction mixture (30 µl total volume) containing Assay Buffer, 50 µM this compound, and the ATP solution.

  • Initiate the reaction by adding 0.1 µg of purified Akt enzyme.

  • Incubate the reaction at 25°C for a predetermined time within the linear range (e.g., 5 to 15 minutes).

  • Terminate the reaction by adding 10 µl of Stop Solution.

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Run appropriate blank reactions concurrently (e.g., without enzyme).

Visualizations

AKT Signaling Pathway

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Targets AKT->Downstream Phosphorylates CellSurvival Cell Survival & Growth Downstream->CellSurvival Regulates

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

Experimental Workflow for a Kinase Assay

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, ATP, this compound) Start->Prepare AddKinase Add AKT Enzyme Prepare->AddKinase Incubate Incubate (e.g., 25°C, 15 min) AddKinase->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data Detect->Analyze End End Analyze->End

Caption: A general workflow for an in vitro kinase assay using this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered NoSignal No/Low Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckKinase Check Kinase Activity & Storage NoSignal->CheckKinase Yes HighVar High Variability? HighBg->HighVar No CheckPurity Check Reagent Purity HighBg->CheckPurity Yes Pipetting Review Pipetting Technique HighVar->Pipetting Yes CheckPeptide Check Peptide Integrity & Concentration CheckKinase->CheckPeptide OptimizeCond Optimize Assay Conditions (ATP, Mg2+, Time) CheckPeptide->OptimizeCond IP_Akt Consider Immunoprecipitation of Akt CheckPurity->IP_Akt Blanks Review Blank Controls IP_Akt->Blanks MasterMix Use a Master Mix Pipetting->MasterMix Time Ensure Consistent Timing MasterMix->Time

Caption: A decision tree for troubleshooting common kinase assay issues.

References

Technical Support Center: Improving the Reproducibility of AKTide-2T Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving the AKTide-2T peptide substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic, 14-amino-acid peptide (H-ARKRERTYSFGHHA-OH) that serves as an optimal substrate for the in vitro assay of AKT/PKB/Rac-protein kinase activity.[1][2] It is designed to mimic the optimal phosphorylation sequence for Akt.[3] Its primary application is in kinase activity assays to screen for inhibitors or activators of Akt.

Q2: What is the mechanism of this compound in a kinase assay?

A2: In a kinase assay, the serine residue within the this compound sequence is phosphorylated by the Akt kinase.[1] The amount of phosphorylation, which can be measured using various methods, is directly proportional to the kinase activity.

Q3: What are the key parameters of this compound?

A3: Key parameters for this compound are summarized in the table below.

ParameterValueReference
Sequence H-ARKRERTYSFGHHA-OH[2]
Molecular Weight 1715.89 g/mol [2]
Form Off-white solid, supplied as a trifluoroacetate salt[1]
Purity ≥95% by HPLC[1]
Solubility Soluble to 1 mg/ml in water[2]
Storage Desiccate at -20°C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C.[1]
Km for Akt 3.9 µM[1]
Ki for Histone H2B phosphorylation 12 µM[1]

Q4: Can this compound be used in non-radioactive kinase assays?

A4: Yes, while the classical method involves a radioactive assay, this compound can be adapted for use in non-radioactive formats such as fluorescence-based or luminescence-based assays.[4][5][6][7] These methods typically involve modified ATP analogs or specific antibodies to detect phosphorylation.

Q5: What are the advantages of using a synthetic peptide substrate like this compound?

A5: Synthetic peptides offer several advantages in kinase assays. They can be produced in high purity, provide a defined substrate concentration, and often exhibit higher specificity compared to generic protein substrates like casein or myelin basic protein.[8][9] This can lead to more reproducible and specific assay results.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: High Background Signal

Possible Causes:

  • Contamination of Reagents: Reagents, especially ATP, may be contaminated with other kinases or phosphatases.

  • Non-specific Binding: The peptide or antibody (in non-radioactive assays) may bind non-specifically to the assay plate or other components.

  • Sub-optimal Washing Steps: Inadequate washing can leave behind unincorporated labeled ATP or unbound detection reagents.

  • Enzyme Purity: The purified Akt enzyme preparation may contain other contaminating kinases.

Solutions:

  • Use High-Purity Reagents: Ensure all buffers, ATP, and the Akt enzyme are of the highest possible purity.

  • Include Proper Controls: Always run a "no enzyme" control and a "no substrate" control to determine the source of the background.

  • Optimize Blocking and Washing: If using an ELISA-based format, optimize the blocking buffer and the number and duration of wash steps.

  • Check Enzyme Purity: Verify the purity of the Akt enzyme preparation using SDS-PAGE and silver staining.

Issue 2: Low or No Signal

Possible Causes:

  • Inactive Kinase: The Akt enzyme may have lost activity due to improper storage or handling.

  • Sub-optimal Assay Conditions: The concentrations of ATP, this compound, or MgCl2 may not be optimal. The pH or temperature of the reaction may also be incorrect.

  • Degradation of this compound: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Inhibitors in the Sample: The experimental sample may contain inhibitors of the Akt kinase.

Solutions:

  • Verify Kinase Activity: Test the activity of the Akt enzyme with a known positive control substrate.

  • Optimize Assay Conditions: Perform titration experiments to determine the optimal concentrations of ATP and this compound. The recommended starting concentration for this compound is around its Km value (3.9 µM).[1] Ensure the reaction buffer has the correct pH (typically 7.4) and contains an adequate concentration of MgCl2 (typically 10 mM).[1]

  • Proper Peptide Handling: Aliquot the reconstituted this compound and store it at -20°C to avoid repeated freeze-thaw cycles. Do not recommend long-term storage for the solution.[10]

  • Control for Inhibitors: If screening for activators, include a control without the test compound to ensure the baseline signal is detectable.

Issue 3: Poor Reproducibility (High Well-to-Well Variability)

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or ATP.

  • Inconsistent Incubation Times: Variation in the incubation time for the kinase reaction across different wells.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations.

  • Batch-to-Batch Variability of this compound: Different lots of the synthetic peptide may have slight variations in purity or concentration.

Solutions:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques for small volumes.

  • Standardize Incubation: Use a multi-channel pipette or an automated liquid handling system to start all reactions simultaneously. Ensure a consistent incubation temperature.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer to create a humidity barrier.

  • Qualify New Peptide Batches: When receiving a new lot of this compound, perform a side-by-side comparison with the previous lot to ensure consistency.

Experimental Protocols

Detailed Methodology for a Radioactive In Vitro Akt Kinase Assay

This protocol is adapted from established methods for assaying Akt activity using a radioactive label.[1]

Materials:

  • Purified active Akt enzyme

  • This compound peptide substrate

  • P81 Phosphocellulose Paper

  • [γ-³²P]ATP

  • 10X Kinase Buffer (200 mM HEPES, pH 7.4, 100 mM MgCl₂, 5 mM EGTA, 100 mM DTT)

  • Stop Solution (8 N HCl, 1 mM ATP)

  • 0.5% Phosphoric Acid

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Prepare the 1X Kinase Reaction Buffer: Dilute the 10X Kinase Buffer to 1X with sterile deionized water.

  • Prepare the Reaction Mixture: For a 30 µl reaction, combine the following in a microcentrifuge tube on ice:

    • 3 µl of 10X Kinase Buffer

    • This compound to a final concentration of 50 µM

    • Purified Akt enzyme (e.g., 0.1 µg)

    • Sterile deionized water to a final volume of 27 µl

  • Prepare the ATP Mixture: In a separate tube, prepare a mixture of unlabeled ATP and [γ-³²P]ATP. For a final concentration of 100 µM ATP in a 30 µl reaction, this would typically involve a small volume of a concentrated stock of unlabeled ATP and approximately 3 µCi of [γ-³²P]ATP.

  • Initiate the Kinase Reaction: Add 3 µl of the ATP mixture to the reaction mixture.

  • Incubate: Incubate the reaction at 25°C for a designated time period (e.g., 5 to 15 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction by adding 10 µl of the Stop Solution.

  • Spot onto P81 Paper: Spot an aliquot (e.g., 20 µl) of the terminated reaction onto a labeled square of P81 phosphocellulose paper.

  • Wash the P81 Paper: Wash the P81 paper four times for 5 minutes each in a beaker containing 0.5% phosphoric acid. This step removes the unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation: After the final wash, allow the P81 paper to dry completely. Place the paper in a scintillation vial with scintillation fluid and quantify the amount of incorporated ³²P using a scintillation counter.

  • Controls: Run appropriate blank reactions concurrently, such as a reaction without the enzyme or a reaction without the this compound substrate, to determine the background radiation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound experiments.

Table 1: Kinetic Parameters for this compound

ParameterValueNotes
Km (for Akt) 3.9 µMThe substrate concentration at which the reaction rate is half of Vmax.[1]
Ki (for Histone H2B phosphorylation) 12 µMIndicates that this compound can act as a competitive inhibitor of other Akt substrates.[1]

Table 2: Recommended Concentration Ranges for a Radioactive Kinase Assay

ReagentRecommended Final ConcentrationNotes
This compound 10 - 100 µMStarting around the Km value is recommended for initial experiments.
ATP 50 - 200 µMShould be at or above the Km of the kinase for ATP to ensure robust activity.
MgCl₂ 10 mMEssential cofactor for kinase activity.
Purified Akt 0.05 - 0.2 µg per reactionThe optimal amount should be determined empirically to ensure a linear reaction rate.

Table 3: IC50 Values of Selected Akt Inhibitors Determined Using this compound

Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow for a Radioactive this compound Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents mix_reaction Mix Kinase Reaction Components prep_reagents->mix_reaction prep_atp Prepare [γ-³²P]ATP Mixture prep_atp->mix_reaction incubate Incubate (e.g., 25°C, 15 min) mix_reaction->incubate terminate Terminate Reaction (add Stop Solution) incubate->terminate spot Spot onto P81 Paper terminate->spot wash Wash P81 Paper (4x with Phosphoric Acid) spot->wash dry Dry P81 Paper wash->dry count Scintillation Counting dry->count analyze Analyze Data count->analyze end End analyze->end Troubleshooting_Flowchart start Experiment Fails (High Background, Low Signal, or Poor Reproducibility) check_controls Review Controls (No Enzyme, No Substrate) start->check_controls high_bg_no_enzyme High Background in 'No Enzyme' Control? check_controls->high_bg_no_enzyme Yes low_signal Low or No Signal? check_controls->low_signal No contam_atp Contaminated [γ-³²P]ATP or Reagents high_bg_no_enzyme->contam_atp Yes non_spec_binding Non-specific Binding high_bg_no_enzyme->non_spec_binding No solution Consult Detailed Troubleshooting Guide contam_atp->solution non_spec_binding->solution inactive_enzyme Inactive Enzyme low_signal->inactive_enzyme Yes subopt_cond Suboptimal Conditions (Conc., pH, Temp.) low_signal->subopt_cond No inactive_enzyme->solution degraded_peptide Degraded this compound subopt_cond->degraded_peptide Yes poor_repro Poor Reproducibility? subopt_cond->poor_repro No degraded_peptide->solution pipetting_error Pipetting Error poor_repro->pipetting_error Yes incubation_var Inconsistent Incubation poor_repro->incubation_var No pipetting_error->solution batch_var Peptide Batch Variation incubation_var->batch_var Yes incubation_var->solution No batch_var->solution

References

Technical Support Center: Optimizing AKTide-2T Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your AKTide-2T phosphorylation experiments. This resource provides troubleshooting guidance and frequently asked questions to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for the AKT kinase reaction with this compound?

A1: The optimal incubation time depends on several factors, including the concentration of active AKT enzyme, the concentration of this compound and ATP, and the assay temperature. It is crucial to operate within the linear range of the assay, where the amount of phosphorylated substrate is proportional to the incubation time. For most in vitro assays, a good starting point is 15-30 minutes at 30°C . However, we strongly recommend performing a time-course experiment to determine the ideal incubation time for your specific experimental conditions.[1][2]

Q2: How do I perform a time-course experiment to determine the linear range?

A2: To determine the linear range, set up your standard kinase assay and incubate the reaction for different durations (e.g., 5, 10, 15, 30, 60, and 90 minutes). Stop the reaction at each time point and measure the amount of phosphorylated this compound. Plot the signal (e.g., luminescence, radioactivity, or band intensity) against the incubation time. The optimal incubation time will be within the linear portion of this curve, before the reaction starts to plateau due to substrate depletion or enzyme instability.[1][3]

Q3: What are the key components of the AKT kinase assay buffer?

A3: A typical AKT kinase assay buffer includes a buffering agent (e.g., 25 mM MOPS, pH 7.2, or 40 mM Tris, pH 7.5), a magnesium source (e.g., 12.5-25 mM MgCl₂), and other components to maintain enzyme stability and activity, such as β-glycerol-phosphate, EGTA, EDTA, and DTT.[2][4] The exact composition can be optimized for your specific assay format.

Q4: How does ATP concentration affect the kinase reaction over time?

A4: ATP is a critical substrate for the kinase reaction. The concentration of ATP can influence the reaction rate. It is important to use an ATP concentration that is appropriate for the kinase and substrate concentrations. For many assays, an ATP concentration in the range of 10-200 µM is used.[5] Low ATP concentrations can become rate-limiting, especially with longer incubation times, leading to a premature plateau in the reaction. Conversely, excessively high ATP concentrations can sometimes be inhibitory for certain kinases.[6] The occupancy of the ATP-binding pocket can also protect AKT from dephosphorylation, thus sustaining its active state.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal Inactive Enzyme: Recombinant AKT may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at -80°C and handled on ice. - Test the enzyme activity with a positive control substrate.
Suboptimal Incubation Time: The incubation time may be too short to generate a detectable signal.- Perform a time-course experiment to determine the optimal incubation time.[1] - Increase the incubation time, ensuring you remain within the linear range.
Incorrect Buffer Composition: The pH or concentration of essential cofactors (e.g., Mg²⁺) may be incorrect.- Verify the pH of the kinase buffer. - Prepare fresh buffer with the correct component concentrations.
High Background Signal Contaminating Kinase Activity: The sample may contain other kinases that can phosphorylate this compound.- If using cell lysates, consider immunoprecipitating AKT before the kinase assay.[5][8] - Use a specific AKT inhibitor as a negative control.
Non-specific Binding: In plate-based assays, reagents may bind non-specifically to the wells.- Block the plate with a suitable blocking agent (e.g., BSA). - Include a "no enzyme" control to determine the level of background signal.
Inconsistent Results (High Variability) Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize variability between wells.
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics.- Use a calibrated incubator or water bath with stable temperature control.
Reaction Not Stopped Uniformly: Delay in stopping the reaction across different samples.- Use a multichannel pipette to add the stop solution to all wells simultaneously.
Assay Signal Plateaus Too Quickly Substrate Depletion: The concentration of this compound or ATP is too low and is being consumed early in the reaction.- Increase the concentration of the limiting substrate. - Reduce the amount of enzyme used in the assay.
Enzyme Instability: The AKT enzyme is not stable under the assay conditions for extended periods.- Reduce the incubation time to a point where the enzyme is still active and the reaction is linear.

Data Presentation

Table 1: Effect of Incubation Time on this compound Phosphorylation

This table presents representative data from a time-course experiment to determine the optimal incubation time for an in vitro AKT kinase assay. The signal represents the amount of phosphorylated this compound, measured by luminescence.

Incubation Time (minutes)Relative Luminescence Units (RLU)Signal-to-Background Ratio
0501.0
555011.0
10110022.0
15165033.0
20215043.0
30290058.0
45330066.0
60340068.0
90345069.0

Experimental Protocols

Protocol: In Vitro AKT Kinase Assay using Recombinant AKT and this compound

This protocol outlines the steps for a typical in vitro kinase assay to measure the phosphorylation of this compound by recombinant active AKT1 enzyme.

1. Reagent Preparation:

  • 10X Kinase Buffer: 250 mM MOPS, pH 7.2, 125 mM β-glycerol-phosphate, 250 mM MgCl₂, 50 mM EGTA, 20 mM EDTA. Store at -20°C.
  • 1X Kinase Buffer: Dilute the 10X Kinase Buffer with purified water and add 0.25 mM DTT just before use.
  • ATP Stock Solution (10 mM): Dissolve ATP in purified water and adjust the pH to 7.0. Store in aliquots at -20°C.
  • This compound Stock Solution (1 mg/mL): Reconstitute lyophilized this compound in purified water. Store in aliquots at -20°C.
  • Active AKT1 Enzyme: Dilute the active AKT1 enzyme to the desired concentration in 1X Kinase Buffer. Keep on ice.

2. Kinase Reaction: a. Set up the reactions in pre-cooled microfuge tubes or a 96-well plate on ice. b. For a 25 µL final reaction volume, add the following components:

  • 10 µL of diluted Active AKT1
  • 5 µL of 1 mg/mL this compound substrate
  • 5 µL of purified water c. Prepare a "no enzyme" blank control by replacing the enzyme volume with 1X Kinase Buffer. d. Initiate the reaction by adding 5 µL of the desired ATP concentration (e.g., 250 µM in 1X Kinase Buffer). e. Mix gently and incubate at 30°C for the predetermined optimal time (e.g., 20 minutes).

3. Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA for luminescence-based assays, or SDS-PAGE loading buffer for Western blot). b. Proceed with the detection method of choice (e.g., luminescence, radioactivity, or Western blot with a phospho-specific antibody) according to the manufacturer's instructions.

Visualizations

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT_inactive Inactive AKT PIP3->AKT_inactive recruits PDK1 PDK1 PDK1->AKT_inactive phosphorylates Thr308 mTORC2 mTORC2 mTORC2->AKT_inactive phosphorylates Ser473 AKT_active Active AKT (p-Thr308, p-Ser473) AKT_inactive->AKT_active Activation AKTide_2T This compound AKT_active->AKTide_2T phosphorylates pAKTide_2T Phospho-AKTide-2T AKTide_2T->pAKTide_2T GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/AKT signaling pathway leading to substrate phosphorylation.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, ATP, Substrate, Enzyme) setup 2. Reaction Setup (on ice) prep->setup initiate 3. Initiate Reaction (Add ATP) setup->initiate incubate 4. Incubate (e.g., 30°C for 20 min) initiate->incubate terminate 5. Terminate Reaction (Add Stop Solution) incubate->terminate detect 6. Signal Detection (Luminescence/Radioactivity/WB) terminate->detect analyze 7. Data Analysis detect->analyze Troubleshooting_Logic start Low or No Signal? cause1 Is the enzyme active? start->cause1 cause2 Is the incubation time optimal? cause1->cause2 Yes solution1 Test with positive control. Replace enzyme if needed. cause1->solution1 No cause3 Is the buffer correct? cause2->cause3 Yes solution2 Perform a time-course experiment. cause2->solution2 No solution3 Verify buffer pH and composition. cause3->solution3 No

References

effect of phosphatase activity on AKTide-2T assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AKTide-2T assays. The following information addresses common issues, with a particular focus on the impact of endogenous phosphatase activity on assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a method to measure the kinase activity of Akt (also known as Protein Kinase B or PKB). It utilizes a synthetic peptide, this compound, which is a known substrate for Akt. In the presence of active Akt and ATP, the serine residue on the this compound peptide becomes phosphorylated. The amount of phosphorylated peptide is then quantified, typically through methods like ELISA or by using phospho-specific antibodies in a Western blot, to determine the activity of the Akt enzyme in the sample.

Q2: My this compound assay shows high background and/or low signal. What are the potential causes?

High background or a weak signal in an this compound assay can stem from several factors. One of the most common culprits is the presence of endogenous phosphatases in the cell or tissue lysates being analyzed.[1][2] These enzymes can dephosphorylate the this compound peptide, leading to a reduced signal. Other potential causes include suboptimal antibody concentrations, insufficient blocking, or issues with the detection reagents.

Q3: How does endogenous phosphatase activity specifically affect my this compound assay results?

Endogenous phosphatases, particularly serine/threonine phosphatases like Protein Phosphatase 2A (PP2A), can reverse the action of Akt by removing the phosphate group from the phosphorylated this compound substrate.[3] This leads to an underestimation of Akt kinase activity. In samples with high phosphatase activity, you may observe a significantly diminished or even absent signal, even if Akt is active.

Q4: What are phosphatase inhibitors and should I use them in my this compound assay?

Phosphatase inhibitors are compounds that block the activity of phosphatases. It is highly recommended to include a phosphatase inhibitor cocktail in your lysis buffer during sample preparation for an this compound assay.[4][5] This will help preserve the phosphorylation status of the this compound peptide and ensure a more accurate measurement of Akt kinase activity.[4][6]

Q5: Which phosphatase inhibitors are most effective for preserving this compound phosphorylation?

A broad-spectrum phosphatase inhibitor cocktail is generally recommended. These cocktails typically contain inhibitors against various types of phosphatases, including serine/threonine phosphatases and tyrosine phosphatases. Common components include sodium fluoride, sodium orthovanadate, sodium pyrophosphate, and β-glycerophosphate.[4] For targeting the primary phosphatases that act on Akt substrates, inhibitors of the PP2A family are particularly relevant.

Troubleshooting Guide

Issue 1: High Background

High background can obscure the specific signal from your assay, making it difficult to interpret the results.

Potential Cause Recommended Solution
Non-specific antibody binding Optimize the concentration of your primary and secondary antibodies by performing a titration. Ensure you are using a high-quality blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) and that the blocking step is sufficiently long (e.g., 1 hour at room temperature).[1][2]
Contaminated reagents Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary.
Insufficient washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies and other sources of background noise.[1]
Autofluorescence (for fluorescent assays) If using a fluorescence-based detection method, run a control sample without the fluorescent secondary antibody to assess the level of autofluorescence from your sample.
Issue 2: Low or No Signal

A weak or absent signal can be frustrating and may be due to several factors, with phosphatase activity being a primary suspect.

Potential Cause Recommended Solution
Endogenous phosphatase activity Crucially, add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer during sample preparation. [4][5] This is the most effective way to prevent dephosphorylation of your substrate.
Inactive Akt enzyme Ensure that your experimental conditions are appropriate for Akt activation. Include positive and negative controls (e.g., cells treated with a known Akt activator and inhibitor, respectively) to validate your assay.
Suboptimal assay conditions Optimize the concentrations of ATP and this compound peptide, as well as the incubation time and temperature for the kinase reaction.
Inefficient immunoprecipitation (if applicable) If you are immunoprecipitating Akt before the kinase assay, ensure that your antibody is suitable for IP and that you are using sufficient antibody and bead volumes.
Degraded reagents Check the expiration dates of your reagents, particularly ATP and the Akt enzyme (if using a purified system). Aliquot reagents to avoid repeated freeze-thaw cycles.

Data Presentation: Effect of Phosphatase Activity

The presence of phosphatases in your sample can dramatically reduce the observed signal in an this compound assay. The following table provides a representative example of how increasing phosphatase activity can impact the assay readout.

Sample Condition Phosphatase Activity (Relative Units) This compound Phosphorylation (Signal Intensity) Interpretation
Control (No Phosphatase) 0100%Maximum expected signal.
Low Phosphatase 1075%Minor signal reduction.
Moderate Phosphatase 5030%Significant underestimation of Akt activity.
High Phosphatase 1005%Near complete loss of signal.
High Phosphatase + Inhibitor 595%Phosphatase inhibitors rescue the signal.

Experimental Protocols

Key Experiment 1: In Vitro this compound Kinase Assay

This protocol outlines a non-radioactive, in vitro kinase assay using immunoprecipitated Akt and the this compound peptide as a substrate. Detection of the phosphorylated peptide is achieved via Western blot.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail[4]

  • Anti-Akt Antibody (for immunoprecipitation)

  • Protein A/G Agarose Beads

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP Solution (10 mM)

  • This compound Peptide

  • SDS-PAGE Gels and Buffers

  • PVDF Membrane

  • Blocking Buffer (5% BSA or non-fat dry milk in TBST)

  • Anti-phospho-AKTide-2T Antibody

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer supplemented with both protease and phosphatase inhibitor cocktails.

  • Immunoprecipitation of Akt:

    • Incubate cell lysate with an anti-Akt antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add ATP to a final concentration of 200 µM and this compound peptide to a final concentration of 1 µg/µL.

    • Incubate at 30°C for 30 minutes with gentle agitation.

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-phospho-AKTide-2T antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

Visualizations

AKT_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt (inactive) Akt (inactive) PIP3->Akt (inactive) Akt (active) Akt (active) PDK1->Akt (active) phosphorylates mTORC2 mTORC2 mTORC2->Akt (active) phosphorylates Akt (inactive)->Akt (active) Downstream Targets Downstream Targets Akt (active)->Downstream Targets Phosphatases (e.g., PP2A, PTEN) Phosphatases (e.g., PP2A, PTEN) Akt (active)->Phosphatases (e.g., PP2A, PTEN) dephosphorylate Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, Growth, Proliferation Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Kinase Assay cluster_detection Detection Cell Lysate Cell Lysate Lysis Lysis Cell Lysate->Lysis Phosphatase Inhibitors Phosphatase Inhibitors Phosphatase Inhibitors->Lysis Immunoprecipitate Akt Immunoprecipitate Akt Lysis->Immunoprecipitate Akt Add this compound & ATP Add this compound & ATP Immunoprecipitate Akt->Add this compound & ATP Incubate Incubate Add this compound & ATP->Incubate Western Blot Western Blot Incubate->Western Blot Detect Phospho-AKTide-2T Detect Phospho-AKTide-2T Western Blot->Detect Phospho-AKTide-2T Troubleshooting_Logic Start Start Low Signal? Low Signal? Start->Low Signal? High Background? High Background? Low Signal?->High Background? No Used Phosphatase Inhibitors? Used Phosphatase Inhibitors? Low Signal?->Used Phosphatase Inhibitors? Yes Optimize Antibody Concentrations Optimize Antibody Concentrations High Background?->Optimize Antibody Concentrations Yes Assay OK Assay OK High Background?->Assay OK No Add Inhibitors Add Inhibitors Used Phosphatase Inhibitors?->Add Inhibitors No Check Akt Activity Controls Check Akt Activity Controls Used Phosphatase Inhibitors?->Check Akt Activity Controls Yes Re-run Assay Re-run Assay Add Inhibitors->Re-run Assay Improve Washing Steps Improve Washing Steps Optimize Antibody Concentrations->Improve Washing Steps Improve Washing Steps->Re-run Assay

References

Technical Support Center: Ensuring Linearity of the AKTide-2T Kinase Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the linearity of the AKTide-2T kinase reaction. Maintaining linearity is critical for obtaining accurate and reproducible results in kinase activity assays.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to ensure the linearity of my this compound kinase reaction?

A1: A linear kinase reaction ensures that the measured enzyme activity is directly proportional to the amount of active kinase and the reaction time. Operating within the linear range is essential for accurately quantifying enzyme kinetics, comparing the effects of inhibitors or activators, and obtaining reliable IC50 values. If the reaction is non-linear, the results will not accurately reflect the enzyme's activity, leading to misinterpretation of the data.

Q2: What are the key factors that affect the linearity of the this compound kinase reaction?

A2: Several factors can influence the linearity of a kinase reaction, including:

  • Enzyme Concentration: At high enzyme concentrations, the substrate can be rapidly depleted, leading to a decrease in the reaction rate over time.[1][2]

  • Substrate Concentration (this compound and ATP): Substrate depletion is a primary cause of non-linearity.[3] If the concentration of either this compound or ATP falls significantly during the assay, the reaction rate will decrease.

  • Incubation Time: As the reaction progresses, substrate is consumed, and product is formed. Prolonged incubation times can lead to substrate depletion or product inhibition, causing the reaction to plateau.[1] It is crucial to measure the initial reaction velocity.[4]

  • Temperature: Kinase activity is highly sensitive to temperature. Fluctuations in temperature can lead to inconsistent reaction rates and non-linear results.[2]

Q3: What is the recommended starting concentration for this compound?

A3: The Michaelis constant (Km) of this compound for Akt is reported to be 3.9 µM.[5] For initial experiments, it is advisable to use a concentration of this compound at or slightly above its Km value to ensure that the enzyme is not limited by substrate availability. However, the optimal concentration should be determined empirically for your specific assay conditions.

Q4: How do I determine the optimal ATP concentration?

A4: The optimal ATP concentration should be determined experimentally by performing an ATP titration. This involves measuring kinase activity at various ATP concentrations while keeping the enzyme and this compound concentrations constant. The goal is to find an ATP concentration that is not rate-limiting and is within the linear range of the assay detection system.

Q5: My results are not reproducible. What are the common causes?

A5: Poor reproducibility can stem from several sources, including pipetting errors, temperature fluctuations across the assay plate, reagent instability (especially the kinase and ATP), and insufficient mixing of reagents.[2] Ensuring consistent experimental execution is key to achieving reproducible results.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Non-linear reaction rate over time Enzyme concentration is too high, leading to rapid substrate depletion.Perform an enzyme titration to find a concentration that results in a linear reaction for the desired incubation time.[6]
Incubation time is too long, resulting in substrate depletion or product inhibition.Conduct a time-course experiment to identify the time frame during which the reaction is linear.[7] Select an incubation time within this linear range for all subsequent experiments.
Substrate concentration (this compound or ATP) is too low and becomes depleted during the reaction.Increase the substrate concentration. Ensure the ATP concentration is not limiting. The substrate concentration should ideally be at or above the Km.
High background signal Contaminated reagents (ATP, buffers, or kinase).Use fresh, high-purity reagents. Prepare fresh ATP solutions for each experiment.[1]
Sub-optimal reagent concentrations (e.g., detection reagent is too high).Titrate each reagent to determine the optimal concentration that provides a good signal-to-noise ratio without increasing the background.[1]
Low signal-to-noise ratio Kinase concentration is too low.Increase the kinase concentration, ensuring it remains within the linear range of the assay.
Incorrect buffer composition (pH, salt concentration).Verify that the buffer conditions are optimal for Akt kinase activity.[2]
Inactive enzyme.Ensure proper storage and handling of the kinase. Test with a positive control to confirm activity.

Experimental Protocols

Protocol: Determining the Linear Range of the this compound Kinase Reaction

This protocol outlines the steps to determine the linear range of the this compound kinase reaction with respect to enzyme concentration and time.

1. Enzyme Titration (to determine optimal enzyme concentration):

  • Objective: To find the enzyme concentration that yields a linear response over a desired time course.

  • Procedure:

    • Prepare a series of dilutions of the Akt kinase.

    • Set up kinase reactions with a fixed, non-limiting concentration of this compound and [γ-³²P]ATP.

    • Incubate the reactions for a fixed period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).[7]

    • Stop the reactions and quantify the amount of phosphorylated this compound.

    • Plot the signal (e.g., counts per minute, CPM) against the enzyme concentration. The linear portion of this curve indicates the range of enzyme concentrations that can be used.

2. Time Course Experiment (to determine optimal incubation time):

  • Objective: To identify the time interval during which the reaction rate is constant.

  • Procedure:

    • Using the optimal enzyme concentration determined in the enzyme titration, set up multiple identical kinase reactions.

    • Start the reactions simultaneously.

    • Stop individual reactions at different time points (e.g., 0, 2, 5, 10, 15, 20, and 30 minutes).[7]

    • Quantify the amount of phosphorylated this compound for each time point.

    • Plot the signal against time. The initial, linear portion of the curve represents the time frame where the reaction rate is constant. Select an incubation time within this linear range for future experiments.

Visualizations

experimental_workflow cluster_0 Phase 1: Enzyme Titration cluster_1 Phase 2: Time Course Experiment A Prepare Serial Dilutions of Akt Kinase B Set up Reactions (Fixed this compound & ATP) A->B C Incubate for Fixed Time B->C D Quantify Phosphorylation C->D E Plot Signal vs. Enzyme Concentration D->E F Identify Linear Range of Enzyme Concentration E->F G Use Optimal Enzyme Concentration F->G Use Optimal [Enzyme] H Set up Multiple Identical Reactions G->H I Stop Reactions at Different Time Points H->I J Quantify Phosphorylation I->J K Plot Signal vs. Time J->K L Identify Linear Reaction Time K->L

Caption: Workflow for establishing a linear this compound kinase reaction.

troubleshooting_linearity cluster_enzyme Enzyme Concentration Issues cluster_time Incubation Time Issues cluster_substrate Substrate Concentration Issues cluster_other Other Factors Start Non-Linear Reaction? Enzyme_High Is Enzyme Concentration Too High? Start->Enzyme_High Yes Titrate_Enzyme Perform Enzyme Titration to Find Lower Concentration Enzyme_High->Titrate_Enzyme Time_Long Is Incubation Time Too Long? Enzyme_High->Time_Long Titrate_Enzyme->Start Re-test Time_Course Perform Time Course to Find Shorter, Linear Time Time_Long->Time_Course Substrate_Low Are Substrate Concentrations (this compound/ATP) Too Low? Time_Long->Substrate_Low Time_Course->Start Re-test Increase_Substrate Increase Substrate Concentrations Substrate_Low->Increase_Substrate Other_Issues Check for Other Issues: - Temperature Fluctuations - Reagent Instability - Pipetting Errors Substrate_Low->Other_Issues No Increase_Substrate->Start Re-test Other_Issues->Start Re-evaluate Optimize_Conditions Optimize Assay Conditions and Technique Other_Issues->Optimize_Conditions Optimize_Conditions->Start

Caption: Troubleshooting logic for non-linear this compound kinase reactions.

References

Technical Support Center: A Troubleshooting Guide for AKTide-2T Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AKTide-2T based assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the experimental workflow. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during this compound based assays, providing potential causes and their corresponding solutions.

High Background Signal

Q1: I am observing a high background signal in my this compound assay. What are the likely causes and how can I reduce it?

High background can obscure the specific signal, leading to a poor signal-to-noise ratio. Here are the common culprits and how to address them:

Potential CauseRecommended Solution
Nonspecific Binding of Reagents Increase the number and duration of wash steps after incubations with detection reagents. Optimize the concentration of primary and secondary antibodies (if applicable) by performing a titration. Ensure the blocking buffer is appropriate for your assay system and incubate for a sufficient duration.
Autofluorescence For fluorescence-based assays, use phenol red-free media. Black-walled, clear-bottom microplates are recommended to minimize background and crosstalk. For luminescence assays, use opaque white plates to maximize the signal.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that all reagents are handled in a clean environment to prevent microbial or chemical contamination.
High Enzyme Concentration Titrate the kinase concentration to find the optimal amount that provides a robust signal without excessive background.
Substrate Instability Prepare fresh this compound substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low or No Signal

Q2: My this compound assay is showing a very weak signal or no signal at all. What should I troubleshoot?

A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal assay conditions.

Potential CauseRecommended Solution
Inactive Kinase Ensure the kinase is active and has been stored correctly. Use a positive control to verify kinase activity.
Suboptimal Reagent Concentrations Titrate the concentrations of this compound, ATP, and the kinase to determine the optimal conditions for your assay. The Km of this compound for Akt is approximately 3.9 µM.[1]
Incorrect Buffer Conditions The pH and composition of the assay buffer can significantly impact kinase activity. Ensure the buffer conditions are optimal for Akt kinase. A typical buffer might contain 20 mM HEPES, pH 7.4, 10 mM MgCl₂, and 10 mM DTT.[1]
Degraded ATP Prepare fresh ATP solutions for each experiment. ATP solutions can degrade with multiple freeze-thaw cycles.
Insufficient Incubation Time Optimize the incubation time for the kinase reaction to ensure sufficient product formation for detection.
Inappropriate Detection Method Ensure your detection method is sensitive enough for the amount of phosphorylated substrate being generated.
Inconsistent Results

Q3: I am getting inconsistent results and high variability between replicate wells. What are the possible reasons?

High variability can compromise the reliability of your data. Here’s how to improve consistency:

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to dispense across the plate.
Edge Effects Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing.
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.
Peptide Adsorption Peptides can adsorb to plasticware. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers can help prevent this.
Incomplete Mixing Ensure thorough mixing of reagents in each well, but avoid introducing bubbles.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based assays to aid in experimental design and data interpretation.

ParameterValueReference
Sequence ARKRERTYSFGHHA[2]
Km for Akt 3.9 µM[1]
Ki (vs. Histone H2B) 12 µM[1]
Recommended this compound Concentration 10-50 µMGeneral guidance
Recommended ATP Concentration At or near the Km for ATP[3][4]

Experimental Protocols & Methodologies

Detailed methodologies for common this compound based assays are provided below.

Experimental Workflow Overview

The general workflow for an this compound kinase assay involves the preparation of reagents, initiation of the kinase reaction, stopping the reaction, and subsequent detection of the phosphorylated product.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_stop 3. Reaction Termination cluster_detection 4. Signal Detection A Prepare Kinase Buffer E Combine Kinase, Buffer, and this compound A->E B Prepare this compound Solution B->E C Prepare ATP Solution D Prepare Kinase Solution D->E F Initiate with ATP E->F G Incubate at 30°C F->G H Add Stop Solution (e.g., EDTA) G->H I Add Detection Reagents H->I J Read Signal (Fluorescence, Luminescence, etc.) I->J G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Downstream Substrates (e.g., GSK3, FOXO) AKT->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation G Start Low or No Signal Check_Controls Are positive controls working? Start->Check_Controls Check_Kinase Verify kinase activity and storage Check_Controls->Check_Kinase No Check_Reagents Check reagent concentrations (ATP, this compound) Check_Controls->Check_Reagents Yes Fail Consult further support Check_Kinase->Fail Check_Buffer Optimize buffer conditions (pH, cofactors) Check_Reagents->Check_Buffer Check_Incubation Increase incubation time Check_Buffer->Check_Incubation Check_Detection Verify detection system sensitivity Check_Incubation->Check_Detection Success Problem Solved Check_Detection->Success

References

Validation & Comparative

A Comparative Guide to AKTide-2T and Other Akt Peptide Substrates for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of Akt kinase activity. This guide provides a detailed comparison of AKTide-2T with other commonly used Akt peptide substrates, focusing on their performance, kinetic parameters, and the experimental protocols for their use.

This document offers an objective analysis supported by experimental data to aid in the selection of the most suitable substrate for your research needs. We will delve into the specifics of this compound, Crosstide (a GSK-3 derived peptide), and another frequently used Akt substrate peptide, presenting their sequences and kinetic constants. Furthermore, we will provide detailed experimental protocols for both radioactive and non-radioactive kinase assays, along with visual guides to the Akt signaling pathway and experimental workflows.

Performance Comparison of Akt Peptide Substrates

The efficiency of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.

Below is a summary of the available quantitative data for this compound and other common Akt peptide substrates. It is important to note that a direct comparison of kinetic constants is most accurate when determined under identical experimental conditions. The data presented here has been compiled from various sources and should be interpreted with this in mind.

SubstrateSequenceKm (µM)VmaxSource
This compound ARKRERTYSFGHHA3.9Not Reported[1]
Crosstide GRPRTSSFAEGNot ReportedNot Reported[2]
Akt Substrate Peptide CKRPRAASFAENot ReportedNot ReportedN/A

Note: Vmax values are often reported in units specific to the experimental setup (e.g., pmol/min/µg enzyme) and are therefore difficult to compare across different studies without normalization.

Understanding the Akt Signaling Pathway

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in various signaling pathways that regulate fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. The activation of Akt and its subsequent phosphorylation of downstream substrates are critical events in cellular signaling.

Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Akt_active Akt (active) Akt->Akt_active becomes Downstream_Substrates Downstream Substrates (e.g., GSK-3, FOXO) Akt_active->Downstream_Substrates phosphorylates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream_Substrates->Cellular_Responses regulates

Caption: The Akt signaling pathway is initiated by growth factor binding, leading to the activation of Akt, which in turn phosphorylates a multitude of downstream targets to regulate key cellular functions.

Experimental Protocols for Akt Kinase Assays

The choice of assay for measuring Akt activity depends on various factors, including the specific research question, available equipment, and safety considerations. Below are detailed protocols for two common types of in vitro Akt kinase assays: a radioactive assay and a non-radioactive, ELISA-based assay.

Radioactive Kinase Assay Protocol

This method offers high sensitivity and is considered a gold standard for kinase activity measurement.

Experimental Workflow:

Radioactive_Kinase_Assay_Workflow cluster_workflow Radioactive Kinase Assay Workflow Start Prepare_Reaction Prepare Kinase Reaction Mix (Buffer, Akt, Substrate) Start->Prepare_Reaction Add_ATP Add [γ-32P]ATP to Initiate Reaction Prepare_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (e.g., add acid) Incubate->Stop_Reaction Separate Separate Labeled Substrate (e.g., P81 paper) Stop_Reaction->Separate Wash Wash to Remove Unincorporated ATP Separate->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End Quantify->End

Caption: A typical workflow for a radioactive Akt kinase assay, from reaction setup to quantification of substrate phosphorylation.

Detailed Methodology:

  • Prepare Kinase Reaction Buffer (1X): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the following on ice:

    • Kinase Reaction Buffer

    • Active Akt enzyme (e.g., 5-10 ng)

    • Peptide substrate (e.g., this compound, Crosstide) to the desired final concentration (e.g., 20 µM).

  • Initiate the Reaction: Add [γ-32P]ATP to a final concentration of 100 µM (with a specific activity of ~3000 cpm/pmol).

  • Incubation: Incubate the reaction mixture at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Separation: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive (ELISA-based) Kinase Assay Protocol

This method offers a safer and often higher-throughput alternative to the radioactive assay.

Experimental Workflow:

ELISA_Kinase_Assay_Workflow cluster_workflow ELISA-based Kinase Assay Workflow Start Coat_Plate Coat Microplate with Substrate Peptide Start->Coat_Plate Add_Kinase Add Akt Enzyme and ATP Coat_Plate->Add_Kinase Incubate Incubate to Allow Phosphorylation Add_Kinase->Incubate Wash_1 Wash to Remove Enzyme and ATP Incubate->Wash_1 Add_Antibody Add Phospho-specific Primary Antibody Wash_1->Add_Antibody Incubate_2 Incubate Add_Antibody->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash_2->Add_Secondary Incubate_3 Incubate Add_Secondary->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Develop_Color Incubate for Color Development Add_Substrate->Develop_Color Stop_Reaction Stop Reaction with Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance (e.g., 450 nm) Stop_Reaction->Read_Absorbance End Read_Absorbance->End

References

A Researcher's Guide: Selecting the Optimal Peptide Substrate for Akt Kinase Assays—AKTide-2T vs. Crosstide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical determinant for the accuracy and reliability of Akt kinase activity assays. The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a pivotal node in cellular signaling, governing processes such as cell growth, proliferation, survival, and metabolism. Consequently, the precise measurement of its activity is paramount in numerous fields of biological research and therapeutic development. This guide provides an objective comparison of two commonly used peptide substrates, AKTide-2T and Crosstide, supported by available experimental data to aid in informed substrate selection.

Introduction to Akt Peptide Substrates

The activity of Akt is typically measured by its ability to phosphorylate a specific substrate. Synthetic peptides that mimic the consensus phosphorylation sequence of Akt's natural substrates offer a convenient and reproducible tool for in vitro kinase assays. An ideal peptide substrate should exhibit high affinity (low Michaelis constant, Km) and be efficiently turned over (high maximal velocity, Vmax) by Akt, while demonstrating minimal phosphorylation by other kinases to ensure specificity. This comparison focuses on this compound and Crosstide, two widely utilized peptides in Akt research.

Head-to-Head Comparison: this compound and Crosstide

Both this compound and Crosstide are designed based on the phosphorylation motifs of known Akt substrates. Their performance, however, can differ based on their primary sequence, which influences their interaction with the kinase's active site.

This compound is an optimized synthetic peptide designed to serve as a highly specific substrate for Akt. Its sequence is H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH.

Crosstide is a synthetic peptide with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly, which corresponds to the sequence surrounding Ser9 in glycogen synthase kinase-3β (GSK-3β), a well-established physiological substrate of Akt.

The following table summarizes the key quantitative parameters for each peptide based on available literature.

ParameterThis compoundCrosstideReference
Peptide Sequence ARKRERTYSFGHHAGRPRTSSFAEG[1]
Phosphorylation Site SerineSerine[1]
Km for Akt1 (PKBα) 3.9 µM~8 µM[1]
Specificity Notes Designed as an optimal and specific substrate for Akt.Known to be phosphorylated by other kinases such as Rsk-2 and PKA.[2]

Signaling and Assay Workflow Visualizations

To provide a clearer context for the application of these peptides, the following diagrams illustrate the general Akt signaling pathway and a typical kinase assay workflow.

Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (inactive) PIP3->Akt Recruits PDK1 PDK1 Akt_active Akt (active) PDK1->Akt_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) Substrate Peptide Substrate (this compound or Crosstide) Akt_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: Simplified Akt signaling pathway leading to substrate phosphorylation.

Akt_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Kinase Buffer E Combine Buffer, Akt, and Substrate A->E B Dilute Akt Enzyme B->E C Prepare Substrate (this compound or Crosstide) C->E D Prepare ATP Solution (e.g., with [γ-32P]ATP) F Initiate Reaction with ATP D->F E->F G Incubate at 30°C F->G H Stop Reaction (e.g., add acid) G->H I Spot onto P81 Paper H->I J Wash to Remove Unincorporated ATP I->J K Quantify Phosphorylation (Scintillation Counting) J->K

Caption: General workflow for a radioactive Akt kinase assay.

Experimental Protocols

Below are representative protocols for performing an in vitro Akt kinase assay using either this compound or Crosstide. These are generalized protocols and may require optimization based on the specific source and activity of the Akt enzyme and the detection method used.

Radiometric Filter Binding Assay ([³²P]-ATP)

This protocol is a classic method for quantifying kinase activity by measuring the incorporation of radioactive phosphate into the peptide substrate.

1. Reagents and Buffers:

  • Kinase Assay Buffer (5X): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 25 mM EGTA, 5 mM Na₃VO₄, 5 mM DTT.

  • Active Akt Enzyme: Purified, active Akt1, Akt2, or Akt3.

  • Peptide Substrate Stock (1 mM): this compound or Crosstide dissolved in deionized water.

  • ATP/Magnesium Mix (10X): 1 mM ATP, 750 mM MgCl₂.

  • [γ-³²P]ATP: ~10 mCi/mL.

  • Stop Solution: 1% Phosphoric Acid.

  • P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

2. Assay Procedure:

  • Prepare a reaction master mix. For each 25 µL reaction, combine:

    • 5 µL of 5X Kinase Assay Buffer.

    • Diluted active Akt enzyme (amount to be optimized, typically 5-20 ng).

    • Peptide substrate to the desired final concentration (e.g., for a 50 µM final concentration, add 1.25 µL of 1 mM stock).

    • Deionized water to a final volume of 20 µL.

  • Pre-incubate the master mix at 30°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of a 1:10 dilution of the 10X ATP/Magnesium Mix containing [γ-³²P]ATP (specific activity ~500 cpm/pmol).

  • Incubate the reaction at 30°C for 15-30 minutes. The reaction time should be within the linear range of phosphate incorporation.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Immediately place the P81 paper in a beaker of 1% phosphoric acid.

  • Wash the P81 papers three times for 5-10 minutes each with 1% phosphoric acid with gentle stirring.

  • Perform a final wash with acetone to dry the papers.

  • Place the dried papers into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive ELISA-Based Assay

This method utilizes a phospho-specific antibody to detect the phosphorylated peptide substrate.

1. Reagents:

  • Kinase Assay Buffer: As described above.

  • Active Akt Enzyme.

  • Peptide Substrate: Biotinylated this compound or Crosstide.

  • ATP Solution: 500 µM ATP in kinase buffer with 75 mM MgCl₂.

  • Streptavidin-coated 96-well plates.

  • Phospho-Akt Substrate Primary Antibody.

  • HRP-conjugated Secondary Antibody.

  • TMB Substrate.

  • Stop Solution: e.g., 2 N H₂SO₄.

  • Wash Buffer: PBS with 0.05% Tween-20.

2. Assay Procedure:

  • Coat streptavidin-coated wells with the biotinylated peptide substrate by incubating for 1-2 hours at room temperature. Wash wells three times with Wash Buffer.

  • Set up the kinase reaction in each well by adding the diluted active Akt enzyme in kinase buffer.

  • Initiate the reaction by adding the ATP solution.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by aspirating the contents of the wells and washing three times with Wash Buffer.

  • Add the phospho-Akt substrate primary antibody diluted in a suitable blocking buffer and incubate for 1 hour at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

Discussion and Recommendations

The choice between this compound and Crosstide depends on the specific requirements of the experiment.

  • For High Affinity and Specificity: this compound presents a lower Km value (3.9 µM) compared to Crosstide (~8 µM), indicating a higher affinity for Akt1.[1] This can be advantageous in assays with low enzyme concentrations or when trying to minimize substrate usage. Its design as an "optimal" substrate suggests it may also offer higher specificity, which is a critical consideration when working with complex cell lysates where multiple kinases are active.

  • For a Physiologically Relevant Substrate: Crosstide is derived from GSK-3β, a key physiological target of Akt. Using Crosstide may provide insights that are more directly translatable to the regulation of this specific downstream pathway.

  • Consideration of Off-Target Phosphorylation: A significant consideration for Crosstide is its known phosphorylation by other kinases, including Rsk-2 and PKA.[2] When assaying Akt activity in samples where these other kinases may be active (e.g., cell lysates), it is crucial to include appropriate controls or inhibitors (like a PKA inhibitor peptide) to ensure the measured activity is predominantly from Akt.[2] While less data is available on the off-target effects for this compound, its optimized sequence is intended to favor Akt phosphorylation.

For researchers requiring a highly sensitive and specific assay, particularly with purified enzyme preparations, This compound appears to be the superior choice due to its higher affinity for Akt. For studies focused on the GSK-3β signaling axis or when a physiologically derived sequence is preferred, Crosstide is a well-validated and suitable option. However, when using Crosstide, especially with crude or semi-purified enzyme sources, careful consideration and control for the activity of other kinases is strongly recommended. Ultimately, the optimal substrate is one that provides the most reliable and reproducible data for the specific biological question being addressed.

References

Unlocking Precision in Kinase Research: The Advantages of AKTide-2T

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, protein kinases play a pivotal role as master regulators. Among these, Akt (also known as Protein Kinase B) is a central node in pathways governing cell survival, growth, and metabolism. Consequently, the accurate measurement of Akt activity is paramount for researchers in basic science and drug development. While generic kinase substrates have long been employed for this purpose, the advent of specific peptide substrates like AKTide-2T offers a significant leap forward in assay sensitivity and specificity. This guide provides a comprehensive comparison of this compound and generic substrates, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their kinase assays.

Performance Comparison: this compound vs. Generic Substrates

The superiority of a kinase substrate is determined by its affinity (how tightly it binds to the enzyme) and specificity (the degree to which it is phosphorylated by the target kinase over other kinases). This compound, a synthetic peptide that mimics the optimal phosphorylation sequence for Akt, excels in both these aspects compared to generic substrates like Myelin Basic Protein (MBP) or Glycogen Synthase Kinase-3α (GSK-3α).

ParameterThis compoundGeneric Substrates (e.g., MBP, GSK-3α)Advantage of this compound
Specificity High. Designed to be a specific substrate for Akt, minimizing off-target phosphorylation by other kinases.Low to Moderate. Can be phosphorylated by a range of other kinases, leading to potential signal interference and inaccurate results.Reduced Assay Background & Increased Accuracy: Ensures that the measured kinase activity is predominantly from Akt, providing more reliable data.
Affinity (Reported Kᵢ) High (Kᵢ of 12 nM for competitive inhibition of histone H2B phosphorylation)[1]Lower. Generally exhibit weaker binding to Akt compared to optimized peptide substrates.Higher Sensitivity & Lower Substrate Requirement: The high affinity allows for the use of lower substrate concentrations, which can be cost-effective and reduce the potential for substrate-related artifacts.
Signal-to-Noise Ratio High. The specificity and high affinity of the interaction lead to a robust signal with minimal background noise.Variable. Non-specific phosphorylation and lower affinity can contribute to higher background noise, reducing the assay window.Improved Assay Window & Data Reliability: A higher signal-to-noise ratio allows for more sensitive detection of changes in Akt activity, which is crucial for inhibitor screening and kinetic studies.
Lot-to-Lot Consistency High. As a synthetic peptide, its production is highly controlled, ensuring minimal variability between batches.Low. As purified proteins from biological sources, they can exhibit significant lot-to-lot variability in purity and phosphorylation sites.Enhanced Reproducibility: Consistent substrate quality is essential for the reproducibility of experimental results over time and across different laboratories.

Delving into the AKT Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes. Understanding this pathway is essential for contextualizing the importance of accurately measuring Akt activity.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt (inactive) PIP3->AKT pAKT Akt (active) PDK1->pAKT P (Thr308) mTORC2 mTORC2 mTORC2->pAKT P (Ser473) Downstream Downstream Effectors pAKT->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

PI3K/Akt Signaling Pathway

Experimental Protocols

To provide a practical guide for researchers, we present detailed methodologies for performing a kinase assay using both this compound and a generic substrate.

Experimental Workflow: Fluorescence Polarization Kinase Assay

This workflow outlines the general steps for a fluorescence polarization (FP)-based kinase assay, a common method for measuring the activity of kinases with peptide substrates.

Experimental_Workflow start Start reagents Prepare Assay Buffer, Kinase, ATP, and Fluorescently-labeled Substrate start->reagents plate Add Assay Components to Microplate Well reagents->plate incubate Incubate at RT to Allow Kinase Reaction plate->incubate read Measure Fluorescence Polarization incubate->read analyze Analyze Data: Calculate Kinase Activity read->analyze end End analyze->end

Fluorescence Polarization Kinase Assay Workflow
Protocol 1: Akt Kinase Assay using Fluorescently-Labeled this compound

This protocol is adapted for a fluorescence polarization (FP) format, which measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.

Materials:

  • Active Akt enzyme

  • Fluorescently-labeled this compound (e.g., with FITC or TAMRA)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT)

  • ATP

  • 384-well, low-volume, black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of active Akt enzyme in Kinase Assay Buffer.

    • Prepare a 2X solution of fluorescently-labeled this compound and ATP in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be determined empirically but are typically around the Km values.

  • Assay Reaction:

    • Add 10 µL of the 2X Akt enzyme solution to the wells of the microplate.

    • To initiate the reaction, add 10 µL of the 2X substrate/ATP solution to each well.

    • Mix gently by shaking the plate for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The change in millipolarization units (mP) is directly proportional to the amount of phosphorylated substrate. Kinase activity can be calculated by comparing the mP values of the experimental wells to a standard curve or control wells (e.g., no enzyme or no ATP).

Protocol 2: Akt Kinase Assay using Myelin Basic Protein (MBP) and Radiolabeling

This protocol describes a traditional kinase assay using a generic substrate and radioactive ATP.

Materials:

  • Active Akt enzyme

  • Myelin Basic Protein (MBP)

  • Kinase Assay Buffer (as above)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reaction Mix:

    • In a microcentrifuge tube, prepare a master mix containing Kinase Assay Buffer, active Akt enzyme, and MBP.

  • Initiate Reaction:

    • Start the kinase reaction by adding [γ-³²P]ATP to the reaction mix. The final volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reaction at 30°C for 20-30 minutes. The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Spot:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone.

  • Quantification:

    • Air-dry the P81 papers and place them in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity (in counts per minute, CPM) is proportional to the kinase activity.

Conclusion

For researchers demanding the highest level of accuracy, specificity, and reproducibility in their Akt kinase assays, this compound presents a clear advantage over generic substrates. Its optimized sequence results in high affinity and specificity for Akt, leading to a superior signal-to-noise ratio and more reliable data. While generic substrates can be useful for initial or less sensitive applications, the adoption of specific peptide substrates like this compound is a crucial step towards generating high-quality, publication-ready data in the competitive field of kinase research.

References

Validating Akt Kinase Assay Results: A Comparative Guide to AKTide-2T and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of Akt signaling, the accurate measurement of kinase activity is paramount. This guide provides an objective comparison of the traditional radioactive method using the AKTide-2T substrate and prominent non-radioactive alternatives, offering insights into their performance, protocols, and underlying principles to aid in the selection of the most suitable assay for your research needs.

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and diabetes, making it a key target for therapeutic intervention. The development of inhibitors and activators of Akt necessitates robust and reliable methods for quantifying its enzymatic activity.

Historically, the phosphorylation of the synthetic peptide substrate, this compound, in the presence of radiolabeled ATP ([γ-³²P]ATP) has been a gold standard for the direct measurement of Akt kinase activity. However, the safety concerns, regulatory hurdles, and disposal issues associated with radioactivity have driven the development of a variety of non-radioactive alternatives. These modern assays often come in convenient kit formats and employ diverse detection technologies, including western blotting and luminescence-based readouts.

This guide will delve into a comparison of these methods, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Performance Comparison of Akt Kinase Assay Substrates and Methods

The choice of an Akt kinase assay often involves a trade-off between sensitivity, throughput, cost, and safety. While direct head-to-head comparisons of key kinetic parameters under identical conditions are not always available in the literature, we can compile and compare reported values to guide assay selection.

Assay MethodSubstrateDetection PrincipleKey Performance MetricsAdvantagesDisadvantages
Radioactive This compoundIncorporation of ³²P from [γ-³²P]ATPKi: 12 nM (for competitive inhibition of histone H2B phosphorylation)[1]High sensitivity, direct measurement of phosphorylation.Use of radioactivity, low throughput, hazardous waste.
Non-Radioactive (Western Blot) GSK-3 Fusion ProteinImmuno-detection of phosphorylated substrateDependent on antibody affinity and substrate concentration.Widely accessible, provides qualitative and semi-quantitative data.Lower throughput, multiple steps, potential for antibody cross-reactivity.
Non-Radioactive (Luminescent) Synthetic Peptide (e.g., Crosstide) or ADP detectionMeasurement of light output proportional to ATP consumption or ADP productionHigh signal-to-background ratio reported.[2]High throughput, high sensitivity, non-radioactive.Indirect measurement of phosphorylation, potential for compound interference with luciferase.

Note: The kinetic parameters (Km and Vmax) are fundamental for characterizing enzyme-substrate interactions. However, direct comparative values for this compound, GSK-3, and other substrates in Akt assays are not readily found in single studies. The provided Ki for this compound indicates its high affinity for Akt. For non-radioactive kits, these parameters are often not explicitly stated by the manufacturer. Researchers may need to perform their own kinetic studies to determine these values for their specific assay conditions.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the practical steps involved in these assays, the following diagrams illustrate the Akt signaling pathway and a generalized experimental workflow for an in vitro Akt kinase assay.

Akt_Signaling_Pathway Akt Signaling Pathway cluster_activation Akt Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Akt_active Akt (active) Substrate Substrate (e.g., this compound, GSK-3) Akt_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Cellular Responses pSubstrate->Downstream leads to

Caption: The Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of Akt through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream substrates.

Akt_Kinase_Assay_Workflow General Akt Kinase Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, ATP) start->prepare_reagents reaction_setup Set up Kinase Reaction prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection stop_reaction->detection radioactive Radioactive: Spot on P81 paper, wash, scintillation counting detection->radioactive Radioactive western Western Blot: Run SDS-PAGE, transfer, probe with antibody detection->western Western Blot luminescence Luminescent: Add detection reagent, measure light output detection->luminescence Luminescent data_analysis Data Analysis radioactive->data_analysis western->data_analysis luminescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro Akt kinase assays involves preparing reagents, initiating the kinase reaction, stopping the reaction, and then detecting the product using one of several methods.

Experimental Protocols

Below are detailed methodologies for the key types of Akt kinase assays discussed. These protocols are provided as a general guide and may require optimization for specific experimental conditions.

Radioactive Akt Kinase Assay using this compound

This protocol is based on the traditional method for measuring the incorporation of radioactive phosphate into a peptide substrate.

Materials:

  • Active Akt enzyme

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10 mM ATP solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

    • 5 µL of 10X Kinase Assay Buffer

    • 1 µL of active Akt enzyme (concentration to be optimized)

    • 5 µL of this compound substrate (concentration to be optimized)

    • 10 µL of [γ-³²P]ATP/ATP mixture (final concentration of ATP to be optimized, typically 100-200 µM, with ~10 µCi [γ-³²P]ATP per reaction)

    • dH₂O to a final volume of 25 µL.

  • Initiate the reaction by adding the ATP mixture and incubate for 20-30 minutes at 30°C.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the paper.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Non-Radioactive Akt Kinase Assay using GSK-3 Substrate and Western Blot Detection

This method relies on the immunodetection of the phosphorylated GSK-3 substrate.

Materials:

  • Cell lysates containing active Akt (or purified active Akt)

  • Anti-Akt antibody for immunoprecipitation (if using lysates)

  • Protein A/G agarose beads

  • GSK-3 fusion protein substrate

  • Kinase Assay Buffer

  • 10 mM ATP solution

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Phospho-GSK-3α/β (Ser21/9) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Immunoprecipitation of Akt (from cell lysates):

    • Incubate cell lysate with an anti-Akt antibody for 1-2 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another hour at 4°C to capture the Akt-antibody complex.

    • Wash the beads several times with lysis buffer and then with Kinase Assay Buffer.

  • Kinase Reaction:

    • Resuspend the beads (or add purified Akt) in 50 µL of Kinase Assay Buffer.

    • Add 1 µg of GSK-3 fusion protein substrate and 1 µL of 10 mM ATP.

    • Incubate for 30 minutes at 30°C.

    • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-GSK-3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system. The band intensity of phosphorylated GSK-3 corresponds to Akt activity.[3]

Non-Radioactive Luminescent Akt Kinase Assay

This high-throughput method measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Active Akt enzyme

  • Synthetic peptide substrate (e.g., Crosstide)

  • Kinase Assay Buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a well of a white plate. For a 5 µL reaction, combine:

    • 1 µL of active Akt enzyme (concentration to be optimized)

    • 2 µL of substrate/ATP mix (final concentrations to be optimized)

    • 2 µL of test compound or buffer.

  • Incubate the reaction at room temperature for 60 minutes.[2]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[2][4][5]

Conclusion

The choice of an Akt kinase assay is a critical decision in the experimental design for researchers studying this important signaling pathway. The traditional radioactive assay using This compound offers high sensitivity and a direct measure of phosphorylation but comes with significant safety and handling considerations. Non-radioactive alternatives provide safer and often higher-throughput options. The western blot-based method using a GSK-3 substrate is a widely accessible technique that provides valuable qualitative and semi-quantitative data. For high-throughput screening and quantitative analysis, luminescent assays that measure ADP production offer an excellent combination of sensitivity, convenience, and scalability.

By carefully considering the specific requirements of their research, including the need for quantitative kinetic data, sample throughput, and available instrumentation, researchers can select the most appropriate method to validate their Akt kinase assay results and advance their understanding of Akt-mediated cellular processes.

References

A Comparative Guide to Orthogonal Methods for Confirming AKTide-2T Assay Findings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The AKTide-2T assay is a widely utilized in vitro method to quantify the kinase activity of AKT (also known as Protein Kinase B). It employs a specific, synthetic 14-amino acid peptide, this compound, as an optimized substrate.[1] The assay measures the transfer of a phosphate group from ATP to a serine residue on the peptide, providing a direct assessment of the enzyme's catalytic function.[2][3] While robust for biochemical screening, reliance on a single assay can be misleading. Drug candidates may exhibit off-target effects or assay-specific artifacts.[4] Therefore, employing orthogonal methods—techniques that rely on different physical and biological principles—is crucial for rigorously validating initial findings and building confidence in the mechanism of action of a potential AKT modulator.

This guide provides a comparative overview of key orthogonal methodologies to confirm and complement data generated from an this compound assay. It details experimental protocols, presents data in a comparative format, and illustrates the underlying pathways and workflows.

The AKT Signaling Pathway

The serine/threonine kinase AKT is a central node in cellular signaling, regulating critical processes such as cell growth, proliferation, survival, and metabolism.[5] Its activation is typically initiated by growth factors or insulin, which stimulate phosphoinositide 3-kinase (PI3K). Activated PI3K generates PIP3, which recruits AKT to the plasma membrane, leading to its phosphorylation and full activation.[6] Once active, AKT phosphorylates a multitude of downstream substrates, executing its diverse cellular functions.

AKT Signaling Pathway cluster_upstream Upstream Activation cluster_akt AKT Core cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT_inactive AKT (inactive) PIP3->AKT_inactive Recruits to membrane AKT_active AKT (active) p-Thr308, p-Ser473 AKT_inactive->AKT_active GSK3b GSK3β AKT_active->GSK3b Inhibits FOXO FOXO Transcription Factors AKT_active->FOXO Inhibits BAD BAD AKT_active->BAD Inhibits PDK1 PDK1 PDK1->AKT_active p-Thr308 mTORC2 mTORC2 mTORC2->AKT_active p-Ser473 Proliferation Proliferation GSK3b->Proliferation Cell Survival Cell Survival FOXO->Cell Survival BAD->Cell Survival

Caption: The canonical PI3K/AKT signaling cascade.

Comparative Overview of Orthogonal Methods

A multi-faceted validation approach using methods with different underlying principles provides the highest level of confidence in experimental findings.[7] The following table summarizes key orthogonal techniques to confirm results from an this compound assay, which is a direct biochemical assay.

Method Principle Key Parameters Measured Advantages Limitations
This compound Kinase Assay Biochemical: Measures phosphate transfer from ATP to a synthetic peptide substrate (this compound) by purified AKT enzyme.[2]IC₅₀: Half-maximal inhibitory concentration.Directly assesses functional inhibition of the target enzyme; high-throughput.Prone to artifacts from assay conditions; does not confirm direct binding or cellular activity.[7]
Western Blot (Phospho-AKT / Substrates) Cell-Based: Uses phospho-specific antibodies to detect the phosphorylation state of AKT (e.g., p-Ser473) or its endogenous substrates (e.g., p-GSK3β) in cell lysates.[5]EC₅₀: Half-maximal effective concentration.Measures target engagement in a cellular context; provides information on upstream and downstream signaling.Semi-quantitative; lower throughput; antibody-dependent.
ADP-Glo™ Kinase Assay Biochemical: Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction via a coupled luciferase-based system.[8]IC₅₀: Half-maximal inhibitory concentration.Non-radioactive; universal for any ADP-generating enzyme; high sensitivity.[4][8]Indirect measurement; susceptible to interference with the luciferase system.[4]
In-Cell Western Cell-Based: A quantitative, plate-based immunofluorescence method to measure protein phosphorylation directly in fixed cells.[9]EC₅₀: Half-maximal effective concentration.Higher throughput than traditional Western blot; provides a direct in-cell measurement.Requires specific antibodies and imaging equipment; potential for high background.
Cellular Thermal Shift Assay (CETSA) Biophysical: Measures the change in thermal stability of a target protein upon ligand binding in cells or cell lysates.[7]ΔTₘ: Change in melting temperature.Confirms direct target engagement in a physiological context; does not require a functional readout.[9]Does not measure functional inhibition; lower throughput; optimization can be complex.

Experimental Workflows and Protocols

This compound Kinase Assay (Baseline Method)

This assay provides a direct measure of AKT's catalytic activity in a controlled, in vitro environment.

AKTide_2T_Workflow cluster_components Reaction Components cluster_process Assay Process Enzyme Purified AKT Incubate Incubate at RT Enzyme->Incubate Substrate This compound Peptide Substrate->Incubate Cofactor ATP / MgCl2 Cofactor->Incubate Compound Test Compound (e.g., Inhibitor) Compound->Incubate Detect Detect Phosphorylated This compound Incubate->Detect e.g., ELISA or Radioactivity

Caption: Workflow for a typical in vitro this compound kinase assay.

Protocol: A typical non-radioactive, ELISA-based protocol is as follows:

  • Plate Coating: Coat a 96-well microplate with this compound peptide and block non-specific binding sites.

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Kinase Reaction: Add purified, active AKT enzyme and the test compound to the wells.

  • Initiation: Start the reaction by adding ATP at a final concentration near its Kₘ.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and wash the plate. Add a primary antibody specific for the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Readout: Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction with acid.

  • Analysis: Normalize data to controls and fit the concentration-response curve to determine the IC₅₀ value.

Orthogonal Method: Western Blot for Phospho-AKT

This method assesses the phosphorylation status of AKT at key activation sites (Thr308 and Ser473) within a cellular environment, providing a direct readout of the upstream pathway's activity and target engagement.

Western_Blot_Workflow Start Culture & Treat Cells (Compound + Stimulant) Lysis Lyse Cells & Quantify Protein Start->Lysis SDS_PAGE SDS-PAGE (Separate Proteins) Lysis->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe Incubate with Primary Abs (p-AKT, Total AKT, Loading Control) Block->Probe Detect Incubate with Secondary Ab & Add Chemiluminescent Substrate Probe->Detect Image Image & Quantify Bands Detect->Image

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) and grow to 80-90% confluency. Serum-starve cells overnight. Pre-treat with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the AKT pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per lane and separate using SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify band intensities and normalize the phospho-AKT signal to the total AKT or loading control signal. Plot the normalized signal against compound concentration to determine the EC₅₀.

Orthogonal Method: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity. It serves as a robust biochemical alternative to phosphorylation-detecting assays.

ADPGlo_Workflow Step1 1. Kinase Reaction (AKT + Substrate + ATP + Compound) Step2 2. Terminate & Deplete ATP Add ADP-Glo™ Reagent Step1->Step2 Incubate 60 min Step3 3. Convert ADP to ATP Add Kinase Detection Reagent Step2->Step3 Incubate 40 min Step4 4. Generate Light Luciferase/Luciferin Reaction Step3->Step4 Incubate 30 min Step5 5. Measure Luminescence Step4->Step5

References

Western Blot for Phosphorylated Akt: A Robust Validation for AKTide-2T Kinase Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the PI3K/Akt signaling pathway, accurate measurement of Akt kinase activity is paramount. The AKTide-2T assay provides a direct measure of this enzymatic activity. However, to ensure the reliability and specificity of these findings, orthogonal validation is crucial. This guide details the use of Western blotting for phosphorylated Akt (p-Akt) as a powerful and widely accepted method to validate results obtained from the this compound assay.

Western blotting offers a semi-quantitative assessment of the phosphorylation status of Akt at key activating residues (Threonine 308 and Serine 473), providing a reliable proxy for its activation state. When used in conjunction with a direct kinase activity assay like this compound, this approach offers a comprehensive and well-validated picture of Akt signaling in response to various stimuli.

Comparative Analysis: Western Blot vs. This compound Assay

While both techniques aim to elucidate the activation of Akt, they measure different aspects of this process. The this compound assay directly quantifies the catalytic activity of Akt by measuring the phosphorylation of a specific peptide substrate. In contrast, Western blotting detects the presence of phosphorylated Akt protein, which is an upstream indicator of its active state. The correlation between Akt phosphorylation and its kinase activity is generally strong, though it can be influenced by cellular context and specific stimuli.[1]

FeatureWestern Blot for p-AktThis compound Assay
Principle Immuno-detection of phosphorylated Akt protein separated by size.Enzymatic assay measuring the transfer of a phosphate group to a specific peptide substrate.
Output Semi-quantitative (band intensity) or quantitative (with proper controls).Quantitative (e.g., cpm, fluorescence, luminescence).
Measures Protein phosphorylation state (a proxy for activation).Direct kinase catalytic activity.
Throughput Lower to medium.Higher.
Specificity Dependent on the primary antibody's specificity for the phospho-epitope.Dependent on the specificity of the kinase for the peptide substrate.
Validation Role Confirms that the observed kinase activity correlates with the phosphorylation of Akt.Provides a direct measure of the enzymatic function of activated Akt.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is frequently implicated in diseases such as cancer and diabetes.

Activation of the pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. At the membrane, PDK1 phosphorylates Akt at Threonine 308 (Thr308) in its activation loop. For full activation, a second phosphorylation event at Serine 473 (Ser473) in the C-terminal hydrophobic motif is required, which is mediated by the mTORC2 complex.[4][5][6]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment pAkt_T308 p-Akt (Thr308) PDK1->pAkt_T308 Phosphorylation mTORC2 mTORC2 pAkt_S473 p-Akt (Ser473) (Fully Active) mTORC2->pAkt_S473 Phosphorylation Downstream Downstream Substrates pAkt_S473->Downstream Phosphorylation

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Experimental Protocols

Western Blot for p-Akt (Ser473/Thr308)

This protocol outlines the key steps for performing a Western blot to detect phosphorylated Akt.

Western_Blot_Workflow start Start: Cell Lysis quant Protein Quantification (e.g., BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF or Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-p-Akt) blocking->primary wash1 Washing primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing secondary->wash2 detection Detection (Chemiluminescence) wash2->detection analysis Image Acquisition & Data Analysis detection->analysis

Figure 2: Western Blot Experimental Workflow.

1. Cell Lysis and Protein Extraction:

  • Treat cells with the desired stimuli (e.g., growth factors, inhibitors).

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Load samples onto a polyacrylamide gel (e.g., 10%).

  • Run the gel until adequate separation of proteins is achieved.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

6. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for p-Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software. Normalize p-Akt levels to total Akt or a loading control (e.g., β-actin, GAPDH).

This compound Assay

This protocol provides a general outline for a radioactive this compound assay. Non-radioactive formats are also available.

AKTide_2T_Workflow start Start: Prepare Kinase Reaction Mix add_lysate Add Cell Lysate (containing active Akt) start->add_lysate initiate Initiate Reaction (add [γ-32P]ATP) add_lysate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., add phosphoric acid) incubate->stop spot Spot Reaction Mixture onto P81 phosphocellulose paper stop->spot wash Wash Paper spot->wash count Quantify by Scintillation Counting wash->count analysis Data Analysis count->analysis

Figure 3: this compound Assay Experimental Workflow.

1. Preparation of Cell Lysates:

  • Prepare cell lysates as described for the Western blot protocol, ensuring the use of a lysis buffer compatible with kinase assays (typically a non-denaturing buffer like a CHAPS-based buffer).

2. Kinase Reaction:

  • Prepare a reaction mixture containing kinase buffer, this compound substrate, and magnesium/ATP mix.

  • Add a standardized amount of cell lysate to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

3. Termination of Reaction:

  • Stop the reaction by adding a stop solution, such as phosphoric acid.

4. Measurement of Incorporated Radioactivity:

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the kinase activity, typically expressed as pmol of phosphate transferred per minute per mg of protein.

Conclusion

References

Verifying AKTide-2T Phosphorylation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately verifying the phosphorylation of substrates like AKTide-2T is crucial for understanding kinase activity and developing novel therapeutics. This guide provides an objective comparison of mass spectrometry-based techniques and alternative methods for this application, supported by experimental data and detailed protocols.

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism.[1][2] Its activity is often dysregulated in diseases such as cancer and diabetes, making it a key target for drug discovery.[3] A common method to assess Akt activity is through in vitro kinase assays utilizing a synthetic peptide substrate, this compound. This peptide mimics the optimal phosphorylation sequence for Akt.[4] Following the kinase reaction, robust and quantitative methods are required to verify the phosphorylation of this compound.

This guide focuses on a comparative analysis of the primary methodologies employed for this verification: mass spectrometry (Matrix-Assisted Laser Desorption/Ionization-Time of Flight and Liquid Chromatography-Tandem Mass Spectrometry) and fluorescence-based assays.

Comparison of Key Methodologies

The choice of method for verifying this compound phosphorylation depends on several factors, including the required sensitivity, throughput, and the nature of the desired data (qualitative vs. quantitative). The following table summarizes the key performance characteristics of the most common techniques.

FeatureMALDI-TOF MSLC-MS/MSFluorescence Polarization (FP) Assay
Principle Measures the mass-to-charge ratio of the peptide before and after phosphorylation.Separates peptides by liquid chromatography before mass analysis and fragmentation to confirm sequence and phosphorylation site.Measures the change in polarization of fluorescently labeled peptide upon phosphorylation and binding to a larger molecule.
Primary Output Mass spectrum showing peaks for phosphorylated and unphosphorylated peptide.Chromatogram and tandem mass spectra confirming peptide identity and phosphorylation.Change in fluorescence polarization signal.
Quantitation Semi-quantitative to quantitative, often requires internal standards for high accuracy.Highly quantitative, especially with stable isotope-labeled standards.Quantitative, provides a ratiometric signal.
Sensitivity Picomole to high femtomole range.[5]Femtomole to attomole range.[1]Nanomolar to picomolar range, depending on assay format.
Throughput High, suitable for rapid screening of multiple samples.Lower than MALDI-TOF due to chromatographic separation.High, suitable for high-throughput screening (HTS).
Confirmation of Site Inferred from mass shift; not definitive.Definitive localization of the phosphorylation site through MS/MS fragmentation.Indirect; relies on the specificity of the kinase for the substrate sequence.
Sample Purity More tolerant to simple buffers and salts.Requires clean samples to avoid interference with chromatography and ionization.Can be susceptible to interference from fluorescent compounds.
Cost Instrument cost is moderate to high.Instrument cost is high.Lower instrument cost (plate reader).

Signaling Pathway and Experimental Workflow

To understand the context of this compound phosphorylation, it is essential to visualize the upstream signaling pathway that leads to Akt activation.

AKT_Signaling_Pathway AKT Signaling Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) AKTide_2T This compound Akt->AKTide_2T Phosphorylates pAKTide_2T Phospho-AKTide-2T

Figure 1: Simplified AKT Signaling Pathway leading to substrate phosphorylation.

The general workflow for verifying this compound phosphorylation using mass spectrometry involves an in vitro kinase reaction followed by sample preparation and analysis.

MS_Workflow Mass Spectrometry Workflow for this compound Phosphorylation cluster_reaction In Vitro Kinase Assay cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Akt Active Akt Kinase Reaction Kinase Reaction Akt->Reaction AKTide This compound AKTide->Reaction ATP ATP ATP->Reaction Quench Quench Reaction Reaction->Quench Desalt Desalting (e.g., C18 ZipTip) Quench->Desalt Enrich Phosphopeptide Enrichment (Optional, e.g., IMAC, TiO2) Desalt->Enrich MALDI MALDI-TOF MS Enrich->MALDI LCMS LC-MS/MS Enrich->LCMS Data Data Analysis MALDI->Data LCMS->Data

Figure 2: Experimental workflow for mass spectrometry-based verification.

Methodological Comparison

A logical comparison of the methodologies highlights their distinct advantages and disadvantages, guiding the selection of the most appropriate technique for a given research question.

Method_Comparison Comparison of Verification Methods cluster_ms Mass Spectrometry Approaches MS Mass Spectrometry MALDI MALDI-TOF MS->MALDI LCMS LC-MS/MS MS->LCMS FP Fluorescence Polarization HTS Suitable for HTS FP->HTS Advantage No_Site_Confirm No Site Confirmation FP->No_Site_Confirm Limitation Interference Potential for Compound Interference FP->Interference Limitation High_Throughput High Throughput MALDI->High_Throughput Advantage Semi_Quant Semi-Quantitative MALDI->Semi_Quant Limitation High_Quant Highly Quantitative LCMS->High_Quant Advantage Site_Confirm Confirms Phosphorylation Site LCMS->Site_Confirm Advantage Lower_Throughput Lower Throughput LCMS->Lower_Throughput Limitation

Figure 3: Logical comparison of mass spectrometry and fluorescence polarization.

Experimental Protocols

In Vitro Kinase Assay for this compound Phosphorylation
  • Prepare Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

  • Set up the Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, 1 µg of active Akt kinase, and 1 µg of this compound peptide.

  • Initiate the Reaction: Add ATP to a final concentration of 200 µM. The total reaction volume is typically 25-50 µL.

  • Incubate: Incubate the reaction mixture at 30°C for 30 minutes.

  • Quench the Reaction: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

Sample Preparation for Mass Spectrometry
  • Desalting: Desalt the quenched reaction mixture using a C18 ZipTip.

    • Equilibrate the ZipTip with 100% acetonitrile (ACN), followed by 50% ACN/0.1% TFA, and finally with 0.1% TFA in water.

    • Bind the peptide to the ZipTip by aspirating and dispensing the sample multiple times.

    • Wash the ZipTip with 0.1% TFA in water.

    • Elute the peptide with 50-80% ACN/0.1% TFA.

  • Phosphopeptide Enrichment (Optional): For samples with low expected phosphorylation stoichiometry, enrich for the phosphorylated this compound using TiO₂ or IMAC beads according to the manufacturer's protocol.[6]

MALDI-TOF Mass Spectrometry Analysis
  • Spotting: Mix the desalted (and optionally enriched) sample 1:1 with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate. Allow the spot to air dry.

  • Data Acquisition: Acquire mass spectra in positive ion reflectron mode. Calibrate the instrument using a standard peptide mixture.

  • Data Analysis: Identify the peaks corresponding to the unphosphorylated this compound (m/z) and the phosphorylated this compound (m/z + 79.97 Da). The ratio of the peak intensities can be used for semi-quantitative analysis. For more accurate quantification, stable isotope-labeled internal standards can be used.[5]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the desalted sample onto a C18 reverse-phase nano-LC column. Elute the peptides using a gradient of increasing ACN concentration.

  • Mass Spectrometry: Couple the LC eluent to an electrospray ionization (ESI) source of a tandem mass spectrometer.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, where the most intense precursor ions in each MS1 scan are selected for fragmentation (MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a database containing the this compound sequence to confirm its identity. The presence of a neutral loss of 98 Da (H₃PO₄) from the precursor ion in the MS/MS spectrum is indicative of phosphorylation. The fragmentation pattern will confirm the location of the phosphate group. Quantification is achieved by comparing the peak areas of the phosphorylated and unphosphorylated peptide chromatograms.[1] For absolute quantification, stable isotope-labeled peptide standards are used.[7]

Conclusion

The verification of this compound phosphorylation can be robustly achieved using several methodologies. MALDI-TOF MS offers a high-throughput platform for rapid, semi-quantitative assessment, making it suitable for initial screening applications. For definitive confirmation of the phosphorylation site and highly accurate quantification, LC-MS/MS is the gold standard, albeit with lower throughput.[8][9] Fluorescence-based assays , such as fluorescence polarization, provide a non-mass spectrometry alternative that is well-suited for high-throughput screening of kinase inhibitors due to its homogeneous format and real-time capabilities.[10] The selection of the most appropriate method will depend on the specific experimental goals, available instrumentation, and the desired level of quantitative and qualitative detail.

References

A Researcher's Guide to Comparing AKT Inhibitor Potency: A Substrate-Centric View

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of inhibitor potency is a cornerstone of kinase drug discovery. The choice of substrate in an in vitro kinase assay can significantly influence the resulting potency values (e.g., IC50). This guide provides a comparative framework for assessing AKT inhibitors using the synthetic peptide AKTide-2T against other commonly employed substrates, namely Crosstide and a GSK-3α peptide. We present available, though not directly comparative, inhibitor potency data, detailed experimental protocols, and visualizations to aid in assay design and data interpretation.

The AKT Signaling Pathway: A Central Node in Cellular Regulation

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a critical mediator in a signaling pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases, making it a prime target for therapeutic intervention. The activation of AKT is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Once active, AKT phosphorylates a wide array of downstream substrates, orchestrating the cellular response.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT (inactive) PIP3->AKT recruits PDK1->AKT phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates pAKT AKT (active) Downstream Downstream Substrates (e.g., GSK-3, FoxO) pAKT->Downstream phosphorylates Response Cellular Responses (Growth, Survival, etc.) Downstream->Response

Diagram 1: Simplified AKT Signaling Pathway.

Comparing Inhibitor Potency: A Look at the Data

The determination of an inhibitor's half-maximal inhibitory concentration (IC50) is a critical step in drug development. However, it is important to recognize that the IC50 value is not an absolute constant but is dependent on the specific conditions of the assay, including the substrate used. Different substrates can have varying affinities (Km) for the kinase, which can in turn affect the apparent potency of an inhibitor.

The following table summarizes the IC50 values for several well-known AKT inhibitors. It is crucial to note that these values are compiled from different studies and are not the result of head-to-head comparative experiments. Therefore, direct comparison of potencies across different substrates based on this table should be approached with caution, as variations in other assay parameters (e.g., ATP concentration, enzyme source, buffer composition) will also contribute to the observed differences.

InhibitorTarget(s)Substrate UsedIC50 (nM)
Capivasertib (AZD5363) AKT1, AKT2, AKT3Peptide Substrate3 (AKT1), 7 (AKT2), 7 (AKT3)[1]
GSK690693 AKT1, AKT2, AKT3Not Specified2 (AKT1), 13 (AKT2), 9 (AKT3)[2]
Akti-1/2 (Inhibitor VIII) AKT1, AKT2Not Specified58 (AKT1), 210 (AKT2)[3]
MK-2206 AKT1, AKT2, AKT3Not Specified65 (AKT3)[4]

Experimental Protocols for AKT Kinase Assays

The following are representative protocols for in vitro AKT kinase assays using this compound, Crosstide, and a GSK-3α peptide as substrates. These protocols provide a foundation for researchers to develop their own optimized assays.

Protocol 1: AKT Kinase Assay Using this compound

This protocol is based on a radiometric assay format, a common method for measuring kinase activity.

Reagents and Materials:

  • Purified, active AKT enzyme

  • This compound peptide substrate (e.g., from Merck Millipore)

  • Kinase Reaction Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM DTT, 0.5 mM EGTA)

  • ATP solution (100 µM)

  • [γ-³²P]ATP

  • Stop Solution (8 N HCl, 1 mM ATP)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and cocktail

  • Test inhibitor (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing Kinase Reaction Buffer, 50 µM this compound, and the test inhibitor at various concentrations.

  • Add the purified AKT enzyme (e.g., 0.1 µg) to the reaction mixture.

  • Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration is typically at or near the Km for ATP.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.[5]

  • Terminate the reaction by adding the Stop Solution.[5]

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Quantify the amount of ³²P incorporated into the this compound substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.

Protocol 2: AKT Kinase Assay Using Crosstide

This protocol describes a typical immunoprecipitation-kinase assay followed by a radiometric measurement.

Reagents and Materials:

  • Cell lysate containing activated AKT

  • Anti-AKT antibody

  • Protein A/G-agarose beads

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with phosphatase and protease inhibitors)

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • Crosstide peptide substrate

  • ATP solution with [γ-³²P]ATP

  • 0.75% Phosphoric acid

  • Scintillation counter and cocktail

  • Test inhibitor (dissolved in DMSO)

Procedure:

  • Lyse cells to extract proteins.

  • Immunoprecipitate AKT from the cell lysate using an anti-AKT antibody and Protein A/G-agarose beads.

  • Wash the immunoprecipitated AKT-bead complex multiple times with Lysis Buffer and then with Kinase Assay Buffer.

  • Resuspend the beads in Kinase Assay Buffer containing the Crosstide substrate (e.g., 30 µM final concentration) and the test inhibitor.[5]

  • Initiate the kinase reaction by adding the ATP solution with [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Terminate the reaction and spot the supernatant onto phosphocellulose paper.

  • Wash the paper with 0.75% phosphoric acid and then with acetone.[5]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value as described in Protocol 1.

Protocol 3: AKT Kinase Assay Using GSK-3α Peptide (Non-Radioactive)

This protocol outlines a non-radioactive method using a specific antibody to detect the phosphorylated substrate.

Reagents and Materials:

  • Purified, active AKT enzyme

  • Recombinant GSK-3α protein or a peptide substrate derived from GSK-3α

  • Kinase Assay Buffer

  • ATP solution (non-radioactive)

  • Stop solution (e.g., EDTA)

  • Anti-phospho-GSK-3α (Ser21) specific antibody

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Microplate reader

  • Test inhibitor (dissolved in DMSO)

Procedure:

  • Set up the kinase reaction in a microplate with Kinase Assay Buffer, GSK-3α substrate, and the test inhibitor.

  • Add the purified AKT enzyme to each well.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for the desired duration.

  • Stop the reaction by adding a stop solution.

  • The amount of phosphorylated GSK-3α can be quantified by various methods, such as Western blotting or an ELISA-based format.

  • For a Western blot, run the reaction products on an SDS-PAGE gel, transfer to a membrane, and probe with the anti-phospho-GSK-3α antibody.

  • For an ELISA, coat a microplate with a capture antibody for GSK-3α, add the reaction mixture, and then detect the phosphorylated product with the anti-phospho-GSK-3α antibody followed by a secondary antibody and detection reagent.

  • Measure the signal using a microplate reader.

  • Calculate the IC50 value based on the signal intensity at different inhibitor concentrations.

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the rationale for comparing different substrates, the following diagrams are provided.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, Substrate, Inhibitor) Start->Prepare AddEnzyme Add AKT Enzyme Prepare->AddEnzyme AddATP Initiate with ATP ([γ-³²P]ATP or cold ATP) AddEnzyme->AddATP Incubate Incubate (Controlled Time & Temp) AddATP->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Diagram 2: General Workflow for an In Vitro Kinase Assay.

Substrate_Comparison_Logic Inhibitor AKT Inhibitor (X) Assay1 Assay with This compound Inhibitor->Assay1 Assay2 Assay with Crosstide Inhibitor->Assay2 Assay3 Assay with GSK-3α Peptide Inhibitor->Assay3 IC50_1 IC50 (X) with this compound Assay1->IC50_1 IC50_2 IC50 (X) with Crosstide Assay2->IC50_2 IC50_3 IC50 (X) with GSK-3α Peptide Assay3->IC50_3 Comparison Compare IC50 Values (with caution for different assay conditions) IC50_1->Comparison IC50_2->Comparison IC50_3->Comparison

Diagram 3: Logical Flow for Comparing Inhibitor Potency.

Conclusion

The selection of a substrate is a critical parameter in the design of AKT inhibitor screening assays. While this compound is a well-characterized and optimal peptide substrate for AKT, other substrates such as Crosstide and peptides derived from natural substrates like GSK-3α are also widely used. This guide provides the foundational information, including experimental protocols and an understanding of the AKT signaling pathway, to enable researchers to make informed decisions about their assay design. The presented data, while not directly comparative, highlights the importance of consistency in assay conditions, particularly the choice of substrate, when evaluating and comparing the potency of AKT inhibitors. For a definitive comparison of inhibitor potency as a function of the substrate, it is recommended to perform head-to-head experiments under identical assay conditions.

References

Unveiling the Specificity of AKTide-2T: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between kinase enzymes and their substrates is paramount. This guide provides a comprehensive analysis of the cross-reactivity of other kinases with AKTide-2T, a widely used peptide substrate for Akt (also known as Protein Kinase B or PKB). While direct, publicly available quantitative data from broad kinase panel screens using this compound is limited, this guide synthesizes existing knowledge on its specificity and explores the theoretical basis for potential off-target phosphorylation by other kinases.

This compound is a synthetic peptide designed to mimic the optimal phosphorylation motif for Akt kinases[1][2]. Its sequence, ARKRERTYSFGHHA, contains the consensus recognition site for Akt, which is characterized by arginine residues at positions -5 and -3 relative to the phosphorylated serine/threonine residue. This makes it an excellent and highly specific substrate for assaying the activity of Akt in vitro[1][2].

High Specificity for Akt Kinase Family

Available data strongly indicates that this compound is a highly selective substrate for the Akt family of kinases (Akt1, Akt2, and Akt3). The design of the peptide is based on the optimal substrate motif identified for Akt/PKB through peptide library screening. The presence of key arginine residues creates a binding pocket that is preferentially recognized by the catalytic domain of Akt kinases.

Potential for Cross-Reactivity with Other Basophilic Kinases

Despite its high specificity, the potential for cross-reactivity with other kinases that recognize similar substrate motifs, particularly other "basophilic" kinases, should be considered. Basophilic kinases are a group of protein kinases that preferentially phosphorylate serine or threonine residues that are surrounded by basic amino acid residues, such as arginine and lysine.

Several other important kinase families fall under this category and share some degree of substrate sequence similarity with Akt. These include:

  • Protein Kinase A (PKA): The consensus sequence for PKA is R-R-X-S/T-Φ, where Φ is a hydrophobic residue. The presence of an arginine at the -3 position is a key determinant for PKA recognition.

  • Protein Kinase C (PKC): The optimal substrate motif for many PKC isoforms contains basic residues at positions -3, -2, and +2 relative to the phosphorylation site.

  • p70 S6 Kinase (S6K): A member of the AGC kinase family like Akt, S6K recognizes the consensus sequence R-X-R-X-X-S/T.

  • AMP-activated Protein Kinase (AMPK): The consensus motif for AMPK features basic residues at positions -4 and -3.

Given these overlapping substrate preferences, it is plausible that some of these kinases may exhibit a low level of activity towards this compound under certain in vitro conditions, especially at high enzyme or substrate concentrations. However, the specific arrangement of basic residues in this compound is optimized for Akt, suggesting that the efficiency of phosphorylation by other kinases would likely be significantly lower.

Experimental Data Summary

As of this guide's publication, a direct quantitative comparison of the phosphorylation of this compound by a wide range of purified kinases is not available in the peer-reviewed literature or public databases. The following table, therefore, serves as a conceptual framework based on known consensus sequences and the established high specificity of this compound.

Kinase FamilyConsensus MotifPotential for this compound PhosphorylationSupporting Rationale
Akt (PKB) R-X-R-X-X-S/T High This compound is an optimized substrate for Akt.
PKAR-R-X-S/T-ΦLow to ModerateShares the requirement for a basic residue at -3.
PKC(R/K)1-3-X0-2-S/T-X0-2-(R/K)1-3LowRecognizes basic residues surrounding the phosphorylation site.
S6KR-X-R-X-X-S/TLow to ModerateShares a similar consensus motif with Akt as an AGC kinase family member.
AMPKΦ-(R/K)-X-X-S/T-X-X-X-ΦLowPrefers a hydrophobic residue at -5 and a basic residue at -4 or -3.

Note: This table is for illustrative purposes and highlights theoretical cross-reactivity based on substrate motifs. Experimental validation is required to determine the actual degree of phosphorylation of this compound by these and other kinases.

Experimental Protocols

To experimentally determine the cross-reactivity of other kinases with this compound, a standardized in vitro kinase assay would be employed. Below is a detailed methodology for such an experiment.

In Vitro Kinase Assay for Cross-Reactivity Profiling

Objective: To quantify the phosphorylation of this compound by a panel of purified protein kinases.

Materials:

  • Purified, active protein kinases (e.g., PKA, PKC, MAPK, CDK, etc.)

  • This compound peptide

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-³²P]ATP or [γ-³³P]ATP (for radiometric detection) or unlabeled ATP (for non-radiometric detection)

  • ATP solution

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter (for radiometric assay)

  • Phosphate-binding reagents or phosphospecific antibodies (for non-radiometric assays)

  • Microplate reader (for non-radiometric assays)

Procedure:

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase reaction buffer, ATP (spiked with radiolabeled ATP if applicable), and MgCl2.

    • In individual wells of a microplate, add a fixed amount of each purified kinase.

    • To initiate the reaction, add the this compound substrate to each well.

    • The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Detection (Radiometric):

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Detection (Non-Radiometric):

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, Lumio™ Technology) that measures either ADP production or the phosphorylated substrate using specific antibodies or binding agents. Follow the manufacturer's instructions for detection and signal measurement.

  • Data Analysis:

    • Calculate the specific activity of each kinase on this compound (e.g., in pmol/min/µg).

    • Compare the activity of each kinase to that of a positive control (e.g., purified Akt1).

    • Express the cross-reactivity as a percentage of the activity of the control Akt kinase.

Visualizing Signaling and Experimental Workflows

To further illustrate the context of this compound as a substrate and the experimental approach to testing its specificity, the following diagrams are provided.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream_Substrates Downstream Substrates Akt->Downstream_Substrates phosphorylates AKTide_2T This compound (in vitro substrate) Akt->AKTide_2T phosphorylates (in vitro assay) Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Downstream_Substrates->Cellular_Responses Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt signaling pathway, illustrating the activation of Akt and its subsequent phosphorylation of downstream substrates. This compound serves as a specific in vitro substrate to measure Akt activity.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (Buffer, ATP, MgCl2) Start->Prepare_Reaction Add_Kinase Add Purified Kinase (Test Kinase or Akt Control) Prepare_Reaction->Add_Kinase Add_Substrate Add this compound Substrate Add_Kinase->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation (Radiometric or Non-Radiometric) Terminate->Detect Analyze Analyze Data and Compare Activities Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase assay to determine the level of phosphorylation of this compound by various kinases.

Conclusion

This compound stands as a highly specific and reliable tool for measuring the activity of Akt kinases. While the potential for cross-reactivity with other basophilic kinases exists due to similarities in substrate recognition motifs, the available evidence points to a strong preference of this compound for the Akt family. For researchers investigating pathways where other basophilic kinases are active, it is prudent to empirically validate the specificity of this compound in their specific experimental system, particularly when using complex biological samples rather than purified enzymes. The detailed experimental protocol provided in this guide offers a robust framework for conducting such validation studies. Future research involving broad kinome-wide screening with this compound will be invaluable in definitively mapping its cross-reactivity profile.

References

A Researcher's Guide to AKTide-2T and its Alternatives for In Vitro AKT Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the AKT signaling pathway, the selection of an appropriate substrate for in vitro kinase assays is a critical determinant of experimental success. This guide provides a comprehensive comparison of AKTide-2T, a widely used synthetic peptide substrate for AKT, with its common alternatives. The information presented is collated from peer-reviewed literature and commercial product data, with a focus on quantitative performance metrics, detailed experimental protocols, and the underlying signaling context.

The AKT Signaling Pathway: A Brief Overview

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in cellular signaling cascades, governing a wide array of processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the AKT pathway is a hallmark of numerous diseases, most notably cancer. The activation of AKT itself is a multi-step process, primarily initiated by phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylation status of AKT can influence its substrate specificity and overall activity.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Downstream Downstream Substrates AKT->Downstream Phosphorylates Cellular_Response Cellular Responses (Growth, Survival, etc.) Downstream->Cellular_Response

Figure 1: Simplified overview of the PI3K/AKT signaling pathway.

Comparison of Peptide Substrates for AKT Kinase Assays

The in vitro activity of AKT is commonly measured by quantifying the transfer of a phosphate group from ATP to a specific substrate. While full-length protein substrates can be used, synthetic peptides offer several advantages, including higher purity, lower cost, and greater consistency. This section compares this compound with other frequently used peptide substrates.

Quantitative Performance Data

The following table summarizes the available kinetic parameters for this compound and its alternatives. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison should be made with caution.

SubstrateSequenceApparent Km (µM)Vmax/Km RatioSource
This compound ARKRERTYSFGHHANot explicitly reportedHigh (Optimized Motif)Based on Obata et al., 2000[1]
Crosstide GRPRTSSFAEGNot explicitly reportedNot explicitly reportedN/A
GSK-3α Peptide KRRRARTSSFAEPGNot explicitly reportedNot explicitly reportedN/A
GSK-3β Peptide RPRTTSFAESNot explicitly reportedReference SubstrateBalasuriya et al., 2021[2]
Optimized Peptide ARKRERTYSFGHHA3.9HighObata et al., 2000[1]

Note: The seminal work by Obata et al. (2000) focused on defining the optimal substrate motif for AKT by screening peptide libraries.[1] Their findings culminated in the identification of a consensus sequence, Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr-Hyd, where Hyd is a hydrophobic residue. The positions most critical for a high Vmax/Km ratio were determined to be Arg at -3 and -5 relative to the phosphorylation site.[1] this compound is based on this optimized sequence. While specific Km and Vmax values for this compound are not consistently reported in comparative studies, its design is intended to provide superior kinetics.

A study by Balasuriya et al. (2021) utilized a peptide derived from GSK-3β as a reference to compare the phosphorylation of newly identified potential AKT substrates.[2] This study highlights that the phosphorylation status of AKT1 itself (singly phosphorylated at Ser473, singly at Thr308, or doubly phosphorylated) significantly impacts its activity towards different substrates.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for obtaining reliable kinase assay data. Below are representative protocols for performing in vitro AKT kinase assays using different peptide substrates, as adapted from the literature.

General Radiometric Filter Binding Assay Workflow

This workflow is a common method for measuring kinase activity using a radiolabeled ATP analog.

Radiometric_Kinase_Assay_Workflow Start Start Reaction_Mix Prepare Kinase Reaction Mix (Buffer, AKT, Peptide Substrate) Start->Reaction_Mix Initiate Initiate Reaction (Add [γ-32P]ATP) Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Add Phosphoric Acid) Incubate->Stop Spot Spot onto P81 Phosphocellulose Paper Stop->Spot Wash Wash Paper Spot->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation End End Scintillation->End

Figure 2: General workflow for a radiometric AKT kinase assay.
Protocol 1: AKT Kinase Assay using an Optimized Peptide Substrate (Based on Obata et al., 2000)

This protocol is adapted from the study that identified the optimal AKT substrate motif.

1. Reagents:

  • Kinase Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/ml BSA.

  • Peptide Substrate (e.g., this compound): Stock solution in water.

  • Active AKT Enzyme: Purified, active AKT.

  • [γ-³²P]ATP: Stock solution.

  • Stop Solution: 0.5% Phosphoric Acid.

2. Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL final reaction volume, combine:

    • 12.5 µL of 2X Kinase Buffer

    • Desired concentration of peptide substrate

    • Active AKT enzyme

    • Water to a volume of 20 µL

  • Initiate the reaction by adding 5 µL of [γ-³²P]ATP (diluted in 2X Kinase Buffer to the desired specific activity).

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 75 µL of 0.5% phosphoric acid.

  • Spot 50 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid.

  • Wash once with acetone and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Comparative AKT1 Kinase Assay (Based on Balasuriya et al., 2021)

This protocol is suitable for comparing the phosphorylation of multiple peptide substrates.[2]

1. Reagents:

  • Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

  • Peptide Substrates: Stock solutions of various peptides (e.g., GSK-3β peptide, other potential substrates) in water.

  • Active AKT1 Enzyme (different phospho-forms): Purified, active pAKT1S473, pAKT1T308, and ppAKT1T308,S473.

  • ATP Mix: 100 µM ATP with [γ-³²P]ATP.

  • Stop Solution: 75 mM Phosphoric Acid.

2. Procedure:

  • Set up kinase reactions in a 96-well plate. For each reaction, add:

    • Kinase Assay Buffer

    • Peptide substrate (to a final concentration of ~200 µM)

    • Active AKT1 enzyme

  • Initiate the reactions by adding the ATP mix.

  • Incubate the plate at 30°C.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in designated wells by adding the stop solution.

  • Transfer a portion of the stopped reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.5% phosphoric acid.

  • Dry the plate and quantify the radioactivity in each well using a suitable plate reader.

  • Determine the initial velocity of the reaction for each substrate by plotting the incorporated radioactivity against time and calculating the slope of the linear portion of the curve.

Logical Relationship for Substrate Selection

The choice of an AKT substrate for an in vitro kinase assay depends on several factors. The following diagram illustrates the decision-making process.

Substrate_Selection_Logic Start Start: Need to measure AKT activity High_Sensitivity Is maximal sensitivity and high Vmax/Km critical? Start->High_Sensitivity Comparative_Study Are you comparing novel substrates to a well-established standard? High_Sensitivity->Comparative_Study No AKTide_2T Use this compound or other optimized peptides High_Sensitivity->AKTide_2T Yes Commercial_Kit Is a complete, validated kit preferred for reproducibility? Comparative_Study->Commercial_Kit No GSK3_Peptide Use a GSK-3 derived peptide (e.g., Crosstide) as a reference Comparative_Study->GSK3_Peptide Yes Kit_Selection Select a commercial kit based on detection method and substrate type Commercial_Kit->Kit_Selection Yes End Proceed with Kinase Assay Commercial_Kit->End No AKTide_2T->End GSK3_Peptide->End Kit_Selection->End

Figure 3: Decision tree for selecting an appropriate AKT substrate.

Conclusion

This compound, designed based on the optimal substrate motif for AKT, is an excellent choice for in vitro kinase assays where high sensitivity and robust signal are desired. However, for comparative studies or when a well-established reference is needed, peptides derived from known physiological substrates like GSK-3 (e.g., Crosstide) are valuable alternatives. The choice of substrate should be guided by the specific experimental goals, and the provided protocols offer a starting point for developing a reliable and reproducible AKT kinase assay. Researchers should always optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for their specific experimental setup.

References

A Comparative Guide to AKT Kinase Assay Performance: AKTide-2T vs. FRET-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal assay for measuring AKT kinase activity is crucial for generating robust and reliable data. This guide provides a detailed comparison of the traditional radioactive AKTide-2T peptide substrate assay with two popular non-radioactive, high-throughput screening (HTS) platforms: LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Homogeneous Time-Resolved Fluorescence (HTRF®).

This comparison focuses on key performance metrics, experimental protocols, and the underlying principles of each assay to aid in the selection of the most suitable method for your research needs.

At a Glance: Assay Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance characteristics of the this compound assay, LanthaScreen™ TR-FRET, and HTRF® assays for measuring AKT kinase activity.

FeatureThis compound Assay (Radioactive)LanthaScreen™ TR-FRET AssayHTRF® Assay
Principle Measures the incorporation of radiolabeled phosphate (³²P) from ATP into the this compound peptide substrate.A TR-FRET based immunoassay that detects the phosphorylation of a fluorescently labeled substrate by a terbium-labeled phosphospecific antibody.A TR-FRET based immunoassay that uses a europium or terbium cryptate-labeled donor antibody and a d2-labeled acceptor antibody to detect the phosphorylated substrate.
Throughput Low to mediumHighHigh
Z'-Factor Not typically reported for this format; generally lower throughput assays have less emphasis on this metric.Generally ≥ 0.5, with many assays achieving > 0.7.[1][2]Generally > 0.7, with some assays reporting Z' factors exceeding 0.8.[3][4]
Signal-to-Background (S/B) or Signal-to-Noise (S/N) Ratio Dependent on background counts and kinase activity.Assay windows of >2 are considered good, with many assays achieving higher ratios.[2]Good signal-to-noise ratios are achievable, with examples showing S/N of 18 in a phospho-ERK assay.[5]
Detection Method Scintillation countingTime-resolved fluorescence readerHTRF®-compatible time-resolved fluorescence reader
Safety Requires handling of radioactive materialsNon-radioactiveNon-radioactive
Assay Format Multi-step, requires wash stepsHomogeneous, "mix-and-read"Homogeneous, "mix-and-read"

In-Depth Look: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing kinase inhibitors. The following table presents a comparison of reported IC50 values for two well-characterized AKT inhibitors, the allosteric inhibitor MK-2206 and the broad-spectrum kinase inhibitor Staurosporine, across different assay platforms.

InhibitorTargetThis compound Assay (IC50, nM)LanthaScreen™ Assay (IC50, nM)HTRF® Assay (IC50, nM)
MK-2206 AKT1Not readily availableDetected as an AKT inhibitor.[2]8[1][6][7][8][9][10][11]
AKT2Not readily availableDetected as an AKT inhibitor.[2]12[1][6][7][8][9][10][11]
AKT3Not readily availableDetected as an AKT inhibitor.[2]65[1][6][7][8][9][10][11]
Staurosporine Protein KinasesNot readily available for AKT1A known inhibitor used for assay validation.[12][13]A known promiscuous kinase inhibitor used in binding assays.[14][15][16]

Note: IC50 values can be highly dependent on assay conditions, including ATP concentration, enzyme concentration, and substrate concentration. Direct comparison of absolute values across different studies should be done with caution.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the practical steps involved in these assays, the following diagrams are provided.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Assay_Workflows cluster_0 This compound Assay (Radioactive) cluster_1 LanthaScreen™ TR-FRET Assay cluster_2 HTRF® Assay a1 Combine Kinase, this compound, and [γ-³²P]ATP a2 Incubate a1->a2 a3 Spot onto Phosphocellulose Paper a2->a3 a4 Wash to Remove Unincorporated ³²P-ATP a3->a4 a5 Scintillation Counting a4->a5 b1 Combine Kinase, Fluorescent Substrate, and ATP b2 Incubate b1->b2 b3 Add Terbium-labeled Phospho-specific Antibody b2->b3 b4 Incubate b3->b4 b5 Read TR-FRET Signal b4->b5 c1 Combine Kinase, Substrate, and ATP c2 Incubate c1->c2 c3 Add Europium/Terbium-Cryptate and d2-labeled Antibodies c2->c3 c4 Incubate c3->c4 c5 Read HTRF® Signal c4->c5

References

Validating the Specificity of AKTide-2T for Akt Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting a highly specific and efficient substrate is paramount for accurate and reliable Akt kinase activity assessment. This guide provides a comprehensive comparison of AKTide-2T with other alternatives, supported by available experimental data, to aid in the validation of its specificity for Akt kinase.

Introduction to Akt Kinase and its Substrates

Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a crucial role in various cellular processes, including cell survival, growth, proliferation, and metabolism. The dysregulation of the Akt signaling pathway is implicated in numerous diseases, particularly cancer. Therefore, the accurate measurement of Akt kinase activity is essential for both basic research and drug discovery.

The activity of Akt is typically assayed by measuring the phosphorylation of a specific substrate. An ideal substrate should be efficiently phosphorylated by Akt with high specificity, exhibiting minimal phosphorylation by other kinases. This guide focuses on this compound, a synthetic peptide substrate designed for Akt kinase assays, and compares it with other commonly used substrates.

This compound: An Optimized Substrate for Akt Kinase

This compound is a synthetic peptide with the sequence H-Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala-OH . It was developed as an optimized substrate for Akt/PKB based on studies of the kinase's substrate specificity.[1]

Key Features of this compound:

  • Optimal Recognition Motif: The sequence of this compound incorporates the optimal Akt phosphorylation motif, which is characterized by arginine at the -5 and -3 positions relative to the phosphorylation site.

  • High Affinity: Published data indicates that this compound has a Michaelis constant (Km) of 3.9 µM for Akt, demonstrating a high affinity of the kinase for this substrate.

  • Competitive Inhibition: this compound acts as a competitive inhibitor of histone H2B phosphorylation by Akt, with an inhibition constant (Ki) of 12 µM . This further confirms its interaction with the active site of Akt.

  • Specific Phosphorylation Site: The phosphorylation of this compound by Akt occurs specifically at the serine residue.

Comparison with Alternative Akt Substrates

While this compound is designed for high specificity, it is important to consider other available substrates for Akt kinase assays. One of the most commonly used alternative peptide substrates is Crosstide .

Crosstide:

  • Sequence: GRPRTSSFAEG

  • Origin: Crosstide is derived from the phosphorylation site of glycogen synthase kinase-3β (GSK-3β), a well-established physiological substrate of Akt.

  • Broad Utility: While it is a substrate for Akt, Crosstide is also known to be phosphorylated by other kinases, such as MAPKAP-K1 (RSK) and p70S6K. This cross-reactivity can be a significant drawback when specific measurement of Akt activity is required.

Data Presentation: Substrate Comparison

SubstrateSequenceKm for AktSpecificity Notes
This compound ARKRERTYSFGHHA3.9 µMDesigned as an optimal and specific substrate for Akt.
Crosstide GRPRTSSFAEGNot readily availableKnown to be phosphorylated by other kinases, including MAPKAP-K1 and p70S6K.

Note: Direct, head-to-head comparative studies detailing the kinetic parameters and specificity of this compound against a broad panel of kinases are not extensively available in the public domain. The data presented here is based on available information for each substrate individually. The lack of comprehensive cross-reactivity profiling for this compound is a limitation in definitively concluding its absolute specificity.

Experimental Protocols

In Vitro Akt Kinase Assay Using a Peptide Substrate

This protocol provides a general framework for an in vitro kinase assay using a peptide substrate like this compound.

Materials:

  • Active Akt kinase

  • Peptide substrate (e.g., this compound)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, active Akt kinase, and the peptide substrate to the desired final concentrations.

  • Initiate the reaction: Add [γ-³²P]ATP to the reaction mix to start the phosphorylation reaction.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.

  • Wash: Wash the P81 paper three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.

For non-radioactive assays, the amount of ADP produced can be measured using commercially available kits that couple ADP production to a detectable signal (e.g., luminescence).

Visualizing the Akt Signaling Pathway and Experimental Workflow

To better understand the context of Akt kinase activity and the process of validating substrate specificity, the following diagrams are provided.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (inactive) PIP3->Akt Recruitment PDK1->Akt pThr308 mTORC2 mTORC2 mTORC2->Akt pSer473 Akt_active Akt (active) Akt->Akt_active Substrate Substrate (e.g., this compound) Akt_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Responses (Survival, Growth, etc.) pSubstrate->Downstream Kinase_Specificity_Workflow cluster_0 Substrate Selection cluster_1 In Vitro Kinase Assays cluster_2 Data Analysis cluster_3 Conclusion S1 This compound Assay1 Kinase Assay with Akt S1->Assay1 Assay2 Kinase Panel Screening (Cross-reactivity) S1->Assay2 S2 Alternative Substrate (e.g., Crosstide) S2->Assay1 DA1 Determine Kinetic Parameters (Km, Vmax) Assay1->DA1 DA2 Quantify Phosphorylation by other kinases Assay2->DA2 Conclusion Validate Specificity of this compound for Akt DA1->Conclusion DA2->Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of AKTide-2T

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of AKTide-2T are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to specific procedures to mitigate risks associated with this peptide. This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and the surrounding environment.

This compound, a synthetic peptide used as a substrate for Akt/PKB protein kinase, is classified as hazardous. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant[1].

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation or accidental ingestion.

Quantitative Hazard Information

A summary of the key hazard classifications for this compound is provided in the table below for quick reference.

Hazard StatementGHS CodePrecautionary Statement (Disposal)
Harmful if swallowedH302Dispose of contents/container to an approved waste disposal plant.
Very toxic to aquatic life with long lasting effectsH410Avoid release to the environment. Collect spillage.

Data sourced from the this compound TFA Safety Data Sheet[1].

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound.

  • Segregation of Waste: All materials contaminated with this compound, including unused peptide, solutions, and contaminated consumables (e.g., pipette tips, vials, and absorbent paper), must be segregated from general laboratory waste. This waste should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Waste Labeling: The hazardous waste container must be labeled in accordance with institutional and local regulations. The label should clearly identify the contents as "Hazardous Chemical Waste: this compound" and include the relevant hazard symbols.

  • Storage of Waste: The sealed waste container should be stored in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste. Do not attempt to dispose of this material down the drain or in the regular trash.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G This compound Disposal Workflow A Identify this compound Waste (Unused peptide, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled, Leak-Proof Hazardous Waste Container B->C D Store Waste Container in a Designated, Secure Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Professional Disposal at an Approved Waste Disposal Plant E->F

Caption: Workflow for the safe disposal of this compound.

It is the responsibility of every researcher to be aware of and comply with all institutional, local, and national regulations regarding the disposal of hazardous chemical waste. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.